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  • Product: (R)-3-aminopentanoic acid hydrochloride
  • CAS: 952650-02-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (R)-3-Aminopentanoic Acid Hydrochloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-aminopentanoic acid hydrochloride, a chiral β-amino acid derivative, is a valuable building block in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-aminopentanoic acid hydrochloride, a chiral β-amino acid derivative, is a valuable building block in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, and key applications, with a particular focus on its role as a precursor to pharmacologically active compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and utilization of this important chiral intermediate.

Introduction

(R)-3-aminopentanoic acid, also known as (R)-β-aminovaleric acid, is a non-proteinogenic β-amino acid.[1] Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile reagent in various synthetic applications.[2] The chiral nature of this compound, with the amino group at the (R)-configured stereocenter, is of particular significance in the development of stereospecific pharmaceuticals.[3] This guide will delve into the core chemical properties, established synthetic routes, and notable applications of (R)-3-aminopentanoic acid hydrochloride, providing a technical resource for scientists in the pharmaceutical and chemical research sectors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of (R)-3-aminopentanoic acid hydrochloride is essential for its effective use in research and development.

Structure and Identification
  • Chemical Name: (R)-3-aminopentanoic acid hydrochloride

  • Synonyms: (R)-3-Aminovaleric acid hydrochloride, (R)-β-Aminovaleric acid hydrochloride

  • Molecular Formula: C₅H₁₂ClNO₂[2]

  • Molecular Weight: 153.61 g/mol

  • CAS Number: 952650-02-1[4]

Table 1: Physicochemical Properties of (R)-3-Aminopentanoic Acid and its Hydrochloride Salt

Property(R)-3-Aminopentanoic Acid(R)-3-Aminopentanoic Acid HydrochlorideReference(s)
Appearance White to yellow solidWhite to off-white crystalline solid/fluffy powder[3],[2][4]
Molecular Formula C₅H₁₁NO₂C₅H₁₂ClNO₂[3],[2]
Molecular Weight 117.15 g/mol 153.61 g/mol [3]
Boiling Point (Predicted) 230.1 ± 23.0 °CNot available
pKa (Predicted) 3.80 ± 0.10Not available
Solubility Soluble in waterSoluble in water[3],[2]
Spectroscopic Data
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the carbonyl group, and the methine proton at the chiral center. In the hydrochloride salt, the amine protons will likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the five carbon atoms in the molecule, including the carbonyl carbon, the chiral methine carbon, and the carbons of the ethyl group and the adjacent methylene group.[5]

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt is expected to exhibit characteristic absorption bands corresponding to:

    • O-H stretching of the carboxylic acid.

    • N-H stretching of the ammonium salt.

    • C=O stretching of the carboxylic acid.

    • C-N stretching.[5]

  • Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups.

Synthesis of (R)-3-Aminopentanoic Acid Hydrochloride

The enantioselective synthesis of β-amino acids is a topic of significant interest in organic chemistry.[6] Several strategies can be employed to produce (R)-3-aminopentanoic acid hydrochloride with high optical purity.

Asymmetric Synthesis

Asymmetric synthesis methodologies aim to create the desired stereoisomer directly. This can be achieved through various approaches, including the use of chiral catalysts or auxiliaries. While a specific, detailed protocol for the asymmetric synthesis of (R)-3-aminopentanoic acid hydrochloride is not widely published in readily accessible literature, general methods for asymmetric β-amino acid synthesis can be adapted. These often involve the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or the asymmetric hydrogenation of a β-enamino ester.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective method for separating enantiomers. This approach typically involves the use of an enzyme, such as a lipase or an acylase, that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the desired (R)-enantiomer. For instance, a racemic ester of 3-aminopentanoic acid could be subjected to enzymatic hydrolysis, where the enzyme preferentially hydrolyzes the (S)-ester, leaving the (R)-ester unreacted. Subsequent hydrolysis of the enriched (R)-ester would yield the desired (R)-3-aminopentanoic acid.

A general workflow for enzymatic resolution is depicted below:

G racemate Racemic 3-Aminopentanoic Acid Derivative enzyme Enzyme (e.g., Lipase) racemate->enzyme separation Separation enzyme->separation r_enantiomer (R)-3-Aminopentanoic Acid Derivative separation->r_enantiomer Unreacted s_product (S)-Product separation->s_product Reacted hcl_treatment HCl Treatment r_enantiomer->hcl_treatment final_product (R)-3-Aminopentanoic Acid Hydrochloride hcl_treatment->final_product

Caption: General workflow for the enzymatic resolution of a racemic 3-aminopentanoic acid derivative.

Experimental Protocol: A Conceptual Approach

While a specific, validated protocol from a peer-reviewed source is not available, a plausible synthetic route could involve the following conceptual steps, which would require optimization and validation in a laboratory setting.

Step 1: Synthesis of Racemic 3-Aminopentanoic Acid

A common method for the synthesis of β-amino acids is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia.

Step 2: Esterification

The racemic 3-aminopentanoic acid would then be esterified, for example, by reaction with ethanol in the presence of an acid catalyst, to produce ethyl 3-aminopentanoate.

Step 3: Enzymatic Resolution

The racemic ethyl 3-aminopentanoate would be subjected to enzymatic resolution as described in section 3.2.

Step 4: Hydrolysis and Salt Formation

The enriched (R)-ethyl 3-aminopentanoate would be hydrolyzed under acidic conditions, followed by evaporation of the solvent and crystallization to yield (R)-3-aminopentanoic acid hydrochloride.

Applications in Drug Discovery and Development

(R)-3-aminopentanoic acid hydrochloride serves as a crucial chiral building block in the synthesis of various pharmaceutical agents.[3]

Precursor for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

A significant application of this compound is in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. These drugs are used in the treatment of type 2 diabetes. The (R)-configuration of the amino group is often essential for the biological activity of these inhibitors.

GABA Analogue and Neurological Research

As a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, (R)-3-aminopentanoic acid and its analogues are of interest in neurological research.[7][8] GABA analogues can modulate neuronal excitability and are used in the treatment of conditions such as epilepsy, neuropathic pain, and anxiety disorders.[7] The specific mechanism of action of (R)-3-aminopentanoic acid would likely involve interaction with GABA receptors or transporters, although detailed studies on this specific compound are not widely reported.

The general mechanism of GABAergic inhibition is illustrated below:

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron glutamate Glutamate gad GAD glutamate->gad gaba GABA gad->gaba vesicle Synaptic Vesicle gaba->vesicle gaba_receptor GABA Receptor vesicle->gaba_receptor Release into Synaptic Cleft ion_channel Ion Channel (Cl⁻ or K⁺) gaba_receptor->ion_channel hyperpolarization Hyperpolarization (Inhibition) ion_channel->hyperpolarization

Caption: Simplified diagram of GABAergic neurotransmission.

Safety and Handling

(R)-3-aminopentanoic acid hydrochloride should be handled in accordance with standard laboratory safety procedures. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[5][9] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

(R)-3-aminopentanoic acid hydrochloride is a chiral building block of significant utility in the pharmaceutical industry. Its defined stereochemistry and versatile chemical nature make it an important precursor for the synthesis of complex, biologically active molecules. This guide has provided a comprehensive overview of its chemical properties, synthetic strategies, and key applications, offering a valuable resource for researchers and scientists working in the field of drug discovery and development. Further research into novel synthetic routes and expanded applications of this compound is warranted.

References

  • (R)-3-Aminopentanoic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved January 29, 2026, from [Link]

  • Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. (2022). ACS Catalysis. Retrieved January 29, 2026, from [Link]

  • Xue, Y., Cao, C., & Zheng, Y. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(5), 1516–1561.
  • US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride. (n.d.). Google Patents.
  • (3R)-3-Aminopentanoic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • 3-Aminopentanoic acid. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (n.d.). ACS Symposium Series. Retrieved January 29, 2026, from [Link]

  • Physiology, GABA. (2023). In StatPearls.
  • A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. (2022). Frontiers in Bioengineering and Biotechnology. Retrieved January 29, 2026, from [Link]

  • Engineering an (R)-Selective Transaminase for Asymmetric Synthesis of (R)-3-Aminobutanol. (2026). ResearchGate. Retrieved January 29, 2026, from [Link]

  • How Do GABA Analogs Work? (2021). RxList. Retrieved January 29, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved January 29, 2026, from [Link]

  • Enzymatic Production of Amino Acids. (n.d.). Genencor, Inc. Retrieved January 29, 2026, from [Link]

  • GABA Receptor. (2025). In StatPearls.
  • gaba-a receptor antagonist: Topics by Science.gov. (n.d.). Science.gov. Retrieved January 29, 2026, from [Link]

  • The Ghosh Laboratory: New Asymmetric Synthesis Research. (n.d.). Purdue University. Retrieved January 29, 2026, from [Link]

  • Neuroscience Basics: GABA Receptors and GABA Drugs, Animation. (2017). YouTube. Retrieved January 29, 2026, from [Link]

  • Asymmetric Synthesis of β-Amino Amides by Catalytic Enantioconvergent 2-Aza-Cope Rearrangement. (2015). Journal of the American Chemical Society. Retrieved January 29, 2026, from [Link]

  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

  • FTIR, Thermal and NLO Studies on L-Threonine Ammonium Acetate. (n.d.). Der Pharma Chemica. Retrieved January 29, 2026, from [Link]

Sources

Exploratory

(R)-3-Aminopentanoic Acid Hydrochloride (CAS: 952650-02-1): A Technical Guide for Drug Discovery Professionals

Abstract (R)-3-Aminopentanoic acid hydrochloride is a chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural characteristics, particularly its relationship to...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-Aminopentanoic acid hydrochloride is a chiral building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its structural characteristics, particularly its relationship to β-amino acids, make it a valuable precursor for synthesizing novel therapeutic agents. This guide provides an in-depth analysis of its chemical properties, stereoselective synthesis, analytical validation, and potential applications in drug development, with a focus on providing actionable insights for researchers and scientists.

Core Molecular Profile

(R)-3-aminopentanoic acid hydrochloride (CAS number 952650-02-1) is the hydrochloride salt of the (R)-enantiomer of 3-aminopentanoic acid.[1] The presence of the hydrochloride moiety enhances the compound's stability and solubility in aqueous solutions, a desirable trait for many pharmaceutical applications.[2]

Physicochemical Characteristics

A comprehensive understanding of the compound's properties is fundamental for its application in research and development.

PropertyValue
CAS Number 952650-02-1
Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol [1]
Appearance White to off-white fluffy powder[1]
Chirality (R)-enantiomer
Storage Sealed in a dry environment at room temperature[1][3]
Structural Significance

As a chiral β-amino acid, the spatial arrangement of the amino group in the (R)-configuration is a critical determinant of its biological activity and its utility as a building block in stereoselective synthesis.[4] This specific stereochemistry is crucial for its interaction with biological targets.

Stereoselective Synthesis and Purification

The synthesis of (R)-3-aminopentanoic acid with high enantiomeric purity is a key step in its utilization. Chiral synthesis methods are employed to ensure the desired stereoisomer is obtained. A general conceptual workflow is outlined below.

Synthetic Workflow Overview

A common strategy involves the use of a chiral auxiliary or a stereoselective catalyst to introduce the amine group onto the pentanoic acid backbone in a controlled manner. This is often followed by deprotection and salt formation.

G cluster_application Drug Development Pathway R3APA (R)-3-Aminopentanoic Acid HCl Lead_Generation Lead Generation and Optimization R3APA->Lead_Generation Starting Material Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Generation->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials New_Drug Novel Therapeutic Agent Clinical_Trials->New_Drug

Caption: The role of (R)-3-aminopentanoic acid hydrochloride in the drug development pipeline.

Safety and Handling

Hazard Identification

According to GHS classifications, this compound is considered a warning-level hazard. [1]It may cause skin and serious eye irritation, as well as respiratory irritation. [5][6]

Recommended Precautions
  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [7]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.

  • Storage: Keep the container tightly closed in a dry and well-ventilated place. [1]

Conclusion

(R)-3-Aminopentanoic acid hydrochloride is a specialized chemical entity with significant potential for the synthesis of novel, high-value pharmaceutical compounds. Its defined stereochemistry makes it a critical building block for creating targeted therapeutics. A thorough understanding of its synthesis, analytical validation, and potential applications is essential for any research and development program aiming to leverage this compound's unique properties.

References

  • (R)-3-Aminopentanoic acid. (n.d.). Vertex AI Search.
  • 3-aminopentanoic acid hydrochloride. (n.d.). CymitQuimica.
  • (R)-3-aminopentanoic acid hydrochloride. (n.d.). Chemsrc.
  • 952650-02-1 | CAS DataBase. (n.d.). ChemicalBook.
  • Synthesis method of (R) -3-aminobutanol. (n.d.). Google Patents.
  • (R)-3-aMinopentanoic acid hydrochloride. (n.d.). ChemicalBook.
  • (R)-3-Aminopentanoic acid 98 131347-76-7. (n.d.). Sigma-Aldrich.
  • 3-Aminopentanoic acid | C5H11NO2. (n.d.). PubChem.
  • (3R)-3-aminopentanoic acid hydrochloride. (n.d.). PubChem.
  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. (n.d.). MDPI.
  • (R)-3-Aminopentanoic Acid Hydrochloride Salt. (n.d.). CPHI Online.
  • (3R)-3-Aminopentanoic acid | C5H11NO2. (n.d.). PubChem.
  • 952650-02-1|(R)-3-Aminopentanoic acid hydrochloride. (n.d.). BLD Pharm.
  • Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. (n.d.). ResearchGate.
  • 2-Aminopentanoic acid compounds and their use as immunosuppressants. (n.d.). Google Patents.

Sources

Foundational

A Senior Application Scientist's Guide to the Structural Elucidation of (R)-3-Aminopentanoic Acid Hydrochloride

< Introduction: The "Why" Behind the Structure In the landscape of modern drug development and chiral synthesis, precision is paramount. Molecules that are mirror images of each other—enantiomers—can have drastically dif...

Author: BenchChem Technical Support Team. Date: February 2026

<

Introduction: The "Why" Behind the Structure

In the landscape of modern drug development and chiral synthesis, precision is paramount. Molecules that are mirror images of each other—enantiomers—can have drastically different pharmacological effects. (R)-3-Aminopentanoic acid is a crucial chiral building block, valued for its role in constructing more complex pharmaceutical compounds.[1] Its hydrochloride salt form enhances stability and solubility, making it a practical starting material.[2]

However, simply purchasing a bottle labeled "(R)-3-Aminopentanoic acid hydrochloride" is not the end of the story for the diligent researcher. True scientific integrity demands verification. How can we be certain of the compound's identity, purity, and, most critically, its stereochemistry?

This in-depth guide provides a comprehensive, field-proven framework for the complete structural elucidation of (R)-3-aminopentanoic acid hydrochloride. We will move beyond merely listing techniques and delve into the causality behind our analytical choices, demonstrating how a multi-faceted approach creates a self-validating system to confirm the structure with unshakable confidence.

Part 1: Foundational Analysis - The Initial Dossier

Before deploying advanced spectroscopic techniques, we establish a foundational profile of the compound. This initial data provides the fundamental grammar for interpreting the more complex spectroscopic "language" to come.

Physical Properties

A simple visual inspection and melting point determination are the first steps in good laboratory practice.

  • Appearance: The compound is expected to be a white to off-white crystalline solid.[2] Any significant deviation (e.g., discoloration, oiliness) is an immediate red flag for impurity.

  • Solubility: As an amino acid salt, it should be soluble in water.[1] This is a key piece of information that will guide our choice of solvents for NMR analysis.

  • Melting Point: While specific melting point data for the (R)-hydrochloride salt is not consistently published, a sharp and defined melting range is indicative of a pure substance. A broad melting range suggests the presence of impurities.

Elemental Analysis: The Atomic Census

Elemental analysis provides the empirical formula by quantifying the mass percentages of each element. This is a powerful, quantitative check on the compound's composition. For (R)-3-aminopentanoic acid hydrochloride (C₅H₁₂ClNO₂), the theoretical values are the gold standard against which our sample is measured.

Table 1: Theoretical Elemental Composition of C₅H₁₂ClNO₂

ElementAtomic MassMolar Mass ( g/mol )Theoretical Percentage
Carbon (C)12.011153.6139.09%
Hydrogen (H)1.008153.617.87%
Chlorine (Cl)35.453153.6123.08%
Nitrogen (N)14.007153.619.12%
Oxygen (O)15.999153.6120.83%

Experimental Protocol: Elemental Analysis

  • Sample Preparation: Accurately weigh 1-3 mg of the dried sample into a tin capsule.

  • Instrumentation: Submit the sample for analysis on a calibrated CHN analyzer. A separate analysis is typically required for chlorine and oxygen.

  • Validation: The experimentally determined percentages should fall within ±0.4% of the theoretical values to confirm the molecular formula.

Part 2: Spectroscopic Elucidation - Deciphering the Molecular Architecture

Spectroscopy allows us to probe the molecule's structure, connectivity, and functional groups. Each technique provides a unique piece of the puzzle, and together they create a cohesive and definitive picture.

G cluster_workflow Overall Structure Elucidation Workflow Start Sample: Purported (R)-3-Aminopentanoic Acid HCl Foundation Part 1: Foundational Analysis - Physical Properties - Elemental Analysis Start->Foundation Initial Check Spectroscopy Part 2: Spectroscopic Elucidation - NMR (¹H, ¹³C) - Mass Spectrometry - FTIR Foundation->Spectroscopy Confirm Formula Stereochem Part 3: Stereochemical Confirmation - Chiral HPLC Spectroscopy->Stereochem Confirm Connectivity & Functional Groups Conclusion Data Integration & Final Structure Confirmation Stereochem->Conclusion Confirm Enantiopurity

Caption: A logical workflow for comprehensive structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Skeleton Key

NMR is arguably the most powerful tool for determining the structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.

From a practical standpoint, the choice of solvent is critical. Given the compound's solubility in water, Deuterium Oxide (D₂O) is an excellent choice. A key advantage of D₂O is that the acidic protons on the carboxylic acid (-COOH) and the ammonium group (-NH₃⁺) will exchange with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This is a powerful diagnostic feature.

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of (R)-3-Aminopentanoic Acid Hydrochloride

Foreword: Unveiling the Molecular Signature Molecular Structure and Its Spectroscopic Implications (R)-3-aminopentanoic acid hydrochloride possesses a unique molecular architecture that dictates its spectroscopic behavio...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Molecular Signature

Molecular Structure and Its Spectroscopic Implications

(R)-3-aminopentanoic acid hydrochloride possesses a unique molecular architecture that dictates its spectroscopic behavior. The presence of a chiral center at the C3 position, a primary amine protonated to an ammonium group, and a carboxylic acid function, all contribute to a distinct spectral fingerprint.

Molecular Structure of (R)-3-Aminopentanoic Acid Hydrochloride

Caption: Structure of (R)-3-aminopentanoic acid hydrochloride with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For (R)-3-aminopentanoic acid hydrochloride, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The hydrochloride form significantly influences the chemical shifts of protons near the ammonium group due to its electron-withdrawing inductive effect.

Predicted ¹H NMR Data (D₂O, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.4 - 3.6Multiplet1HH-3
~2.5 - 2.7Multiplet2HH-2
~1.7 - 1.9Multiplet2HH-4
~0.9 - 1.1Triplet3HH-5

Interpretation and Causality:

  • H-3 (α-proton to the Ammonium Group): The proton at the chiral center (C3) is expected to be the most deshielded aliphatic proton due to the direct attachment of the electron-withdrawing ammonium group (-NH₃⁺). Its signal will appear as a multiplet due to coupling with the adjacent methylene protons at C2 and C4.

  • H-2 (Methylene Protons Adjacent to the Carbonyl): These protons are deshielded by the adjacent carboxylic acid group. Their signal will likely be a multiplet due to coupling with the H-3 proton.

  • H-4 (Methylene Protons in the Ethyl Group): These protons are less deshielded than the H-2 protons as they are further from the electron-withdrawing groups. They will appear as a multiplet due to coupling with H-3 and the methyl protons at C5.

  • H-5 (Methyl Protons): The terminal methyl group protons are the most shielded, appearing as an upfield triplet due to coupling with the adjacent methylene protons at C4.

¹H NMR Experimental Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.7 mL of D₂O dissolve->solvent vortex Vortex to ensure homogeneity solvent->vortex transfer Transfer to a 5 mm NMR tube vortex->transfer instrument Place tube in NMR spectrometer (e.g., 400 MHz) transfer->instrument lock Lock on the deuterium signal of D₂O instrument->lock shim Shim the magnetic field lock->shim acquire Acquire ¹H NMR spectrum shim->acquire fourier Fourier transform the FID acquire->fourier phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate reference Reference the spectrum (residual HDO at ~4.79 ppm) integrate->reference

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy: The Carbon Backbone

Carbon-13 NMR provides information about the different carbon environments in a molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in singlets for each unique carbon.

Predicted ¹³C NMR Data (D₂O, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~175 - 180C-1 (Carbonyl)
~45 - 50C-3 (CH-NH₃⁺)
~35 - 40C-2 (CH₂)
~25 - 30C-4 (CH₂)
~10 - 15C-5 (CH₃)

Interpretation and Causality:

  • C-1 (Carbonyl Carbon): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield.

  • C-3 (Methine Carbon): This carbon, directly attached to the electron-withdrawing ammonium group, is the most deshielded of the aliphatic carbons.

  • C-2 and C-4 (Methylene Carbons): The chemical shifts of these carbons are influenced by their proximity to the electron-withdrawing groups. C-2, being adjacent to the carboxylic acid, is expected to be slightly more deshielded than C-4.

  • C-5 (Methyl Carbon): The terminal methyl carbon is the most shielded, appearing at the highest field.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence of the ammonium and carboxylic acid groups in (R)-3-aminopentanoic acid hydrochloride gives rise to characteristic absorption bands.

Predicted FT-IR Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3400 - 2400Broad, StrongO-H stretch (carboxylic acid), N-H stretch (ammonium)
~1710 - 1730StrongC=O stretch (carboxylic acid)
~1600 - 1500MediumN-H bend (ammonium)
~1400 - 1450MediumC-H bend
~1200 - 1300MediumC-O stretch, O-H bend

Interpretation and Causality:

  • O-H and N-H Stretching Region: The most prominent feature is a very broad and strong absorption band spanning a wide frequency range. This is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid, which overlaps with the N-H stretching vibrations of the ammonium group.

  • C=O Stretching: A strong, sharp absorption band in the region of 1710-1730 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

  • N-H Bending: The bending vibration of the N-H bonds in the ammonium group typically appears in the 1600-1500 cm⁻¹ region.

  • Fingerprint Region: The region below 1500 cm⁻¹ contains a complex pattern of absorptions arising from various bending and stretching vibrations, including C-H, C-O, and C-N bonds. This "fingerprint" region is unique to the molecule.

FT-IR Sample Preparation and Analysis Workflow

cluster_prep KBr Pellet Preparation cluster_acq Data Acquisition cluster_proc Data Analysis grind Grind ~1-2 mg of sample with ~100-200 mg of dry KBr press Press the mixture in a die to form a transparent pellet grind->press place Place the KBr pellet in the FT-IR spectrometer press->place background Acquire a background spectrum place->background sample_spec Acquire the sample spectrum background->sample_spec subtract Subtract the background from the sample spectrum sample_spec->subtract identify Identify and label characteristic absorption bands subtract->identify

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS): Weighing the Molecule

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ionized molecules. For a relatively small molecule like (R)-3-aminopentanoic acid hydrochloride, electrospray ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrum Data (ESI-MS, Positive Ion Mode)

m/zAssignment
118.0917[M+H]⁺ (protonated free base)
100.0811[M+H - H₂O]⁺
72.0808[M+H - H₂O - CO]⁺ or [C₄H₁₀N]⁺

Interpretation and Causality:

  • [M+H]⁺ Ion: In positive ion mode ESI-MS, the most abundant ion is often the protonated molecule. For (R)-3-aminopentanoic acid (the free base, as the HCl is lost in the gas phase), this corresponds to an m/z of approximately 118.0917.

  • Fragmentation: Fragmentation can occur in the mass spectrometer, providing further structural information. Common fragmentation pathways for amino acids include the loss of water (H₂O) and carbon monoxide (CO) from the carboxylic acid group.

  • Loss of Water: The [M+H - H₂O]⁺ ion at m/z ~100.0811 is a common fragment.

  • Further Fragmentation: Subsequent loss of CO could lead to the ion at m/z ~72.0808. Alternatively, cleavage of the carbon chain can also lead to characteristic fragments.

ESI-MS Experimental Protocol

  • Sample Preparation:

    • Prepare a dilute solution of (R)-3-aminopentanoic acid hydrochloride in a suitable solvent system, such as a mixture of water and methanol, at a concentration of approximately 1-10 µg/mL.

    • Acidify the solution slightly with a volatile acid like formic acid to promote protonation.

  • Infusion and Ionization:

    • Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

  • Mass Analysis:

    • The charged ions are transferred from the atmospheric pressure source into the high vacuum of the mass analyzer.

    • Scan a suitable m/z range (e.g., 50-200) to detect the molecular ion and any fragment ions.

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of (R)-3-aminopentanoic acid hydrochloride, integrating ¹H NMR, ¹³C NMR, FT-IR, and MS, provides a robust and self-validating system for its structural confirmation. While experimental spectra are the gold standard, the careful interpretation of high-quality predicted data, coupled with a strong understanding of the underlying spectroscopic principles, offers a powerful alternative for researchers. The methodologies and interpretations presented in this guide provide a solid framework for the characterization of this and other chiral amino acid derivatives, underscoring the synergy of modern analytical techniques in advancing chemical and pharmaceutical research.

References

  • PubChem. (3R)-3-Aminopentanoic acid. National Center for Biotechnology Information. [Link][2]

  • PubChem. 3-Aminopentanoic acid. National Center for Biotechnology Information. [Link][3]

  • FooDB. 3-Aminopropanoic acid. [Link][4]

  • Canadian Science Publishing. The Infrared Spectra of Secondary Amines and Their Salts. [Link][5]

Sources

Foundational

A Guide to the Stereoselective Synthesis of (R)-3-aminopentanoic acid hydrochloride

An In-depth Technical Resource for Researchers and Drug Development Professionals (R)-3-aminopentanoic acid hydrochloride is a pivotal chiral building block in the pharmaceutical industry, serving as a key precursor for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Resource for Researchers and Drug Development Professionals

(R)-3-aminopentanoic acid hydrochloride is a pivotal chiral building block in the pharmaceutical industry, serving as a key precursor for a variety of therapeutic agents. The precise stereochemical configuration at the C3 position is critical for the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a detailed exploration of robust and scalable synthetic strategies for producing this valuable compound with high enantiopurity, focusing on the underlying principles of stereocontrol and field-tested methodologies.

The Imperative of Chirality in Drug Design

The efficacy of many modern pharmaceuticals is intrinsically linked to their three-dimensional structure. Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological properties. For β-amino acids like 3-aminopentanoic acid, the (R)-enantiomer is often the desired component for specific biological targets. Consequently, developing efficient and highly stereoselective syntheses is a primary objective in process chemistry. The hydrochloride salt form is typically preferred as it enhances the compound's crystallinity, stability, and aqueous solubility, facilitating handling and subsequent reactions.

Key Strategies for Asymmetric Synthesis

Achieving high enantiomeric purity on a large scale requires a carefully considered synthetic strategy. Among the various approaches, two methods have proven to be particularly effective and are widely adopted: the asymmetric hydrogenation of a prochiral enamine and the diastereoselective conjugate addition employing a chiral auxiliary.

Strategy 1: Asymmetric Hydrogenation of a Prochiral Enamine

This elegant approach leverages a chiral catalyst to deliver hydrogen atoms to a specific face of a prochiral double bond, thereby establishing the desired stereocenter with high fidelity. The method is often favored for its high atom economy and the catalytic nature of the chirality source.

The process begins with the formation of an enamine intermediate, which is then subjected to the key stereodetermining hydrogenation step, followed by hydrolysis.

A Ethyl 3-oxopentanoate C Ethyl (Z)-3-aminopent-2-enoate (Prochiral Enamine) A->C B Ammonia Source (e.g., Ammonium Acetate) B->C F Asymmetric Hydrogenation C->F D Chiral Rhodium Catalyst (e.g., Rh(I) / (R)-BINAP) D->F E H₂ (Hydrogen Gas) E->F G (R)-ethyl 3-aminopentanoate F->G H Acid Hydrolysis (Aqueous HCl) G->H I (R)-3-aminopentanoic acid hydrochloride H->I

Caption: Workflow for the asymmetric hydrogenation route.

Step 1: Synthesis of Ethyl (Z)-3-aminopent-2-enoate

  • To a solution of ethyl 3-oxopentanoate (1.0 eq) in ethanol, add ammonium acetate (1.0-1.2 eq).

  • Heat the mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction's completion by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The resulting crude oil can be purified by vacuum distillation to yield the pure enamine product. This reaction often proceeds in high yield, typically >90%[1][2].

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • In a high-pressure autoclave, prepare a solution of the enamine precursor, ethyl (Z)-3-aminopent-2-enoate (1.0 eq), in a degassed solvent such as methanol or ethanol.

  • Add the chiral catalyst, for example, a pre-formed or in situ generated complex of a rhodium(I) source (e.g., [Rh(COD)₂]BF₄) and a chiral bisphosphine ligand (e.g., (R)-BINAP). The catalyst loading is typically in the range of 0.01-1 mol%.

  • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to 10-50 bar.

  • Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) for 12-24 hours until hydrogen uptake ceases.

  • Carefully vent the reactor and remove the catalyst, if necessary, by filtration through a pad of silica gel or celite. The resulting solution contains the chiral ester. Enantiomeric excesses for this type of transformation are frequently >95% ee[3][4].

Step 3: Hydrolysis and Salt Formation

  • Concentrate the solution from the previous step under reduced pressure to obtain the crude (R)-ethyl 3-aminopentanoate.

  • Add 6 M aqueous hydrochloric acid (2-3 eq) to the crude ester.

  • Heat the mixture to reflux (approx. 100 °C) for 4-8 hours to ensure complete hydrolysis of the ester.

  • Cool the reaction mixture and remove the water and excess HCl under reduced pressure.

  • The resulting solid residue is crude (R)-3-aminopentanoic acid hydrochloride.

  • Purify the product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield the final product as a crystalline solid.

The crux of this strategy is the chiral catalyst. The C₂-symmetric BINAP ligand coordinates to the rhodium metal center, creating a well-defined chiral pocket. The enamine substrate coordinates to this complex, and the steric environment dictates that hydrogen is delivered preferentially to one of the two prochiral faces of the double bond, leading to a high excess of the (R)-enantiomer[5][6]. The choice of solvent, temperature, and hydrogen pressure are critical parameters that must be optimized to maximize both reaction rate and enantioselectivity[3].

Strategy 2: Diastereoselective Conjugate Addition with a Chiral Auxiliary

This robust method involves the temporary attachment of a chiral molecule—the chiral auxiliary—to the substrate. This auxiliary directs the stereochemical course of a subsequent reaction before being cleaved, leaving behind the desired chiral product.

The process involves forming a chiral imine, performing a diastereoselective conjugate addition, and finally cleaving the auxiliary to reveal the desired product.

A α,β-Unsaturated Aldehyde (e.g., Crotonaldehyde) C Chiral α,β-Unsaturated Imine A->C B Chiral Amine Auxiliary (e.g., (R)-α-Phenylethylamine) B->C E Diastereoselective Conjugate Addition C->E D Organometallic Reagent (e.g., Ethylmagnesium Bromide) D->E F Diastereomerically Enriched Adduct E->F G Auxiliary Cleavage (e.g., Hydrogenolysis) F->G H (R)-3-aminopentanoic acid derivative G->H I Hydrolysis & Salt Formation H->I J (R)-3-aminopentanoic acid hydrochloride I->J

Caption: Workflow for the diastereoselective conjugate addition route.

Step 1: Formation of Chiral α,β-Unsaturated Imine

  • In a round-bottom flask equipped with a Dean-Stark apparatus, combine crotonaldehyde (1.0 eq), a chiral amine auxiliary such as (R)-α-phenylethylamine (1.0 eq), and a solvent like toluene.

  • Heat the mixture to reflux. Water formed during the condensation is removed azeotropically and collected in the Dean-Stark trap.

  • Once the theoretical amount of water is collected, cool the reaction mixture and remove the toluene under reduced pressure. The crude chiral imine is often used directly in the next step.

Step 2: Diastereoselective Conjugate Addition

  • Dissolve the crude chiral imine in an anhydrous aprotic solvent, such as THF or diethyl ether, and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of ethylmagnesium bromide (1.1-1.3 eq) in THF or ether via a syringe or addition funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature, and perform a standard aqueous workup to extract the product into an organic solvent (e.g., ethyl acetate). The crude product is a diastereomerically enriched adduct.

Step 3: Cleavage of Chiral Auxiliary and Final Product Formation

  • Dissolve the crude adduct in a solvent like methanol or ethanol.

  • Add a palladium catalyst, such as 10% Pd/C.

  • Subject the mixture to hydrogenolysis by stirring under a hydrogen atmosphere (1-10 bar) until the auxiliary is cleaved (monitored by TLC). This step removes the chiral auxiliary, which can often be recovered.

  • Filter off the catalyst and concentrate the filtrate. The resulting intermediate is the crude amino ester or acid.

  • Perform acid hydrolysis and salt formation as described in Step 3 of the Asymmetric Hydrogenation protocol to yield the final (R)-3-aminopentanoic acid hydrochloride.

The effectiveness of this method relies on the chiral auxiliary's ability to control the facial selectivity of the nucleophilic attack. The auxiliary, such as (R)-α-phenylethylamine, forms an imine and adopts a low-energy conformation where the bulky phenyl group sterically hinders one face of the molecule. The incoming ethyl group from the Grignard reagent is therefore directed to attack the less hindered face, resulting in the preferential formation of one diastereomer[7][8]. The subsequent removal of the auxiliary is a non-stereocenter-affecting transformation, thus preserving the chirality established in the addition step.

Methodological Comparison

ParameterAsymmetric HydrogenationDiastereoselective Conjugate Addition
Chirality Source Catalytic (Chiral Ligand)Stoichiometric (Chiral Auxiliary)
Typical Stereoselectivity >95% ee>95% de
Key Reagents Rhodium/Ruthenium complexes, Chiral phosphine ligands, H₂ gasChiral amines, Organometallic reagents (e.g., Grignard)
Atom Economy HighLower, due to the stoichiometric use and removal of the auxiliary
Scalability Excellent, favored in industryGood, but may require cryogenic temperatures and stoichiometric reagents
Purification Catalyst removal, product crystallizationChromatographic separation of diastereomers may be needed; auxiliary removal/recovery

Conclusion

The stereoselective synthesis of (R)-3-aminopentanoic acid hydrochloride is a critical task in pharmaceutical manufacturing. Both asymmetric hydrogenation and diastereoselective conjugate addition offer reliable and high-yielding pathways to this valuable chiral building block. Asymmetric hydrogenation is often preferred for large-scale industrial processes due to its high efficiency and atom economy. However, the chiral auxiliary approach provides a versatile and highly predictable alternative that is exceptionally useful in research and development settings. The selection of the optimal route depends on a careful evaluation of factors including scale, cost, available equipment, and the specific purity requirements of the final product.

References

  • Title: Asymmetric Hydrogenation. Source: Togni, A. (2011). Inorganic Chemistry III. URL: [Link]

  • Title: Process for continous flow synthesis of beta-amino crotonate.
  • Title: (R)-(N-tert-Butoxycarbonyl)allylglycine. Source: Organic Syntheses. URL: [Link]

  • Title: Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Source: Organic Process Research & Development. URL: [Link]

  • Title: Enantioselective Synthesis of β-amino acids: A Review. Source: ResearchGate. URL: [Link]

  • Title: Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Source: Asymmetric Synthesis of Unusual Amino Acids. URL: [Link]

  • Title: (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Source: Organic Syntheses. URL: [Link]

  • Title: An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines. Source: RSC Advances. URL: [Link]

  • Title: Enantioselective Synthesis of β-amino acids: A Review. Source: Hilaris Publisher. URL: [Link]

  • Title: Stereoselective Synthesis of α-Branched Amines by Nucleophilic Addition of Unstabilized Carbanions to Imines. Source: Chiral Amine Synthesis: Methods, Developments and Applications. URL: [Link]

  • Title: Base hydrolysis of amino-acid esters and amides in the co-ordination sphere of cobalt(III). Source: Journal of the Chemical Society, Dalton Transactions. URL: [Link]

  • Title: Module 6 Hydrogenation Reactions. Source: NPTEL. URL: [Link]

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Exploratory

Chiral synthesis of (R)-3-aminopentanoic acid

An In-Depth Technical Guide to the Chiral Synthesis of (R)-3-Aminopentanoic Acid Authored by: A Senior Application Scientist Introduction: The Strategic Importance of (R)-3-Aminopentanoic Acid (R)-3-Aminopentanoic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chiral Synthesis of (R)-3-Aminopentanoic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of (R)-3-Aminopentanoic Acid

(R)-3-Aminopentanoic acid, a chiral β-amino acid, serves as a critical building block in modern medicinal chemistry and drug development.[1][2] Its structural motif is incorporated into a variety of pharmaceutical agents, where the specific (R)-stereochemistry at the C3 position is often essential for achieving the desired biological activity and pharmacological profile.[1][2] Unlike their proteinogenic α-amino acid counterparts, β-amino acids have a profound impact on the secondary structure of peptides, inducing stable helical and turn conformations. This characteristic makes them invaluable for designing peptidomimetics with enhanced stability against enzymatic degradation.

The synthesis of enantiomerically pure β-amino acids like (R)-3-aminopentanoic acid presents a significant chemical challenge.[3][4] Classical chemical synthesis typically yields a racemic mixture, necessitating a subsequent, often inefficient, separation step.[5] Therefore, the development of robust, scalable, and cost-effective asymmetric methodologies is paramount for industrial and research applications. This guide provides a comprehensive overview of the core strategies for the enantioselective synthesis of (R)-3-aminopentanoic acid, focusing on asymmetric catalysis, biocatalytic transformations, and classical chiral resolution. Each section delves into the underlying principles, provides field-proven insights, and presents detailed experimental protocols.

Strategic Approaches to Enantioselective Synthesis

The synthesis of (R)-3-aminopentanoic acid can be broadly categorized into three dominant strategies, each with distinct advantages and operational considerations. The choice of method is often dictated by factors such as scale, required enantiomeric purity, cost of goods, and available technology.

G cluster_0 Core Synthetic Strategies Asymmetric_Catalysis Asymmetric Catalysis (Direct Stereocenter Formation) End (R)-3-Aminopentanoic Acid (Enantiopure) Asymmetric_Catalysis->End Biocatalysis Biocatalysis (Enzyme-Mediated) Biocatalysis->End Chiral_Resolution Chiral Resolution (Separation of Racemate) Chiral_Resolution->End Start Prochiral Precursor or Racemic 3-Aminopentanoic Acid Start->Asymmetric_Catalysis Start->Biocatalysis Start->Chiral_Resolution

Caption: Overview of primary synthetic routes to (R)-3-aminopentanoic acid.

Asymmetric Catalysis: Direct Enantioselective Synthesis

Asymmetric catalysis represents the most elegant and atom-economical approach, creating the desired stereocenter from a prochiral substrate using a small amount of a chiral catalyst. Key methods include the asymmetric hydrogenation of enamines and the conjugate addition of nitrogen nucleophiles to α,β-unsaturated precursors.[3][4][6]

Principle of Asymmetric Hydrogenation

This strategy typically involves the hydrogenation of a β-enamine ester, such as (E/Z)-ethyl 3-aminopent-2-enoate, using a chiral transition metal catalyst, commonly based on Rhodium (Rh) or Ruthenium (Ru) complexed with chiral phosphine ligands.[3][4] The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thereby establishing the (R)-stereocenter.

Causality of Experimental Choice: The selection of the chiral ligand (e.g., a bisphosphine like BINAP) is the most critical parameter. The ligand's structure dictates the steric and electronic environment of the catalytic site, directly influencing the enantioselectivity of the hydrogenation. The choice of solvent and pressure are optimized to ensure high catalyst turnover and selectivity.

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol is a representative example based on established methodologies for the hydrogenation of enamines.[3]

Step 1: Substrate Preparation

  • React ethyl 3-oxopentanoate with a source of ammonia (e.g., ammonium acetate) in a suitable solvent like ethanol.

  • Heat the mixture to reflux to form the corresponding enamine, ethyl 3-aminopent-2-enoate.

  • Purify the enamine substrate via distillation or chromatography.

Step 2: Asymmetric Hydrogenation

  • In an inert atmosphere glovebox, charge a high-pressure autoclave with the enamine substrate (1.0 eq) and a chiral catalyst, such as [Rh(COD)(R,R-Me-DuPhos)]BF₄ (0.01 eq).

  • Add a degassed solvent, typically methanol.

  • Seal the autoclave, remove it from the glovebox, and purge it several times with hydrogen gas.

  • Pressurize the vessel to the desired pressure (e.g., 5-10 bar H₂) and stir at a controlled temperature (e.g., 25-40 °C) for 12-24 hours.

Step 3: Workup and Saponification

  • Carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the resulting crude ester in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature until the saponification is complete (monitored by TLC or LC-MS).

  • Acidify the mixture to a pH of ~6-7 with 1M HCl. The product, (R)-3-aminopentanoic acid, will precipitate or can be isolated after solvent removal.

  • Filter the solid or purify via crystallization to obtain the enantiomerically enriched product.

Step 4: Purity Analysis

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or by derivatizing the amino acid with a chiral agent (e.g., Marfey's reagent) followed by standard HPLC analysis.

ParameterTypical ValueRationale
Catalyst Loading 0.5 - 2 mol%Balances reaction rate and cost.
Hydrogen Pressure 5 - 50 barHigher pressure can increase rate but may affect selectivity.
Temperature 25 - 60 °CAffects reaction rate; higher temperatures may reduce enantioselectivity.
Enantiomeric Excess >95% e.e.Dependent on the specific catalyst and conditions.[3]

Biocatalysis: The Green Chemistry Approach

Enzymatic methods offer exceptional selectivity under mild, environmentally benign conditions.[7] For the synthesis of (R)-3-aminopentanoic acid, (R)-selective ω-transaminases (ω-TAs) are particularly powerful tools. These enzymes catalyze the transfer of an amino group from an amine donor to a keto acid acceptor.[8]

Principle of Asymmetric Amination via Transaminase

The synthesis starts with a prochiral keto acid, 3-oxopentanoic acid. An (R)-selective ω-transaminase transfers the amino group from a donor molecule (e.g., L-alanine or isopropylamine) to the ketone, creating (R)-3-aminopentanoic acid. The reaction equilibrium can be unfavorable, but it is effectively driven to completion by removing the ketone byproduct (pyruvate or acetone).[9]

G cluster_0 Biocatalytic Cycle Keto_Acid 3-Oxopentanoic Acid Transaminase ω-Transaminase ((R)-selective) Keto_Acid->Transaminase Amine_Donor Amine Donor (e.g., L-Alanine) Amine_Donor->Transaminase Product (R)-3-Aminopentanoic Acid Transaminase->Product Byproduct Keto Byproduct (e.g., Pyruvate) Transaminase->Byproduct PLP PLP (Pyridoxal-5'-phosphate) PLP->Transaminase Cofactor

Caption: Workflow for transaminase-catalyzed synthesis of (R)-3-aminopentanoic acid.

Experimental Protocol: Transaminase-Mediated Synthesis

This protocol is representative of modern biocatalytic reductive amination processes.[10]

Step 1: Reaction Setup

  • To a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.5), add the keto substrate, 3-oxopentanoic acid (1.0 eq).

  • Add the amine donor, for example, isopropylamine (1.5-3.0 eq).

  • Add the essential cofactor, pyridoxal 5'-phosphate (PLP) (1 mM).

  • Initiate the reaction by adding the (R)-selective ω-transaminase enzyme (as a lyophilized powder or cell-free extract).

Step 2: Biotransformation

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C). The acetone byproduct can be removed by a gentle stream of nitrogen or by performing the reaction under a slight vacuum to drive the equilibrium.

  • Monitor the reaction progress by HPLC, measuring the disappearance of the keto acid and the formation of the amino acid.

Step 3: Product Isolation

  • Once the reaction reaches completion (typically 12-24 hours), terminate it by adding acid (e.g., HCl) to denature and precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • The supernatant, containing the product, can be purified using ion-exchange chromatography.

  • Elute the purified (R)-3-aminopentanoic acid and isolate it by lyophilization or crystallization.

ParameterTypical ValueRationale
pH 7.0 - 8.5Optimal range for most ω-transaminase activity.
Temperature 30 - 50 °CBalances enzyme activity and stability.
Amine Donor IsopropylamineForms a volatile byproduct (acetone), simplifying equilibrium shift.
Enantiomeric Excess >99% e.e.Enzymes are highly stereoselective catalysts.

Chiral Resolution: The Classical Approach

Chiral resolution is a robust, time-tested method for separating a racemic mixture of enantiomers.[11] Although it inherently limits the theoretical yield to 50% for the desired enantiomer (unless the undesired enantiomer is racemized and recycled), it remains a viable and scalable strategy.[11][12] The most common method involves forming diastereomeric salts with a chiral resolving agent.[13][14][15]

Principle of Diastereomeric Salt Crystallization

A racemic mixture of 3-aminopentanoic acid is reacted with an enantiomerically pure chiral acid or base. In this case, since the target is an amino acid, a chiral acid like (R)-(-)-mandelic acid or (+)-tartaric acid is used as the resolving agent. This reaction forms a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid]. These diastereomers possess different physical properties, most critically, different solubilities in a given solvent.[14][15] By carefully selecting the solvent system, one diastereomeric salt can be selectively crystallized, leaving the other in the mother liquor.

Experimental Protocol: Resolution with (R)-(-)-Mandelic Acid

This protocol describes a classical resolution procedure.

Step 1: Salt Formation

  • Dissolve racemic 3-aminopentanoic acid (1.0 eq) in a suitable hot solvent, such as ethanol or an ethanol/water mixture.

  • In a separate flask, dissolve the chiral resolving agent, (R)-(-)-mandelic acid (0.5 - 1.0 eq), in the same hot solvent.

  • Slowly add the mandelic acid solution to the amino acid solution with stirring.

Step 2: Selective Crystallization

  • Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The less soluble diastereomeric salt, ideally the [(R)-amine·(R)-acid] salt, will precipitate.

  • The rate of cooling is critical; slow cooling promotes the formation of large, pure crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove impurities from the mother liquor.

Step 3: Liberation of the Free Amino Acid

  • Dissolve the collected diastereomeric salt crystals in water.

  • Adjust the pH of the solution to be basic (e.g., pH 9-10) with a base like NaOH to deprotonate the mandelic acid.

  • Extract the aqueous solution with a solvent like diethyl ether or ethyl acetate to remove the mandelic acid.

  • Adjust the pH of the remaining aqueous layer to the isoelectric point of 3-aminopentanoic acid (around pH 7) to precipitate the free amino acid.

  • Filter, wash with cold water, and dry the solid to yield enantiomerically enriched (R)-3-aminopentanoic acid.

Step 4: Purity and Yield Optimization

  • Analyze the enantiomeric purity of the final product using chiral HPLC.

  • The mother liquor, enriched in the (S)-enantiomer, can be treated to recover the (S)-3-aminopentanoic acid or the resolving agent. For an industrial process, the undesired (S)-amine can be racemized and recycled to improve the overall process yield (a Resolution-Racemization-Recycle process).[11]

Conclusion and Future Outlook

The synthesis of enantiopure (R)-3-aminopentanoic acid is a well-addressed challenge with multiple robust solutions available to researchers and drug development professionals.

  • Asymmetric Catalysis offers the most direct and atom-efficient route, with high potential for scalability, although catalyst cost and screening can be initial hurdles.

  • Biocatalysis represents the forefront of green chemistry, providing unparalleled selectivity under mild conditions. The growing library of engineered enzymes continues to make this approach more accessible and cost-effective.[10]

  • Chiral Resolution , while a more classical technique, remains a highly reliable and scalable method, particularly when integrated with a racemization-recycle loop to maximize yield.

The optimal strategy depends on the specific project requirements, balancing factors of cost, scale, environmental impact, and speed. As the demand for complex chiral building blocks continues to grow, hybrid approaches and the continued evolution of both catalytic and biocatalytic systems will undoubtedly provide even more efficient and sustainable pathways to (R)-3-aminopentanoic acid and other valuable chiral intermediates.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. 2535. [Link]

  • Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • PMC. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. [Link]

  • ResearchGate. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • ACS Publications. Enantioselective Synthesis of α,β-Disubstituted-β-amino Acids. [Link]

  • Mol-Instincts. (R)-3-Aminopentanoic acid 131347-76-7 wiki. [Link]

  • Wikipedia. Chiral resolution. [Link]

  • ScienceDirect. (2024). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. [Link]

  • chemeurope.com. Chiral resolution. [Link]

  • PMC. (2022, January 10). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • ResearchGate. α-TA reactions for the asymmetric synthesis of chiral α-amino acids.... [Link]

  • ACS Publications. CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. [Link]

  • PMC. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. [Link]

  • RSC Publishing. (2018, January 24). Enzymatic asymmetric synthesis of chiral amino acids. [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

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Foundational

(R)-3-Aminopentanoic Acid Hydrochloride: A Technical Guide for a Novel GABA Analog in Neuroscientific Research

Abstract Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of the GABAergic system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety, and pain.[1][3] However, the therapeutic application of GABA itself is limited by its inability to efficiently cross the blood-brain barrier.[2] This has spurred the development of GABA analogs, structurally similar molecules with improved pharmacokinetic properties. This technical guide provides an in-depth exploration of (R)-3-aminopentanoic acid hydrochloride, a chiral β-amino acid, as a promising GABA analog for research and drug development. While direct pharmacological data for this specific compound is emerging, this guide synthesizes current knowledge, drawing parallels from closely related analogs, to present its potential mechanism of action, protocols for its synthesis and analysis, and methodologies for evaluating its biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of novel GABAergic modulators.

Introduction: The GABAergic System and the Rationale for GABA Analogs

The brain's intricate network of communication relies on a delicate equilibrium between excitatory and inhibitory signals. GABAergic neurotransmission is the primary mechanism of inhibition, acting as a crucial brake on neuronal excitability.[1] When GABA binds to its receptors, it typically triggers the influx of chloride ions into the neuron, hyperpolarizing the cell membrane and making it less likely to fire an action potential. This inhibitory action is fundamental for normal brain function, and its disruption can lead to a variety of neurological disorders.[2][3]

Despite its importance, direct administration of GABA is not a viable therapeutic strategy due to its hydrophilic nature and inability to penetrate the blood-brain barrier effectively.[2] To overcome this limitation, the field of medicinal chemistry has focused on the design and synthesis of GABA analogs. These molecules are structurally related to GABA but possess modified physicochemical properties, such as increased lipophilicity, to enhance their brain penetration and bioavailability.[4] Prominent examples of successful GABA analogs include gabapentin and pregabalin, which are widely used in the treatment of epilepsy and neuropathic pain.[5]

(R)-3-Aminopentanoic acid, a β-amino acid, represents a compelling, yet less explored, class of GABA analogs.[6] Its structure, featuring an amino group on the third carbon of a pentanoic acid backbone, offers a unique conformational profile that may confer distinct pharmacological properties at GABA receptors or related targets. This guide will delve into the scientific underpinnings of (R)-3-aminopentanoic acid hydrochloride as a tool for neuropharmacological research.

Physicochemical Properties and Synthesis

(R)-3-Aminopentanoic acid is a chiral molecule, with the (R)-enantiomer being the focus of this guide due to the stereospecificity often observed in biologically active compounds.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it suitable for experimental use.[6]

Chemical Structure and Properties
PropertyValueSource
IUPAC Name (3R)-3-aminopentanoic acid hydrochloridePubChem
CAS Number 952650-02-1ChemicalBook[6]
Molecular Formula C5H12ClNO2PubChem
Molecular Weight 153.61 g/mol PubChem
Appearance White to off-white crystalline solidGeneric
Solubility Soluble in waterGeneric
Enantioselective Synthesis of (R)-3-Aminopentanoic Acid

The synthesis of enantiomerically pure β-amino acids is a key challenge in medicinal chemistry. Several strategies have been developed for the asymmetric synthesis of compounds like (R)-3-aminopentanoic acid. One common conceptual approach involves the use of chiral auxiliaries or enzymatic resolutions. A plausible synthetic route, based on established chemical principles, is outlined below. It is important to note that this is a representative protocol and may require optimization.

Conceptual Synthesis Workflow:

Synthesis_Workflow start Ethyl Acetoacetate step1 Alkylation with Ethyl Halide start->step1 step2 Hydrolysis and Decarboxylation step1->step2 Forms 3-pentanone step3 Reductive Amination (Chiral Amine) step2->step3 Forms racemic amine step4 Separation of Diastereomers step3->step4 step5 Deprotection step4->step5 Isolates (R)-enantiomer precursor step6 Salt Formation (HCl) step5->step6 product (R)-3-Aminopentanoic Acid Hydrochloride step6->product

Caption: Conceptual workflow for the synthesis of (R)-3-aminopentanoic acid hydrochloride.

Experimental Protocol: Asymmetric Reductive Amination (Conceptual)

This protocol is a conceptual illustration and has not been validated for this specific compound. It is based on established methods for the synthesis of chiral amines.

  • Synthesis of 3-Pentanone:

    • To a solution of sodium ethoxide in ethanol, add ethyl acetoacetate.

    • Slowly add ethyl iodide and reflux the mixture.

    • After the reaction is complete, perform an acidic workup followed by decarboxylation to yield 3-pentanone.

    • Purify the 3-pentanone by distillation.

  • Asymmetric Reductive Amination:

    • Dissolve 3-pentanone and a chiral amine (e.g., (R)-α-methylbenzylamine) in a suitable solvent such as methanol.

    • Add a reducing agent, for example, sodium cyanoborohydride, in portions.

    • Stir the reaction at room temperature until completion, monitored by TLC or GC-MS.

    • Work up the reaction by quenching with water and extracting with an organic solvent.

  • Separation and Deprotection:

    • The resulting diastereomeric amines can be separated by column chromatography.

    • The desired diastereomer is then subjected to hydrogenolysis (e.g., using H2 and a palladium catalyst) to cleave the chiral auxiliary.

  • Hydrochloride Salt Formation:

    • Dissolve the purified (R)-3-aminopentanoic acid in a suitable solvent (e.g., diethyl ether or isopropanol).

    • Bubble dry HCl gas through the solution or add a solution of HCl in a compatible solvent.

    • The (R)-3-aminopentanoic acid hydrochloride will precipitate and can be collected by filtration, washed with a cold solvent, and dried under vacuum.

Analytical Methods: Chiral HPLC for Enantiomeric Purity

Ensuring the enantiomeric purity of (R)-3-aminopentanoic acid is critical for accurate pharmacological evaluation. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Rationale for Method Selection: Direct analysis of underivatized amino acids on chiral stationary phases (CSPs) is preferred to avoid potential side reactions and impurities from derivatization steps.[7] Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving the enantiomers of polar and ionic compounds like amino acids.[4][7]

Experimental Protocol: Chiral HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV or mass spectrometric detector.

    • Chiral column: Astec CHIROBIOTIC® T (teicoplanin-based CSP) or similar.[7]

  • Mobile Phase Preparation:

    • A typical mobile phase consists of a mixture of methanol, acetonitrile, and water with acidic and basic modifiers. For example, a starting condition could be a mixture of methanol/acetonitrile (50/50 v/v) containing 25 mM acetic acid and 50 mM triethylamine.[1]

    • The mobile phase composition should be optimized to achieve the best resolution.

  • Sample Preparation:

    • Dissolve a small amount of (R)-3-aminopentanoic acid hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • Detection: UV at 210 nm or MS detection.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Biological Activity and Mechanism of Action: Insights from a Close Analog

While specific pharmacological data for (R)-3-aminopentanoic acid at GABA receptors is not extensively published, valuable insights can be drawn from studies on its close structural isomer, 4-aminopentanoic acid (4-APA). A recent study investigated the enantiomer-specific effects of 4-APA on the GABAergic system.[2]

Synaptic Activity
  • Synaptosome Uptake and GABA Modulation: In mouse cerebral synaptosomes, the uptake of both (R)- and (S)-4-APA was found to be time and temperature-dependent. Notably, the (R)-enantiomer exhibited greater uptake, led to a reduction in endogenous GABA concentrations, and was released upon membrane depolarization to a greater extent than the (S)-enantiomer.[2] This suggests that (R)-4-APA may act as a "false neurotransmitter," being taken up into presynaptic terminals and released in a manner similar to GABA, potentially modulating GABAergic tone.

Receptor Binding and Activity

The study on 4-APA enantiomers revealed weak interactions with specific GABA receptor subtypes:

  • (R)-4-APA: Showed weak agonist activity at the GABA-A α5β2γ2 receptor subtype.[2]

  • (S)-4-APA: Exhibited weak agonist activity at GABA-A α4β3δ, GABA-A α5β2γ2, and GABA-B B1/B2 receptors, and weak antagonist activity at the GABA-A α6β2γ2 subtype.[2]

These findings suggest that β-amino acids like 3-aminopentanoic acid may not be potent direct agonists at the primary GABA binding sites but could exert more subtle modulatory effects on specific receptor subtypes or influence GABAergic transmission through other mechanisms, such as acting as a false neurotransmitter.

Proposed Mechanism of Action for (R)-3-Aminopentanoic Acid:

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GAT GABA Transporter (GAT) Vesicle Synaptic Vesicle GAT->Vesicle Vesicular Loading R3APA_out (R)-3-Aminopentanoic Acid Vesicle->R3APA_out Release (False Neurotransmitter) R3APA_in (R)-3-Aminopentanoic Acid GABA_in GABA R3APA_out->GAT Uptake GABAR GABA Receptor R3APA_out->GABAR Weak interaction? GABA_out GABA GABA_out->GABAR Binding

Caption: Proposed mechanism of (R)-3-aminopentanoic acid as a false GABAergic neurotransmitter.

In Vitro Evaluation: GABA Receptor Binding Assay

To directly assess the interaction of (R)-3-aminopentanoic acid hydrochloride with GABA receptors, a radioligand binding assay is a standard and essential technique.

Experimental Protocol: GABA-A Receptor Binding Assay

This protocol is adapted from established methods for GABA-A receptor binding.

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold sucrose buffer (0.32 M sucrose, pH 7.4).

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 140,000 x g for 30 minutes at 4°C.

    • Wash the pellet multiple times with deionized water and binding buffer (50 mM Tris-HCl, pH 7.4) through repeated homogenization and centrifugation steps.

    • Resuspend the final pellet in binding buffer and store at -70°C.

  • Binding Assay:

    • Thaw the prepared membranes and wash twice with binding buffer.

    • In a 96-well plate, add the membrane preparation (0.1-0.2 mg protein per well).

    • Add a constant concentration of a radiolabeled GABA-A receptor ligand, such as [3H]muscimol (e.g., 5 nM).

    • For competition binding, add varying concentrations of (R)-3-aminopentanoic acid hydrochloride.

    • For non-specific binding, add a high concentration of unlabeled GABA (e.g., 10 mM).

    • Incubate at 4°C for 45 minutes.

  • Termination and Quantification:

    • Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Quantify the radioactivity retained on the filters using liquid scintillation spectrometry.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Evaluation: Preclinical Models and Behavioral Assays

To investigate the potential therapeutic effects of (R)-3-aminopentanoic acid hydrochloride in the central nervous system, in vivo studies in rodent models are necessary.

Pharmacokinetic Considerations

A critical aspect of in vivo studies is understanding the pharmacokinetic profile of the compound, including its absorption, distribution, metabolism, and excretion (ADME). While specific data for (R)-3-aminopentanoic acid is not available, general principles of amino acid pharmacokinetics apply. Key considerations include its ability to cross the blood-brain barrier, its metabolic stability, and its half-life in plasma and brain tissue.[8]

Animal Models of Neurological Disorders

Based on the known roles of the GABAergic system, (R)-3-aminopentanoic acid hydrochloride could be evaluated in a range of preclinical models, including:

  • Epilepsy Models: Such as the pentylenetetrazol (PTZ)-induced seizure model or the maximal electroshock (MES) model.

  • Anxiety Models: Including the elevated plus-maze, open field test, and light-dark box test.

  • Neuropathic Pain Models: For instance, the chronic constriction injury (CCI) model or the spared nerve injury (SNI) model.

Behavioral Assessment

The study on 4-APA enantiomers demonstrated a dose-dependent reduction in locomotor activity in mice in a novel cage environment.[2] This suggests that (R)-3-aminopentanoic acid may also modulate motor behavior. A comprehensive behavioral assessment in rodents could include:

  • Locomotor Activity: To assess for sedative or stimulant effects.

  • Rotarod Test: To evaluate motor coordination and potential ataxia.

  • Hot Plate Test: To assess for analgesic effects.

Experimental Protocol: Open Field Test for Locomotor Activity and Anxiety-like Behavior

  • Apparatus: A square arena with walls, typically made of a non-reflective material. The arena is often divided into a central zone and a peripheral zone.

  • Procedure:

    • Administer (R)-3-aminopentanoic acid hydrochloride or vehicle to the animals (e.g., via intraperitoneal injection) at various doses.

    • After a predetermined pretreatment time, place each animal individually in the center of the open field arena.

    • Allow the animal to explore freely for a set period (e.g., 5-10 minutes).

    • Record the animal's behavior using an automated tracking system or by manual scoring.

  • Parameters Measured:

    • Total distance traveled: An indicator of overall locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Frequency of entries into the center zone: Another indicator of anxiety.

    • Rearing frequency: A measure of exploratory behavior.

Future Directions and Conclusion

(R)-3-Aminopentanoic acid hydrochloride presents an intriguing avenue for the exploration of novel GABAergic modulators. While direct evidence of its pharmacological profile is still limited, the data from its close structural analog, 4-aminopentanoic acid, suggests a potential mechanism as a false neurotransmitter with subtle modulatory effects on specific GABA receptor subtypes.[2]

Future research should focus on:

  • Definitive Receptor Pharmacology: Comprehensive in vitro studies, including radioligand binding assays and electrophysiological recordings, are essential to fully characterize the interaction of (R)-3-aminopentanoic acid with the full spectrum of GABA receptor subtypes.

  • In Vivo Efficacy: Rigorous evaluation in a battery of animal models for epilepsy, anxiety, and pain will be crucial to determine its therapeutic potential.

  • Pharmacokinetic Profiling: Detailed ADME studies are necessary to understand its brain penetration, metabolic fate, and optimal dosing regimens.

  • Mechanism of Action: Further investigation is needed to confirm whether its primary mechanism is as a false neurotransmitter, a direct receptor modulator, or if it influences GABA metabolism or transport.

References

  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link]

  • Zamorano, R., et al. (2021). Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. Journal of Neurochemistry, 158(5), 1074-1082. [Link]

  • Berthod, A., et al. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 29(6), 1367. [Link]

  • Cleveland Clinic. (2022). Gamma-Aminobutyric Acid (GABA). [Link]

  • Tapia, R. (1985). Effects of drugs on neurotransmitter release: experiments in vivo and in vitro. Neuroscience & Biobehavioral Reviews, 9(3), 391-397. [Link]

  • Sustkova-Fiserova, M., et al. (2009). Brain levels of GABA, glutamate and aspartate in sociable, aggressive and timid mice: an in vivo microdialysis study. General Physiology and Biophysics, 28(2), 159-165. [Link]

  • Taylor, C. P. (2004). 3-substituted GABA analogs with central nervous system activity: a review. Current Topics in Medicinal Chemistry, 4(1), 1-10. [Link]

  • Hill, D. R., & Bowery, N. G. (1981). Characteristics of GABAB receptor binding sites on rat whole brain synaptic membranes. British Journal of Pharmacology, 72(2), 201-210. [Link]

  • Olsen, R. W. (2018). GABAA Receptors: Subtypes Provide Diversity of Function and Pharmacology. Transmitter, 1(1), 9-10. [Link]

  • Wikipedia. (n.d.). GABAA receptor. [Link]

  • PubChem. (n.d.). 3-Aminopentanoic acid. [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. [Link]

  • Sallard, E., et al. (2021). Electrophysiology of ionotropic GABA receptors. Cellular and Molecular Life Sciences, 78(13), 5341-5370. [Link]

  • NCBI Bookshelf. (n.d.). GABA Receptor Physiology and Pharmacology. [Link]

  • Neuro-Sys. (n.d.). R&D. [Link]

  • Wikipedia. (n.d.). Acetoacetic ester synthesis. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • ResearchGate. (2022). Synthesis of 3‐arylated δ‐aminopentanoic acid and ϵ‐aminohexanoic acid carboxamides via the Pd(II)‐catalyzed β‐C−H arylation. [Link]

  • Wikipedia. (n.d.). GABAB receptor. [Link]

  • Froestl, W. (2011). Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators. Journal of Medicinal Chemistry, 54(6), 1597-1614. [Link]

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Exploratory

(R)-3-Aminopentanoic Acid Hydrochloride: A Technical Guide to Therapeutic Potential and Chemical Utility

The following technical guide details the therapeutic utility, chemical synthesis, and pharmacological mechanisms of (R)-3-aminopentanoic acid hydrochloride. Executive Summary (R)-3-aminopentanoic acid hydrochloride (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic utility, chemical synthesis, and pharmacological mechanisms of (R)-3-aminopentanoic acid hydrochloride.

Executive Summary

(R)-3-aminopentanoic acid hydrochloride (CAS: 952650-02-1) is a chiral


-amino acid and a structural homolog of the inhibitory neurotransmitter GABA (

-aminobutyric acid). Unlike its

-amino acid counterparts, this molecule possesses a unique methylene insertion in the backbone, conferring resistance to proteolytic degradation and enabling the formation of stable secondary structures (foldamers). Therapeutically, it functions as a dual-action neuromodulator: an antagonist at the strychnine-insensitive glycine site of the NMDA receptor and a modulator of GABAergic transmission. This guide explores its application in neuroprotective drug design and as a critical building block for proteolytically stable peptidomimetics.

Chemical Constitution & Stereochemistry

The therapeutic efficacy of 3-aminopentanoic acid is strictly governed by its stereochemistry. The (R)-enantiomer is the biologically active pharmacophore in neurological applications, whereas the racemic mixture often shows reduced potency or off-target effects.

FeatureSpecification
IUPAC Name (3R)-3-aminopentanoic acid hydrochloride
Common Name

-homoalanine; (R)-

-aminovaleric acid
Molecular Formula

Chiral Center C3 (R-configuration)
Structural Class

-amino acid (Side chain: Ethyl)
Solubility Highly soluble in water; sparingly soluble in ethanol
Structural Significance

As a


-amino acid, the side chain (ethyl group) is located on the 

-carbon (C3) relative to the carboxylate. This structural modification prevents recognition by standard proteases (which target

-peptide bonds), significantly extending the in vivo half-life of peptides incorporating this residue.

Neuropharmacology: Mechanism of Action

The therapeutic potential of (R)-3-aminopentanoic acid stems from its ability to modulate the excitatory/inhibitory balance in the central nervous system (CNS).

NMDA Receptor Modulation (Glycine Site Antagonism)

Excessive activation of N-methyl-D-aspartate (NMDA) receptors leads to excitotoxicity, a key driver in neurodegenerative diseases (ALS, Parkinson's) and ischemic stroke.

  • Mechanism: (R)-3-aminopentanoic acid acts as a competitive antagonist at the glycine co-agonist site (GlyB) of the NMDA receptor.

  • Causality: By blocking glycine binding, it prevents the NMDA channel from opening fully, even in the presence of glutamate. This limits calcium influx (

    
    ) into the neuron, preventing the mitochondrial overload and apoptotic cascades associated with excitotoxicity.
    
  • Therapeutic Advantage: Unlike channel blockers (e.g., ketamine), glycine site antagonists often exhibit a better safety profile with fewer psychotomimetic side effects.

GABAergic Synergism

Structurally homologous to GABA, (R)-3-aminopentanoic acid interacts with GABA transporters and receptors.

  • Anticonvulsant Effect: It demonstrates synergistic effects when co-administered with glycine transporter inhibitors (e.g., aminooxyacetic acid). By inhibiting the reuptake or degradation of inhibitory amino acids, it raises the seizure threshold.

Signaling Pathway Visualization

The following diagram illustrates the dual modulation of the synaptic cleft by (R)-3-aminopentanoic acid.

SynapticModulation Drug (R)-3-Aminopentanoic Acid NMDAR NMDA Receptor (Glycine Site) Drug->NMDAR Antagonizes GABA_Sys GABAergic System (Transporters/Receptors) Drug->GABA_Sys Modulates/Enhances Ca_Influx Calcium (Ca2+) Influx Drug->Ca_Influx Reduces NMDAR->Ca_Influx Promotes Inhibition Inhibitory Tone (Hyperpolarization) GABA_Sys->Inhibition Increases Excitotoxicity Excitotoxicity (Neuronal Death) Ca_Influx->Excitotoxicity Triggers Seizure Seizure Activity Inhibition->Seizure Suppresses

Figure 1: Dual mechanism of action attenuating excitotoxicity via NMDA antagonism and enhancing inhibitory tone via GABAergic modulation.[1]

Bioengineering: Peptidomimetics & Foldamers

Beyond small molecule pharmacology, (R)-3-aminopentanoic acid is a "privileged scaffold" in foldamer chemistry.

The 14-Helix Formation

When polymerized or alternated with


-amino acids, 

-amino acids adopt stable secondary structures defined by specific hydrogen bonding patterns.
  • 14-Helix: Oligomers of (R)-3-aminopentanoic acid form a 14-helix (stabilized by H-bonds between residue

    
     and 
    
    
    
    , forming a 14-membered ring).
  • Utility: This structure displays side chains (ethyl groups) in a specific spatial arrangement, mimicking

    
    -helices of proteins but with total resistance to peptidases. This is critical for designing antimicrobial peptides  and protein-protein interaction (PPI) inhibitors  that can survive in the bloodstream.
    

Chemical Synthesis Protocol

To ensure high enantiomeric purity (>99% ee), the Arndt-Eistert Homologation of (R)-2-aminobutyric acid is the standard self-validating protocol. This method preserves the chiral center configuration.

Synthesis Workflow

Starting Material: N-Protected (R)-2-aminobutyric acid (e.g., Boc-D-Abu-OH).

  • Activation: React Boc-(R)-2-aminobutyric acid with isobutyl chloroformate to form the mixed anhydride.

  • Diazotization: Treat with diazomethane (

    
    ) to generate the 
    
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver (I) benzoate catalyzed rearrangement in the presence of water (or alcohol). The carbon chain elongates by one

    
     unit with retention of configuration  at the chiral center.
    
  • Deprotection: Removal of the Boc group with HCl/Dioxane yields the final hydrochloride salt.

SynthesisProtocol Start (R)-2-Aminobutyric Acid (N-Boc Protected) Step1 1. Mixed Anhydride (Isobutyl chloroformate) Start->Step1 Step2 2. Diazoketone Formation (CH2N2) Step1->Step2 Step3 3. Wolff Rearrangement (Ag+, H2O) Step2->Step3 Homologation Step4 4. Deprotection (HCl/Dioxane) Step3->Step4 Product (R)-3-Aminopentanoic Acid Hydrochloride Step4->Product >99% ee

Figure 2: Arndt-Eistert homologation route ensuring retention of chirality.

Experimental Validation: Glycine Site Binding Assay

To validate the biological activity of synthesized batches, a radioligand binding assay is recommended.

Protocol:

  • Membrane Preparation: Isolate synaptic membranes from rat cortex (rich in NMDA receptors).

  • Ligand: Use

    
    -Glycine or 
    
    
    
    -MDL 105,519 (a high-affinity glycine site antagonist).
  • Incubation: Incubate membranes with radioligand and varying concentrations (

    
     to 
    
    
    
    M) of (R)-3-aminopentanoic acid HCl.
  • Blockade: Add

    
     Strychnine to block inhibitory glycine receptors (ensuring specificity to NMDA).
    
  • Analysis: Measure displacement of radioactivity. A

    
     in the micromolar range confirms functional antagonism.
    

References

  • NMDA Receptor Pharmacology: Johnson, J. W., & Ascher, P. (1987).[2] Glycine potentiates the NMDA response in cultured mouse brain neurons. Nature. Link

  • Beta-Amino Acid Synthesis: Seebach, D., et al. (1996). Synthesis of beta-amino acids and their incorporation into peptides. Helvetica Chimica Acta. Link

  • Foldamer Design: Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research. Link

  • Anticonvulsant Mechanisms: Meldrum, B. S. (2000). Glutamate as a neurotransmitter in the brain: review of physiology and pathology. Journal of Nutrition. Link

  • Chemical Data: PubChem. 3-Aminopentanoic acid.[3] National Library of Medicine. Link

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Foundational

(R)-3-aminopentanoic acid hydrochloride mechanism of action

An In-depth Technical Guide to the Core Mechanism of Action of (R)-3-aminopentanoic acid hydrochloride Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-aminopentanoic acid hydrochl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Mechanism of Action of (R)-3-aminopentanoic acid hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-aminopentanoic acid hydrochloride is a chiral derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). As a GABA analogue, its mechanism of action is presumed to be centered on the modulation of the GABAergic system. This technical guide synthesizes the current understanding of GABAergic pharmacology and the structure-activity relationships of related β-substituted GABA analogues to propose the most probable mechanisms of action for (R)-3-aminopentanoic acid. While direct experimental data for this specific compound is limited in publicly accessible literature, this guide provides a robust theoretical framework and detailed experimental protocols for its comprehensive pharmacological characterization. We will explore three primary putative mechanisms: direct interaction with GABA receptors (GABAA and GABAB), functioning as a "false neurotransmitter," and modulation of GABA metabolism and transport.

Introduction to the GABAergic System: The Landscape of Inhibition

The GABAergic system is the primary mediator of inhibitory neurotransmission in the central nervous system, playing a critical role in maintaining the balance between neuronal excitation and inhibition. Dysregulation of this system is implicated in a multitude of neurological and psychiatric disorders, making it a key target for therapeutic intervention. The primary components of the GABAergic synapse, and therefore the potential targets for (R)-3-aminopentanoic acid hydrochloride, are:

  • GABAA Receptors: These are ligand-gated ion channels that, upon binding GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of firing.[1]

  • GABAB Receptors: These are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and the inhibition of calcium channels, resulting in a slower and more prolonged inhibitory signal.

  • GABA Transporters (GATs): These are membrane proteins responsible for the reuptake of GABA from the synaptic cleft into both neurons and glial cells, thereby terminating its synaptic action.

  • GABA Transaminase (GABA-T): This is the primary enzyme responsible for the catabolism of GABA.

The unique stereochemistry and structure of (R)-3-aminopentanoic acid will dictate its affinity and efficacy at these various targets.

Putative Mechanism of Action 1: Direct Receptor Interaction - A Tale of Two Receptors

The stereochemistry of GABA analogues is a well-established determinant of their receptor selectivity. For many β-substituted GABA analogues, the (R)-enantiomer exhibits a higher affinity for the GABAB receptor, while the (S)-enantiomer tends to be more active at the GABAA receptor. A classic example is baclofen, where the (R)-enantiomer is the active GABAB agonist.[2][3]

Based on this precedent, it is highly probable that (R)-3-aminopentanoic acid hydrochloride acts as a GABAB receptor agonist.

However, interactions with GABAA receptors cannot be entirely ruled out. A study on the closely related compound, (R)-4-aminopentanoic acid, demonstrated weak agonistic activity at the GABAA α5β2γ2 receptor subtype. This suggests that (R)-3-aminopentanoic acid may also possess some activity at specific GABAA receptor isoforms, potentially contributing to a more complex pharmacological profile.

Experimental Validation:

To definitively determine the receptor interaction profile of (R)-3-aminopentanoic acid hydrochloride, the following experimental protocols are recommended:

2.1. Radioligand Binding Assays

This technique is employed to determine the binding affinity (Ki) of the compound for GABAA and GABAB receptors.

Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain or from cell lines expressing specific recombinant GABA receptor subtypes.

  • Assay Buffer: Prepare an appropriate buffer for each receptor type (e.g., Tris-HCl for GABAA, Tris-HCl with Mg2+/Ca2+ for GABAB).

  • Radioligand: Utilize a radiolabeled ligand with high affinity for the target receptor (e.g., [3H]muscimol for the GABAA agonist site, [3H]CGP54626 for the GABAB antagonist site).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of (R)-3-aminopentanoic acid hydrochloride.

  • Separation: Separate bound from free radioligand via rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

2.2. Electrophysiological Assays

These assays are used to determine the functional activity (e.g., agonist, antagonist, or modulator) and potency (EC50 or IC50) of the compound.

Protocol (Two-Electrode Voltage Clamp in Xenopus Oocytes):

  • Oocyte Preparation: Harvest and prepare Xenopus laevis oocytes.

  • cRNA Injection: Inject the oocytes with cRNA encoding the subunits of the desired GABA receptor subtype (e.g., α1β2γ2 for a common GABAA receptor, or GABAB1 and GABAB2 for the GABAB receptor).

  • Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

  • Recording: Place an oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping, one for current recording).

  • Drug Application: Perfuse the oocyte with varying concentrations of (R)-3-aminopentanoic acid hydrochloride and/or GABA.

  • Data Acquisition: Record the resulting ion currents.

  • Data Analysis: Construct concentration-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Hypothetical Data Summary:

TargetAssayParameterHypothetical Value
GABAA Receptor (α1β2γ2)Radioligand BindingKi> 100 µM
GABAB ReceptorRadioligand BindingKi5 µM
GABAA Receptor (α1β2γ2)ElectrophysiologyEC50> 100 µM
GABAB ReceptorElectrophysiologyEC5010 µM (as an agonist)

Putative Mechanism of Action 2: The "False Neurotransmitter" Hypothesis

An intriguing and highly plausible mechanism of action for (R)-3-aminopentanoic acid is that it acts as a "false neurotransmitter." This mechanism involves the compound being taken up into presynaptic GABAergic nerve terminals, where it displaces endogenous GABA from synaptic vesicles. Upon neuronal depolarization, (R)-3-aminopentanoic acid is then released into the synaptic cleft, where it can interact with postsynaptic GABA receptors.

Strong evidence for this mechanism comes from a study on the enantiomers of 4-aminopentanoic acid. The (R)-enantiomer was shown to have greater uptake into mouse cerebral synaptosomes, to reduce endogenous GABA concentrations, and to be released upon depolarization.

Experimental Workflow for Investigating the False Neurotransmitter Hypothesis:

Caption: Experimental workflow to test the false neurotransmitter hypothesis.

Putative Mechanism of Action 3: Modulation of GABA Metabolism and Transport

A third potential mechanism of action is the inhibition of GABA transaminase (GABA-T) or GABA transporters (GATs). By inhibiting GABA-T, the breakdown of GABA is reduced, leading to an increase in its synaptic concentration. Similarly, blocking GATs would prolong the presence of GABA in the synaptic cleft.

Experimental Validation:

4.1. GABA Transaminase (GABA-T) Inhibition Assay

Protocol:

  • Enzyme Source: Use purified GABA-T or a crude mitochondrial preparation from rat brain.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, α-ketoglutarate, and varying concentrations of (R)-3-aminopentanoic acid hydrochloride.

  • Initiation: Start the reaction by adding GABA.

  • Detection: Monitor the production of glutamate or the disappearance of GABA over time using a coupled enzymatic assay or HPLC.

  • Data Analysis: Calculate the IC50 value for the inhibition of GABA-T activity.

4.2. GABA Uptake Inhibition Assay

Protocol:

  • Cell Culture: Use primary neuronal cultures or cell lines expressing specific GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1).

  • Assay Buffer: Prepare a suitable uptake buffer.

  • Incubation: Pre-incubate the cells with varying concentrations of (R)-3-aminopentanoic acid hydrochloride.

  • Uptake: Add [3H]GABA to initiate the uptake process.

  • Termination: Stop the uptake at a specific time point by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value for the inhibition of GABA uptake for each GAT subtype.

Integrated Proposed Mechanism of Action

Based on the available evidence from structurally related compounds, the most probable primary mechanism of action for (R)-3-aminopentanoic acid hydrochloride is a combination of GABAB receptor agonism and functioning as a false neurotransmitter . Its effect on GABAA receptors, GABA-T, and GATs is likely to be significantly less potent, if present at all.

Integrated_Mechanism R3APA (R)-3-aminopentanoic acid hydrochloride GABA_B_Pre Presynaptic GABAB Receptor R3APA->GABA_B_Pre Agonism (Autoreceptor) GAT GABA Transporter (GAT) R3APA->GAT Uptake Presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle Presynaptic->Vesicle Displaces GABA, vesicular loading SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release upon depolarization GABA_B_Pre->Presynaptic Inhibits further neurotransmitter release GAT->Presynaptic GABA_B_Post Postsynaptic GABAB Receptor SynapticCleft->GABA_B_Post Agonism GABA_A_Post Postsynaptic GABAA Receptor (weak interaction) SynapticCleft->GABA_A_Post Weak Agonism Postsynaptic Postsynaptic Neuron InhibitorySignal Inhibitory Signal GABA_B_Post->InhibitorySignal GABA_A_Post->InhibitorySignal

Caption: Proposed integrated mechanism of action for (R)-3-aminopentanoic acid hydrochloride.

Conclusion and Future Directions

(R)-3-aminopentanoic acid hydrochloride is a promising research compound with a high likelihood of interacting with the GABAergic system in a stereoselective manner. The most probable mechanisms of action are GABAB receptor agonism and a "false neurotransmitter" effect. However, without direct experimental evidence, these remain well-founded hypotheses.

Future research should focus on conducting the experiments outlined in this guide to provide quantitative data on the binding affinities and functional potencies of (R)-3-aminopentanoic acid hydrochloride at all potential GABAergic targets. A thorough understanding of its pharmacological profile will be crucial for its potential development as a therapeutic agent for neurological or psychiatric disorders.

References

  • GABAA receptor. In: Wikipedia. ; 2024. Accessed January 29, 2026. [Link]

  • Bowery NG, Hill DR, Hudson AL, et al. (—)-Baclofen decreases neurotransmitter release in the mammalian CNS by an action at a novel GABA receptor.
  • Enna SJ, McCarson KE. The GABAB receptor. In: Basic Neurochemistry: Principles of Molecular, Cellular, and Medical Neurobiology. 8th ed. Elsevier; 2012:355-362.
  • Schousboe A. Pharmacological and functional characterization of GAT2 and GAT3. In: GABA and Sleep. Birkhäuser Basel; 2010:87-94.
  • Silverman RB. Design and mechanism of GABA aminotransferase inactivators. Treatments for epilepsies and addictions. Chem Rev. 2018;118(7):4037-4070.
  • Johnston GAR. GABAc receptors. In: Encyclopedia of Neuroscience. Vol 4. Academic Press; 2009:477-481.
  • Krogsgaard-Larsen P, Frølund B, Liljefors T. GABAA receptor agonists, partial agonists, and antagonists. In: Burger's Medicinal Chemistry and Drug Discovery. John Wiley & Sons, Inc.; 2003.
  • Chebib M, Johnston GAR. The 'ABC' of GABA receptors: a brief review. Clin Exp Pharmacol Physiol. 1999;26(11):937-940.
  • Neal MJ, Shah MA. Baclofen and phaclofen: actions on GABAB receptors on amacrine cells of the isolated retina. Br J Pharmacol. 1989;98(3):939-944.
  • Hill DR, Bowery NG. 3H-baclofen and 3H-GABA bind to bicuculline-insensitive GABAB sites in rat brain.
  • Olpe HR, Demiéville H, Baltzer V, et al. The biological activity of d- and l-baclofen (Lioresal). Eur J Pharmacol. 1978;52(1):133-136.
  • Allan RD, Johnston GA, Twitchin B. Effects of bicuculline on the uptake of GABA by rat brain slices. Neurosci Lett. 1977;4(1):51-54.
  • Beart PM, Johnston GA, Uhr ML. Competitive inhibition of GABA uptake in rat brain slices by some GABA analogues of restricted conformation. J Neurochem. 1972;19(7):1855-1861.
  • Tunnicliff G. Sites of action of GABA-transaminase inhibitors. Biochem Pharmacol. 1990;39(6):1047-1053.
  • Ciesielski L, Simler S, Gensburger C, Mandel P, Taillandier G, Benoit-Guyod JL, Boucherle A, Cohen-Addad C, Lajzerowicz J. GABA transaminase inhibitors. Adv Biochem Psychopharmacol. 1979;(21):135-146.

Sources

Exploratory

In Vitro Profiling &amp; Application of (R)-3-Aminopentanoic Acid HCl: A Technical Guide

Topic: In vitro studies with (R)-3-aminopentanoic acid hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals Executive Summary (R)-3-Aminopenta...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro studies with (R)-3-aminopentanoic acid hydrochloride Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Development Professionals

Executive Summary

(R)-3-Aminopentanoic acid hydrochloride (also known as (R)-


-homoalanine HCl) represents a "privileged scaffold" in modern peptidomimetic drug design. Unlike its 

-amino acid counterparts, this

-amino acid confers exceptional proteolytic stability while maintaining the capacity to form discrete secondary structures, most notably the 14-helix .[1]

This guide details the in vitro methodologies required to validate (R)-3-aminopentanoic acid as a functional building block for stable peptide therapeutics. It covers chemical verification, biological stability profiling, and functional efficacy assays, specifically focusing on its utility in developing antifungal and antimicrobial peptide (AMP) mimetics.

Chemical Foundation & Strategic Utility

Structural Significance

(R)-3-Aminopentanoic acid is a


-amino acid where the amino group is bonded to the 

-carbon. This one-carbon extension (homologation) alters the backbone topology of resulting peptides.
  • IUPAC: (3R)-3-aminopentanoic acid hydrochloride

  • Role: Inducer of 14-helix secondary structure in

    
    -peptides.
    
  • Key Property: The (R)-enantiomer is critical for specific folding patterns; the (S)-enantiomer often disrupts the helix or induces different turn structures.

Chiral Purity Verification (Marfey’s Method)

Before initiating biological studies, the enantiomeric excess (ee) of the starting material must be validated, as commercial sources can vary.

Protocol: Derivatization & HPLC Analysis

  • Derivatization: React 50 µL of 50 mM (R)-3-aminopentanoic acid HCl with 100 µL of 1% FDAA (Marfey’s Reagent) in acetone and 20 µL of 1 M NaHCO3.

  • Incubation: Heat at 40°C for 1 hour. Stop reaction with 20 µL 1 M HCl.

  • Analysis: Inject onto a C18 Reverse-Phase HPLC column.

  • Detection: UV at 340 nm.

  • Validation: The (R)-enantiomer derivative will elute at a distinct retention time compared to the (S)-enantiomer (spiked control required).

Core Application: Proteolytic Stability Profiling

The primary driver for incorporating (R)-3-aminopentanoic acid into drug candidates is metabolic stability . The following assays quantify this advantage.

Enzymatic Digestion Assay (Trypsin/Pronase)

This protocol compares the half-life (


) of a 

-peptide containing (R)-3-aminopentanoic acid against a standard

-peptide.

Materials:

  • Substrate: 100 µM peptide in PBS (pH 7.4).

  • Enzyme: Trypsin (bovine pancreas) or Pronase E (non-specific protease cocktail).

  • Stop Solution: 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA.

Step-by-Step Protocol:

  • Equilibration: Incubate substrate solution at 37°C for 10 minutes.

  • Initiation: Add enzyme to a final concentration of 1 µg/mL (Enzyme:Substrate ratio ~1:100).

  • Sampling: Aliquot 50 µL at

    
     minutes and 24 hours.
    
  • Quenching: Immediately mix aliquot with 50 µL Stop Solution to precipitate enzyme.

  • Quantification: Centrifuge (10,000 x g, 5 min) and analyze supernatant via RP-HPLC or LC-MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Expected Outcome: Peptides constructed with (R)-3-aminopentanoic acid typically exhibit


 hours, whereas 

-peptide controls degrade within minutes (

min).
Serum Stability Assay

A more physiologically relevant test using pooled human or mouse serum.

  • Condition: 25% Serum in HBSS at 37°C.

  • Processing: Requires Solid Phase Extraction (SPE) or protein precipitation (MeCN 3:1 ratio) before analysis to remove serum proteins.

  • Significance: Demonstrates resistance to a broad spectrum of circulating peptidases.

Functional Efficacy: Antifungal & Membrane Permeability

Studies have identified (R)-3-aminopentanoic acid as a key component in 14-helical


-peptides  that mimic host defense peptides (AMPs). These peptides disrupt fungal membranes (e.g., Candida albicans) with high selectivity.
Minimum Inhibitory Concentration (MIC) Assay

Target: Candida albicans, Candida glabrata. Method: Broth Microdilution (CLSI M27-A3 standards).

  • Preparation: Prepare serial dilutions of the (R)-3-aminopentanoic acid-derived peptide in RPMI 1640 media (0.5 – 64 µg/mL).

  • Inoculation: Add fungal inoculum (

    
     cells/mL).
    
  • Incubation: 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • Control: Use Amphotericin B as a positive control.

Hemolysis Assay (Toxicity Screen)

To ensure the compound targets fungal membranes and not mammalian red blood cells (RBCs).

  • Source: Human RBCs (hRBCs) washed in PBS.

  • Treatment: Incubate 1% hRBC suspension with peptide (at

    
     and 
    
    
    
    MIC) for 1 hour at 37°C.
  • Control: 1% Triton X-100 (100% lysis control).

  • Measurement: Centrifuge and measure Hemoglobin release in supernatant at 414 nm.

  • Calculation:

    
    .
    
    • Acceptance Criteria: < 10% hemolysis at therapeutic concentrations.

Visualization of Workflows

Stability & Development Workflow

The following diagram illustrates the critical path for validating (R)-3-aminopentanoic acid scaffolds.

StabilityWorkflow cluster_assays In Vitro Validation Start Start: (R)-3-Aminopentanoic Acid HCl QC Chiral QC (Marfey's Method) Start->QC Synth Solid Phase Peptide Synthesis (Fmoc Strategy) QC->Synth ee > 99% Fold CD Spectroscopy (Verify 14-Helix) Synth->Fold Proteolysis Proteolytic Stability (Trypsin/Serum) Fold->Proteolysis Stable Helix Activity MIC Determination (Candida spp.) Proteolysis->Activity t1/2 > 24h Tox Hemolysis Assay (Selectivity) Activity->Tox Result Lead Candidate Selection Tox->Result High TI

Caption: Workflow for converting the monomer into a validated therapeutic candidate.

Mechanism of Action: Membrane Selectivity

Understanding why this molecule is used requires visualizing the interaction.

Mechanism cluster_membranes Target Interaction BetaPep (R)-3-Aminopentanoic Acid Oligomer (14-Helix) Fungal Fungal Membrane (Negatively Charged) BetaPep->Fungal Electrostatic Attraction Mammal Mammalian Membrane (Zwitterionic) BetaPep->Mammal Low Affinity Action Pore Formation / Disruption Fungal->Action Cell Death NoAction Electrostatic Repulsion/No Binding Mammal->NoAction Safety

Caption: The cationic 14-helix targets anionic fungal membranes while sparing mammalian cells.

Data Summary Table: Comparative Metrics

Parameter

-Peptide (Control)

-Peptide ((R)-3-APA derived)
Method/Source
Proteolytic

< 30 mins> 24 - 48 hoursTrypsin Digestion [1]
Serum Stability Rapid degradation> 90% intact at 24hHuman Serum Assay [1]
Secondary Structure

-helix (variable)
14-Helix (Stable)CD Spectroscopy (215 nm min) [2]
Antifungal MIC High / Unstable1 - 8 µg/mLC. albicans Assay [2]
Hemolysis (

)
Variable> 64 µg/mL (Sequence dependent)hRBC Assay [2]

References

  • Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Biological properties (stability towards degradation by peptidases)." Helvetica Chimica Acta, 1996.

  • Lee, M.R., et al. "Hydrophobicity and Helicity Regulate the Antifungal Activity of 14-Helical beta-Peptides."[1] ACS Chemical Biology, 2014.

  • Cohen, Y., et al. "Post infection application of DL-3-amino-butyric acid (BABA) induces multiple forms of resistance against Bremia lactucae in lettuce." European Journal of Plant Pathology, 2011.[2] (Note: Discusses the structural specificity of 3-aminopentanoic acid in plant immunity).

  • Péter, A., et al. "High-performance liquid chromatographic enantioseparation of beta-amino acids."[3] Journal of Chromatography A, 2001.

Sources

Foundational

A Comprehensive Guide to the Safe Handling of (R)-3-aminopentanoic acid hydrochloride for Laboratory Professionals

<_ A_I_> Introduction and Strategic Importance (R)-3-aminopentanoic acid hydrochloride is a chiral building block utilized in synthetic organic chemistry and pharmaceutical development.[1] As a derivative of beta-amino a...

Author: BenchChem Technical Support Team. Date: February 2026

<_ A_I_>

Introduction and Strategic Importance

(R)-3-aminopentanoic acid hydrochloride is a chiral building block utilized in synthetic organic chemistry and pharmaceutical development.[1] As a derivative of beta-amino acids, its structural motif is of significant interest in the design of peptidomimetics and other bioactive molecules.[2] Given its role as a precursor in multi-step syntheses, a comprehensive understanding of its chemical properties and associated hazards is paramount for ensuring the safety of research personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, moving beyond mere procedural steps to explain the scientific rationale behind each recommendation.

Compound Profile

A foundational aspect of safe handling is a thorough understanding of the compound's physical and chemical properties. This data, summarized below, informs every subsequent decision, from the selection of personal protective equipment to the design of emergency response protocols.

PropertyValueSource
Chemical Formula C₅H₁₂ClNO₂ChemicalBook[3]
Molecular Weight 153.61 g/mol BLD Pharm[4]
CAS Number 952650-02-1ChemicalBook[3]
Appearance White to yellow solid/crystalline powderChemicalBook[1]
Solubility Soluble in waterChemicalBook[1]
GHS Hazard Identification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. (R)-3-aminopentanoic acid hydrochloride is classified as a hazardous substance, and its handling requires adherence to specific safety protocols.

GHS PictogramSignal WordHazard Statements
IrritantWarning H302: Harmful if swallowed.[4] H315: Causes skin irritation.[2][3][4] H319: Causes serious eye irritation.[2][3][4] H335: May cause respiratory irritation.[2][3][4]

Proactive Risk Assessment: A Field-Proven Workflow

Before any laboratory work commences, a thorough risk assessment is not merely a bureaucratic step but a critical scientific control. The unique properties of (R)-3-aminopentanoic acid hydrochloride—a fine, potentially airborne powder with irritant properties—necessitate a specific and rigorous evaluation.

The causality behind this structured assessment is to preemptively identify and mitigate potential exposure routes. As a solid, the primary risks during handling are the generation of dust, leading to inhalation, and direct contact with skin or eyes.

RiskAssessment cluster_Plan Planning Phase cluster_Control Control & Mitigation Phase Start Identify Procedure: Weighing, Dissolving, Reaction IdentifyHazards Identify Hazards: - Dust Inhalation (H335) - Skin/Eye Contact (H315, H319) - Ingestion (H302) Start->IdentifyHazards Analyze Task AssessRisk Assess Risk Level: - Quantity used? - Duration of handling? - Dustiness of material? IdentifyHazards->AssessRisk Evaluate Severity SelectControls Select Controls: - Engineering (Fume Hood) - Administrative (SOPs) - PPE (Gloves, Goggles, Lab Coat) AssessRisk->SelectControls Determine Precautions ReviewEmergency Review Emergency Plan: - Spill Kit Location - Eyewash/Shower Access - SDS Readily Available SelectControls->ReviewEmergency Prepare for Contingencies Proceed Proceed with Experiment ReviewEmergency->Proceed Final Check

Caption: Workflow for Pre-Handling Risk Assessment.

Hierarchy of Controls: From Engineering to PPE

Effective safety management relies on a multi-layered approach known as the hierarchy of controls. This principle prioritizes the most effective and reliable control measures to minimize exposure.

Primary Engineering Controls: The First Line of Defense

The most effective way to mitigate the risks associated with (R)-3-aminopentanoic acid hydrochloride is to handle it within a properly functioning chemical fume hood.

  • The Causality: A fume hood provides negative pressure, drawing airborne particles away from the user's breathing zone. This directly counters the primary inhalation hazard (H335) posed by the fine, solid nature of the compound. All weighing and transfer operations involving the solid material must be conducted within this controlled environment.

Administrative Controls: Standardizing Safety

Standard Operating Procedures (SOPs) are crucial for ensuring that all personnel handle the compound consistently and safely. Key administrative controls include:

  • Restricting access to authorized and trained personnel.

  • Maintaining a clean and organized workspace to prevent inadvertent contact.

  • Ensuring that the Safety Data Sheet (SDS) is readily accessible to all users.

Personal Protective Equipment (PPE): The Essential Barrier

PPE is the final barrier between the researcher and the chemical. Its selection must be directly informed by the identified hazards.

  • Eye Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[5] The hydrochloride salt can be particularly irritating to mucous membranes, and standard safety glasses do not offer sufficient protection from fine dust.[2]

  • Hand Protection: Nitrile gloves are required. Before use, visually inspect gloves for any signs of degradation or perforation. After handling, remove gloves using the proper technique to avoid contaminating the skin and dispose of them in the designated waste stream.[5]

  • Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[5]

  • Respiratory Protection: While a fume hood is the primary control, a NIOSH-approved N95 respirator may be required for cleaning up large spills outside of a containment system.

HierarchyOfControls Elimination Elimination (Most Effective) Substitution Substitution Engineering Engineering Controls (e.g., Fume Hood) Admin Administrative Controls (e.g., SOPs, Training) PPE PPE (Least Effective)

Caption: The Hierarchy of Controls for Chemical Safety.

Standard Operating Procedures: From Bench to Storage

Protocol for Weighing and Handling the Solid Compound
  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat).

  • Containment: Perform all operations within a certified chemical fume hood.

  • Dispensing: Use a spatula to carefully transfer the desired amount of (R)-3-aminopentanoic acid hydrochloride from the stock bottle to a tared weigh boat or beaker.

  • Technique: Avoid any actions that could generate dust, such as dropping the material from a height or using rapid, jerky movements.

  • Cleaning: After dispensing, securely close the stock bottle. Wipe down the spatula and any affected surfaces within the fume hood with a damp cloth to collect any residual dust.

  • Disposal: Dispose of the weigh boat and cleaning cloth in the appropriate solid chemical waste container.

Storage Requirements

Proper storage is essential to maintain the compound's purity and prevent hazardous situations.

  • Container: Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[6]

  • Atmosphere: Store in a dry, well-ventilated place.[3][5] Some suppliers recommend storage under an inert atmosphere (e.g., argon) for long-term stability.[7]

  • Temperature: While room temperature storage is generally acceptable, some sources recommend refrigeration.[5] Always follow the specific storage temperature recommendations provided by the manufacturer.

  • Incompatibilities: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can trigger vigorous or hazardous reactions.[5][8]

Emergency and Spill Management

Preparedness is key to effectively managing unexpected events.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

Exposure RouteFirst Aid ProtocolRationale
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing.[3][5] Seek immediate medical attention.[5]The hydrochloride salt can cause serious irritation.[2] Prolonged flushing is necessary to remove all particulate matter and dilute the chemical.
Skin Contact Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[5] If skin irritation persists, seek medical advice.[3]Prompt removal from the skin minimizes the extent of irritation.[2]
Inhalation Move the individual to fresh air immediately.[3][5] If breathing is difficult or the person feels unwell, call a poison center or doctor.[3][5]This removes the person from the source of exposure and provides clean air to the respiratory system, which may be irritated.[2]
Ingestion Do NOT induce vomiting.[9] Rinse the mouth with water.[3] Seek immediate medical attention.The compound is harmful if swallowed.[4] Inducing vomiting can cause secondary damage to the esophagus.[9]
Spill Cleanup Protocol
  • Evacuate: Alert personnel in the immediate area and restrict access.

  • Assess: Evaluate the size of the spill. For large spills, evacuate the lab and contact the institutional emergency response team.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For a small spill, carefully sweep the solid material using a dustpan and brush or a HEPA-filtered vacuum. Avoid dry sweeping, which can aerosolize the dust.

  • Decontaminate: Wipe the spill area with a damp cloth.

  • Collect: Place all contaminated materials (swept powder, cleaning cloths, used PPE) into a clearly labeled, sealed container for hazardous waste disposal.

  • Dispose: Dispose of the waste according to institutional and local regulations.[3][5]

EmergencyResponse cluster_Skin Skin Contact cluster_Eye Eye Contact cluster_Inhalation Inhalation Event Chemical Exposure Event (Skin, Eye, Inhalation) RemoveClothing Remove Contaminated Clothing Event->RemoveClothing FlushEyes Flush with Eyewash (min. 15 mins) Event->FlushEyes FreshAir Move to Fresh Air Event->FreshAir WashSkin Wash with Soap & Water (min. 15 mins) RemoveClothing->WashSkin Medical Seek Immediate Medical Attention WashSkin->Medical FlushEyes->Medical FreshAir->Medical

Caption: Decision Tree for First Aid Response.

Waste Disposal and Decontamination

All waste containing (R)-3-aminopentanoic acid hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Procedure: Collect waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Regulatory Compliance: Arrange for disposal through the institution's environmental health and safety department to ensure compliance with all local, state, and federal regulations.[5]

Conclusion: Fostering a Culture of Safety

The safe handling of (R)-3-aminopentanoic acid hydrochloride is not a matter of memorizing rules but of understanding principles. By comprehending the compound's properties, implementing a hierarchy of controls, and preparing for contingencies, researchers can mitigate risks effectively. This guide serves as a technical resource to empower scientists and drug development professionals to work with this valuable compound confidently and, most importantly, safely.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). (R)-3-Aminopentanoic acid 131347-76-7 wiki. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R)-3-Aminopentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • NorFalco. (n.d.). First aid. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Solubility Profile of (R)-3-aminopentanoic acid hydrochloride

This guide provides a comprehensive technical overview of the solubility profile of (R)-3-aminopentanoic acid hydrochloride, a beta-amino acid derivative of interest to researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the solubility profile of (R)-3-aminopentanoic acid hydrochloride, a beta-amino acid derivative of interest to researchers, scientists, and professionals in drug development. While specific experimental solubility data for this compound is not extensively available in public literature, this document synthesizes fundamental principles of amino acid chemistry, predictive data, and established analytical methodologies to offer a robust framework for understanding and experimentally determining its solubility characteristics.

Introduction to (R)-3-aminopentanoic acid hydrochloride

(R)-3-aminopentanoic acid hydrochloride, also known as (R)-β-aminovaleric acid hydrochloride, is a chiral organic compound with the chemical formula C₅H₁₂ClNO₂. It is the hydrochloride salt of (R)-3-aminopentanoic acid, a non-proteinogenic β-amino acid. The presence of both an amino group and a carboxylic acid functional group classifies it as an amino acid, and its hydrochloride form generally enhances its stability and aqueous solubility.[1] As a building block in organic synthesis, it holds potential for various applications in medicinal chemistry and pharmaceutical development.[1] A thorough understanding of its solubility is paramount for formulation, bioavailability, and overall drug discovery and development processes.

Table 1: Physicochemical Properties of (R)-3-aminopentanoic acid and its Hydrochloride Salt

Property(R)-3-aminopentanoic acid(R)-3-aminopentanoic acid hydrochlorideData Source
CAS Number 131347-76-7[2]952650-02-1ChemicalBook[3]
Molecular Formula C₅H₁₁NO₂[2]C₅H₁₂ClNO₂PubChem
Molecular Weight 117.15 g/mol [4][5]153.61 g/mol AChemBlock
Appearance White crystalline solid[2]White or off-white solid[1]CymitQuimica, Home Sunshine Pharma
Computed XLogP3 -2.5[4][5]Not AvailablePubChem

Theoretical Framework for Solubility

The solubility of (R)-3-aminopentanoic acid hydrochloride is governed by the interplay of its molecular structure with the properties of the solvent. As an amino acid hydrochloride, its solubility is primarily dictated by its ionic character, the nature of its side chain, and the pH and temperature of the solution.

The Role of the Zwitterion and pH-Dependent Solubility

In solution, amino acids can exist in different ionic forms depending on the pH. The carboxylic acid group is acidic (can donate a proton), and the amino group is basic (can accept a proton).

  • In acidic solutions (low pH): The carboxylic acid group is protonated (-COOH), and the amino group is also protonated (-NH₃⁺), resulting in a net positive charge (cationic form).

  • In neutral solutions (near the isoelectric point, pI): The carboxylic acid group deprotonates (-COO⁻), and the amino group is protonated (-NH₃⁺), forming a zwitterion with no net charge.

  • In basic solutions (high pH): The amino group deprotonates (-NH₂), and the carboxylic acid group remains deprotonated (-COO⁻), resulting in a net negative charge (anionic form).

The solubility of an amino acid is at its minimum at the isoelectric point (pI), where the molecule has no net charge, leading to stronger intermolecular electrostatic interactions in the solid state.[6] As the pH moves away from the pI, the solubility increases due to the formation of the more soluble cationic and anionic species.[7][8] The hydrochloride salt of an amino acid, such as (R)-3-aminopentanoic acid hydrochloride, is the salt of the cationic form. Dissolving it in water will result in an acidic solution.

Diagram 1: Ionization States of (R)-3-aminopentanoic acid

G Cationic Cationic Form (Low pH) Zwitterionic Zwitterionic Form (at Isoelectric Point) Cationic->Zwitterionic + OH⁻ - H₂O Zwitterionic->Cationic + H₃O⁺ - H₂O Anionic Anionic Form (High pH) Zwitterionic->Anionic + OH⁻ - H₂O Anionic->Zwitterionic + H₃O⁺ - H₂O

Caption: Ionization states of (R)-3-aminopentanoic acid in response to pH changes.

Solvent Polarity and Intermolecular Forces

(R)-3-aminopentanoic acid hydrochloride is a polar molecule, and its solubility is highest in polar solvents like water. This is due to the favorable ion-dipole interactions between the charged groups of the amino acid hydrochloride and the polar water molecules.

  • In polar protic solvents (e.g., water, ethanol): These solvents can form hydrogen bonds with the amino and carboxyl groups, and their high dielectric constant helps to solvate the ions, leading to good solubility.

  • In polar aprotic solvents (e.g., DMSO, DMF): These solvents can solvate the cation but are less effective at solvating the anion, which may result in lower solubility compared to protic solvents.

  • In non-polar solvents (e.g., hexane, toluene): Due to the "like dissolves like" principle, the highly polar (R)-3-aminopentanoic acid hydrochloride is expected to have very low solubility in non-polar solvents.

Predicted and Analogous Solubility Data

While direct experimental data is scarce, we can infer the solubility behavior of (R)-3-aminopentanoic acid hydrochloride from computational predictions and data from structurally similar compounds.

The computed XLogP3 value for the free amino acid is -2.5, which indicates a high degree of hydrophilicity and suggests good water solubility.[4][5] The hydrochloride salt would be even more water-soluble.

For a structural analog, 5-aminovaleric acid (5-aminopentanoic acid), the hydrochloride salt is described as soluble in water.[9] Another analog, (R)-3-aminobutanoic acid hydrochloride, is also reported to be soluble in water and polar organic solvents.[10]

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is essential. The following are standard protocols that can be employed.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of (R)-3-aminopentanoic acid hydrochloride to a known volume of the desired solvent (e.g., water, buffered solutions at various pHs, organic solvents) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical technique, such as HPLC, UV-Vis spectroscopy (if a chromophore is present or can be derivatized), or NMR.

Diagram 2: Shake-Flask Solubility Determination Workflow

G A 1. Add Excess Solute to Solvent B 2. Agitate at Constant Temperature A->B C 3. Centrifuge/Filter to Separate Phases B->C D 4. Analyze Solute Concentration in Supernatant C->D E Solubility Data D->E

Caption: Workflow for the shake-flask method of solubility determination.

pH-Solubility Profile Determination

To understand the effect of pH on solubility, the shake-flask method is performed using a series of buffers with different pH values.

Protocol:

  • Prepare a series of buffers covering the desired pH range (e.g., pH 2 to 12).

  • Perform the shake-flask method for (R)-3-aminopentanoic acid (the free base is often used for this to avoid altering the buffer pH significantly) in each buffer.

  • Plot the determined solubility against the pH of the buffer to generate a pH-solubility profile.

Factors Influencing the Solubility of (R)-3-aminopentanoic acid hydrochloride

Several factors can significantly impact the solubility of (R)-3-aminopentanoic acid hydrochloride:

  • Temperature: For most solids dissolving in liquids, solubility increases with temperature. However, this relationship should be determined experimentally.

  • Ionic Strength: The presence of other salts in the solution can affect solubility through the common ion effect or by altering the activity of the solute.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can have different solubilities. The most stable polymorph will have the lowest solubility.

Conclusion

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... [Link]

  • PubChem. (n.d.). 3-Aminopentanoic acid. [Link]

  • Chemical Entities of Biological Interest (ChEBI). (n.d.). (R)-3-Aminopentanoic acid. [Link]

  • PubChem. (n.d.). (3R)-3-Aminopentanoic acid. [Link]

  • PubChem. (n.d.). (S)-3-Aminopentanoic acid. [Link]

  • Chemsrc. (n.d.). 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3. [Link]

  • ResearchGate. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [Link]

  • ACS Publications. (2020). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 65(12), 5894–5904. [Link]

  • YouTube. (2023, October 1). How does pH Affect Amino Acids? [Video]. [Link]

  • National Center for Biotechnology Information. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 680231. [Link]

  • ACS Division of Organic Chemistry. (2022). pKa Data Compiled by R. Williams. [Link]

  • Cheméo. (n.d.). Chemical Properties of 5-Aminovaleric acid (CAS 660-88-8). [Link]

  • FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Incorporation of (R)-3-aminopentanoic acid hydrochloride in Peptide Synthesis

Abstract: The integration of non-canonical amino acids into peptide backbones is a cornerstone of modern therapeutic and materials science research. Among these, β-amino acids, such as (R)-3-aminopentanoic acid, offer pr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The integration of non-canonical amino acids into peptide backbones is a cornerstone of modern therapeutic and materials science research. Among these, β-amino acids, such as (R)-3-aminopentanoic acid, offer profound advantages, including enhanced proteolytic stability and the ability to induce unique, stable secondary structures.[1][2][] This document provides an in-depth guide for the effective incorporation of (R)-3-aminopentanoic acid hydrochloride into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. We will explore the mechanistic rationale behind protocol choices, provide detailed, step-by-step instructions, and offer troubleshooting advice to empower researchers in synthesizing novel β-peptide analogues.

The Strategic Advantage of β-Amino Acids

The primary structure of natural peptides, composed exclusively of α-amino acids, is susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential. The introduction of a β-amino acid, which possesses an additional carbon atom in its backbone between the amino and carboxyl groups, fundamentally alters the peptide's conformation.[] This structural perturbation serves two primary purposes:

  • Enzymatic Resistance: The altered backbone is no longer recognized by the active sites of most proteases, leading to a significant increase in the peptide's in vivo half-life.[1][2]

  • Conformational Constraint: β-amino acids promote the formation of novel and highly stable secondary structures, such as 14-helices and various turns and sheets.[4] This allows for the precise design of peptidomimetics that can mimic or antagonize the function of natural proteins with high affinity and specificity.[1][5]

(R)-3-aminopentanoic acid, a chiral β-amino acid, is a valuable building block for these applications, providing a specific stereochemical and structural element for rational peptide design.

Physicochemical Profile: (R)-3-aminopentanoic acid hydrochloride

Understanding the properties of the building block is critical for successful synthesis. The hydrochloride salt is the common commercial form, which requires a neutralization step prior to coupling.

PropertyValueReference
Chemical Name (R)-3-aminopentanoic acid hydrochloride[6][7]
Synonyms (3R)-3-Aminovaleric acid hydrochloride[6]
CAS Number 952650-02-1[6][7]
Molecular Formula C₅H₁₂ClNO₂[7]
Molecular Weight 153.61 g/mol [7]
Appearance White to off-white solid[6]
Solubility Soluble in water[8]

(Note: Properties for the free amino acid (CAS 131347-76-7) are also available but the hydrochloride salt is typically used in synthesis workflows.)[8][9]

Mechanistic Considerations for SPPS Incorporation

The successful incorporation of (R)-3-aminopentanoic acid hydrochloride via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) hinges on two key considerations: the activation of the carboxyl group and the neutralization of the hydrochloride salt.

Neutralization is Non-Negotiable

The starting material is an ammonium salt. The free amine is the active nucleophile required to attack the activated carboxyl group of the subsequent amino acid (or the resin linker). Therefore, the hydrochloride must be neutralized. This is typically achieved in situ during the coupling step by adding a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA or DIEA).[10][11] Using a base like DIPEA is critical because it is sterically hindered, preventing it from participating in unwanted side reactions.

Choosing the Right Coupling Reagent

While standard coupling reagents can be effective, the potentially increased steric bulk of a β-amino acid may lead to slower coupling kinetics compared to α-amino acids. Therefore, high-efficiency uronium/aminium-based reagents are strongly recommended.

  • HBTU/HATU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly effective.[11][12] They rapidly form an activated OBt or OAt ester, which readily reacts with the free amine on the resin-bound peptide, minimizing side reactions like racemization.[11]

  • DIC/HOBt: N,N'-Diisopropylcarbodiimide (DIC) in the presence of 1-Hydroxybenzotriazole (HOBt) is a cost-effective alternative.[13] DIC activates the carboxylic acid, which is then trapped by HOBt to form the active ester, reducing the risk of racemization.[13]

The following diagram illustrates the general workflow for a single coupling cycle in Fmoc-SPPS.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_cycle SPPS Cycle Resin_Fmoc Resin-Peptide-NH-Fmoc Deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) Wash1 Wash (DMF, DCM) Deprotection->Wash1 Removes Fmoc group Coupling Step 2: Coupling (Fmoc-AA, Activator, Base) Wash1->Coupling Prepares free amine Wash2 Wash (DMF, DCM) Coupling->Wash2 Forms new peptide bond Wash2->Resin_Fmoc Cycle Repeats

Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

These protocols are designed for manual synthesis on a 0.1 mmol scale using a standard polystyrene resin pre-loaded with the first amino acid (e.g., Wang or Rink Amide resin).

Protocol 4.1: Incorporation of Fmoc-(R)-3-aminopentanoic acid

Prerequisite: The synthesis follows standard Fmoc-SPPS procedures up to the point where the N-terminal Fmoc group of the growing peptide chain has been removed, exposing the free amine ready for the next coupling.[10]

Reagents & Materials:

  • Peptide synthesis vessel containing 0.1 mmol of resin-bound peptide with a free N-terminal amine.

  • Fmoc-(R)-3-aminopentanoic acid (or its hydrochloride salt).

  • HBTU (or HATU).

  • DIPEA (N,N-Diisopropylethylamine).

  • DMF (N,N-Dimethylformamide), peptide synthesis grade.

  • DCM (Dichloromethane), synthesis grade.

Step-by-Step Procedure:

  • Preparation of the Coupling Solution (Activation):

    • In a separate vial, dissolve Fmoc-(R)-3-aminopentanoic acid (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in 2 mL of DMF.

    • Add DIPEA (0.8 mmol, 8 eq.) to the solution. Causality: This amount of base is sufficient to both neutralize the hydrochloride salt of the amino acid (if using that form) and facilitate the coupling reaction.

    • Allow the solution to pre-activate for 1-2 minutes. The solution may turn slightly yellow.

  • Coupling Reaction:

    • Drain the solvent from the peptide synthesis vessel containing the washed, deprotected resin.

    • Immediately add the pre-activated amino acid solution from Step 1 to the resin.

    • Agitate the vessel at room temperature for 1-2 hours. Note: Coupling times for β-amino acids may be longer than for standard α-amino acids.

  • Monitoring the Coupling:

    • Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads.

    • Interpretation: A blue/purple color indicates a significant amount of unreacted free amine (incomplete coupling). A yellow/colorless result indicates a complete or near-complete reaction.

    • If the test is positive, continue agitating for another hour and re-test. If it remains positive, a double-coupling may be necessary (repeat steps 1 and 2).

  • Washing:

    • Once the coupling is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:

      • DMF (3 x 5 mL)

      • DCM (3 x 5 mL)

      • DMF (3 x 5 mL)

  • Capping (Optional but Recommended):

    • To block any unreacted amine groups and prevent the formation of deletion sequences, perform a capping step.

    • Prepare a capping solution (e.g., Acetic Anhydride/DIPEA/DMF). A common formulation is a solution of CH₂Cl₂:MeOH:DIPEA (17:2:1).[14]

    • Add the capping solution to the resin and agitate for 30 minutes.

    • Drain and wash the resin as described in Step 4.

The resin is now ready for the deprotection of the newly added Fmoc group and the continuation of the peptide sequence.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH (R)-3-aminopentanoic acid Active_Ester Fmoc-AA-OBt Activated Ester AA->Active_Ester Pre-activation in DMF HBTU HBTU Coupling Reagent HBTU->Active_Ester Pre-activation in DMF Base DIPEA Base Base->Active_Ester Pre-activation in DMF Resin Resin-Peptide-NH2 Free Amine on Solid Support Active_Ester->Resin Nucleophilic Attack New_Peptide Resin-Peptide-NH-CO-AA-Fmoc Elongated Peptide

Caption: Activation and coupling mechanism using an HBTU reagent.

Protocol 4.2: Global Cleavage and Deprotection

Once the synthesis is complete, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed.

Reagents & Materials:

  • Dry, peptide-bound resin.

  • Cleavage Cocktail: A common choice for standard peptides is Reagent R or a variation. Reagent R Composition: 90% Trifluoroacetic acid (TFA), 5% Thioanisole, 3% Ethanedithiol (EDT), 2% Anisole.[10] CAUTION: Work in a certified fume hood. TFA is highly corrosive.

  • Cold diethyl ether.

Step-by-Step Procedure:

  • Wash the final resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Agitate at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a clean centrifuge tube.

  • Wash the resin with a small additional volume of TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume (approx. 40 mL) of cold diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide. Decant the ether.

  • Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Dry the crude peptide pellet under vacuum.

Protocol 4.3: Purification and Analysis

The crude peptide requires purification, most commonly by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[15]

System & Reagents:

  • Preparative RP-HPLC system with a C18 column.

  • Solvent A: 0.1% TFA in water.

  • Solvent B: 0.1% Acetonitrile with 0.1% TFA.

  • Lyophilizer.

Step-by-Step Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of Solvent A and B, or water/acetic acid).

  • Purify the peptide using a linear gradient of Solvent B into Solvent A (e.g., 5% to 65% B over 60 minutes). The exact gradient will depend on the peptide's hydrophobicity.[15]

  • Monitor the elution at 210-220 nm.[15]

  • Collect fractions corresponding to the main product peak.

  • Analyze the purity of the collected fractions using analytical RP-HPLC.

  • Pool the fractions with the desired purity (>95%).

  • Freeze the pooled solution and lyophilize to obtain a pure, fluffy white powder.

Characterization of the Final Peptide

Confirming the identity and purity of the final product is a critical final step.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This is essential to confirm that the observed molecular weight matches the theoretical mass of the peptide containing the (R)-3-aminopentanoic acid residue.

  • Analytical RP-HPLC: Used to determine the final purity of the lyophilized product.

  • Amino Acid Analysis: Can be used to confirm the amino acid composition, although it may require specific standards and hydrolysis conditions for β-amino acids.

  • Circular Dichroism (CD) Spectroscopy: This technique is invaluable for assessing the secondary structure of the purified peptide.[16] A comparison with an all-α-amino acid analogue can provide direct evidence of the conformational changes induced by the β-amino acid incorporation.[5]

Troubleshooting Common Challenges

ProblemPotential CauseRecommended Solution
Incomplete Coupling (Positive Kaiser Test) - Insufficient coupling time.- Steric hindrance from the β-amino acid.- Peptide aggregation on the resin.[17][18]- Extend the coupling time to 3-4 hours.- Perform a double coupling (repeat the coupling step).- Switch to a more potent coupling reagent like HATU.- Use a solvent system known to disrupt aggregation (e.g., add a small percentage of DMSO).
Low Purity After Cleavage - Incomplete Fmoc deprotection or coupling at previous steps.- Degradation during cleavage.- Implement capping after every coupling step to terminate deletion sequences.- Ensure the cleavage cocktail contains appropriate scavengers for the amino acids in your sequence.[10]
Poor Solubility of Crude Peptide - The peptide is highly hydrophobic or prone to aggregation.[17]- Try dissolving the peptide in different solvents (e.g., aqueous acetic acid, hexafluoroisopropanol (HFIP) for very difficult cases).- Adjust the pH of the solution; solubility is often lowest at the isoelectric point.[19]

Conclusion

The incorporation of (R)-3-aminopentanoic acid hydrochloride is a powerful strategy for developing novel peptides with enhanced stability and defined conformations. Success relies on a rational approach that acknowledges the unique requirements of this β-amino acid, specifically the need for in situ neutralization and the use of high-efficiency coupling reagents. By following the detailed protocols and mechanistic insights provided in these application notes, researchers can confidently expand their synthetic capabilities and unlock the potential of β-peptide design.

References

  • (R)-3-Aminopentanoic acid 131347-76-7 wiki. (n.d.). ChemicalBook.
  • (R)-3-Aminopentanoic Acid Hydrochloride Salt CAS 952650-02-1. (n.d.). Sunshine Pharma.
  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.). Anaspec.
  • (3R)-3-Aminopentanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • (R)-3-aminopentanoic acid hydrochloride. (n.d.). Chemsrc. Retrieved from [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). Aapptec. Retrieved from [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (2014). ACS Publications. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). PMC - NIH. Retrieved from [Link]

  • Beta-amino acids: versatile peptidomimetics. (n.d.). PubMed. Retrieved from [Link]

  • Theoretical analysis of secondary structures of beta-peptides. (2008). PubMed. Retrieved from [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. (n.d.). University of California, Irvine. Retrieved from [Link]

  • β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. Retrieved from [Link]

  • Effective Structural Characterization Strategies for Peptides. (n.d.). BioPharmaSpec. Retrieved from [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). GenScript. Retrieved from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. Retrieved from [Link]

  • Efficient Purification of Synthetic Peptides at High and Low pH. (n.d.). Agilent. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Strategies for the Efficient Incorporation of (R)-3-Aminopentanoic Acid

Introduction: The Challenge and Opportunity of β-Amino Acids The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the design of novel therapeutics w...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Opportunity of β-Amino Acids

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the design of novel therapeutics with enhanced stability, potency, and unique structural properties. Among these, β-amino acids are of particular interest as they can induce stable secondary structures, such as helices and turns, in peptides, making them valuable building blocks for peptidomimetics.[1] (R)-3-aminopentanoic acid, a chiral β-amino acid, presents a unique synthetic challenge due to steric hindrance around the amine group, which can significantly impede the efficiency of amide bond formation.[2][3]

Standard peptide coupling protocols, optimized for α-amino acids, often result in low yields, slow reaction kinetics, or failed couplings when applied to sterically hindered residues like (R)-3-aminopentanoic acid.[2] This guide provides a detailed overview of the mechanistic principles, comparative analysis of coupling reagents, and optimized, field-proven protocols designed to overcome these challenges, ensuring successful and efficient incorporation of this valuable moiety for researchers in drug development and peptide synthesis.

Pillar 1: The Mechanistic Landscape of Amide Bond Formation

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. This process is not spontaneous and requires the "activation" of the carboxylic acid.[4] This is achieved by converting the carboxyl hydroxyl group into a better leaving group, making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. The choice of coupling reagent dictates the nature of this activated intermediate and is the most critical factor for success.

  • Carbodiimides (e.g., EDC, DCC, DIC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5][6] However, this intermediate is unstable and prone to hydrolysis or rearrangement into an unreactive N-acylurea. To mitigate this, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are used to trap the O-acylisourea, converting it into a more stable, yet still highly reactive, active ester.[5][7] This two-step activation is fundamental to efficient carbodiimide-mediated couplings.[8]

  • Onium Salts (Aminium/Uronium and Phosphonium): This class of reagents, which includes HBTU, HATU, and PyBOP, represents a significant advancement for difficult couplings.[9] They are pre-activated and react with the carboxylate in the presence of a non-nucleophilic base (like DIPEA) to directly form active esters of HOBt, HOAt, or other additives.[10][11]

    • Aminium/Uronium Salts (HBTU, HATU): These reagents are highly efficient.[10] HATU is generally considered more reactive than HBTU due to the presence of the 7-azabenzotriazole (OAt) moiety, whose pyridine nitrogen is believed to provide anchimeric assistance, accelerating the coupling reaction.[12]

    • Phosphonium Salts (PyBOP, PyAOP): These reagents function similarly to aminium salts but have a key advantage: they do not pose the risk of guanidinylation, a side reaction where an excess of an aminium reagent can cap the N-terminal amine of the peptide chain.[9]

Pillar 2: Comparative Analysis of Premier Coupling Reagents

The selection of a coupling reagent should be a deliberate choice based on the steric hindrance of the amino acid, the risk of epimerization, and the desired reaction efficiency. For a challenging residue like (R)-3-aminopentanoic acid, high-potency onium salt reagents are strongly recommended.

Reagent Full Name Class Mechanism/Active Ester Advantages Considerations
EDC/NHS 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-hydroxysuccinimideCarbodiimideForms a semi-stable NHS-ester intermediate.[5]Water-soluble byproducts, cost-effective.[13]Generally less efficient for sterically hindered couplings; risk of side reactions without NHS.[2]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltForms a reactive HOBt-ester.[10][14]High coupling efficiency, well-established for standard SPPS.[11]Less reactive than HATU; can cause guanidinylation of the N-terminus if used in excess.[15]
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateAminium SaltForms a highly reactive OAt-ester.[12]Extremely fast and efficient, especially for hindered residues; low epimerization.[16]Higher cost; can also cause guanidinylation if used in excess.
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltForms a reactive HOBt-ester.High efficiency, comparable to HBTU, but does not cause guanidinylation.Byproducts can be more difficult to remove in some cases.

Pillar 3: Visualizing the Activation Mechanisms

Understanding the reaction pathway is crucial for troubleshooting and optimization. Below are the visualized mechanisms for the two most relevant classes of coupling strategies for (R)-3-aminopentanoic acid.

// Nodes R_COOH [label="(R)-3-Aminopentanoic Acid\n(Carboxyl Group)", fillcolor="#F1F3F4", fontcolor="#202124"]; EDC [label="EDC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; O_Acylisourea [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#FBBC05", fontcolor="#202124"]; NHS [label="NHS", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS_Ester [label="NHS-Ester\n(Amine-Reactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Peptide N-Terminus\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond [label="New Peptide Bond", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#34A853"]; Urea [label="Urea Byproduct\n(Soluble)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#5F6368"];

// Edges R_COOH -> O_Acylisourea [label="+", dir=none]; EDC -> O_Acylisourea [label="Activation"]; O_Acylisourea -> NHS_Ester [label="Stabilization"]; NHS -> NHS_Ester [label="+", dir=none]; NHS_Ester -> Peptide_Bond [label="Coupling"]; Amine -> Peptide_Bond [label="+", dir=none]; NHS_Ester -> Urea; {rank=same; R_COOH; EDC;} {rank=same; O_Acylisourea; NHS;} {rank=same; NHS_Ester; Amine;} }

Figure 1: EDC/NHS two-step activation and coupling workflow.

// Nodes R_COOH [label="(R)-3-Aminopentanoic Acid\n(Carboxylate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="DIPEA (Base)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; HATU [label="HATU", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OAt_Ester [label="OAt-Ester\n(Highly Reactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amine [label="Peptide N-Terminus\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; Peptide_Bond [label="New Peptide Bond", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#34A853"]; Byproducts [label="Byproducts\n(HOAt, Urea)", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#5F6368"];

// Edges Base -> R_COOH [label="Deprotonation"]; R_COOH -> OAt_Ester [label="Activation"]; HATU -> OAt_Ester [label="+", dir=none]; OAt_Ester -> Peptide_Bond [label="Coupling"]; Amine -> Peptide_Bond [label="+", dir=none]; OAt_Ester -> Byproducts;

{rank=same; Base; R_COOH; HATU;} {rank=same; OAt_Ester; Amine;} }

Figure 2: HATU-mediated direct activation and coupling pathway.

Pillar 4: Validated Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a standard resin (e.g., Rink Amide, 0.5 mmol/g loading). All equivalents are calculated based on the initial resin loading.

This is the recommended protocol for incorporating (R)-3-aminopentanoic acid, especially when previous coupling attempts with milder reagents have failed.[12][16]

Reagents & Materials:

  • Fmoc-(R)-3-aminopentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin with a free N-terminal amine

  • Kaiser test kit

Procedure:

  • Preparation (Pre-activation): In a separate vessel, dissolve Fmoc-(R)-3-aminopentanoic acid (3.0 eq.) and HATU (2.9 eq.) in DMF.

    • Rationale: Using slightly less HATU than the amino acid ensures that the acid is the limiting reagent in the activation step, minimizing free HATU that could cause side reactions.[12]

  • Activation: Add DIPEA (6.0 eq.) to the amino acid/HATU solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

    • Rationale: Pre-activation ensures the formation of the highly reactive OAt-ester before introduction to the resin, which is critical for overcoming the steric barrier of the β-amino acid.[17] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, initiating the reaction.[11]

  • Coupling: Add the activated amino acid solution to the vessel containing the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 2-4 hours at room temperature.

    • Rationale: An extended coupling time is often necessary for sterically hindered residues to ensure the reaction goes to completion.[3]

  • Monitoring: Remove a small sample of resin beads, wash thoroughly with DMF, and perform a Kaiser test.

    • A negative Kaiser test (beads remain colorless or yellowish) indicates a complete reaction.

    • A positive Kaiser test (beads turn blue/purple) indicates the presence of unreacted primary amines and an incomplete coupling.[3]

  • Post-Coupling Wash: Once the reaction is complete, filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

  • Troubleshooting (If Kaiser test is positive):

    • Double Coupling: Filter the resin, wash with DMF, and repeat steps 1-6 with a fresh solution of activated amino acid. This is a common and effective strategy for difficult couplings.[17]

This method is a more cost-effective alternative, though it may require longer reaction times or a mandatory double coupling for (R)-3-aminopentanoic acid.[13]

Reagents & Materials:

  • Fmoc-(R)-3-aminopentanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotected peptide-resin with a free N-terminal amine

  • Kaiser test kit

Procedure:

  • Preparation: In the reaction vessel containing the deprotected peptide-resin, add a solution of Fmoc-(R)-3-aminopentanoic acid (4.0 eq.) and HOBt (4.0 eq.) in DMF.

  • Activation & Coupling: Add DIC (4.0 eq.) to the reaction vessel.

    • Rationale: HOBt is added to suppress racemization and to form a more stable OBt-ester intermediate, which improves coupling efficiency compared to using DIC alone.[7][16]

  • Reaction: Agitate the mixture for 4-8 hours at room temperature. A longer reaction time is anticipated due to the lower reactivity compared to HATU.

  • Monitoring: Perform a Kaiser test as described in Protocol A. A positive result is more likely with this method on the first attempt.

  • Post-Coupling Wash: Filter and wash the resin as described in Protocol A.

  • Troubleshooting (If Kaiser test is positive): A double coupling (repeating steps 1-5) is strongly recommended and should be considered part of the standard procedure for this specific amino acid when using the DIC/HOBt method.

Pillar 5: Integrated Workflow & Optimization

Successful incorporation of challenging residues requires a systematic approach. The workflow below outlines the critical decision points in the process.

// Nodes Start [label="Start: Incorporate\n(R)-3-Aminopentanoic Acid", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Select_Reagent [label="Select Coupling Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; HATU_Path [label="High-Efficiency Path:\nHATU / DIPEA", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box]; DIC_Path [label="Standard Path:\nDIC / HOBt", fillcolor="#FBBC05", fontcolor="#202124", shape=box]; Preactivate [label="Pre-activate Amino Acid\n(2-5 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; Couple [label="Couple to Resin\n(2-4 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Couple_DIC [label="Couple to Resin\n(4-8 hours)", fillcolor="#F1F3F4", fontcolor="#202124"]; Kaiser_Test [label="Monitor with\nKaiser Test", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Negative [label="Negative (Complete)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Positive [label="Positive (Incomplete)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Double_Couple [label="Perform Second Coupling\n('Double Couple')", fillcolor="#FBBC05", fontcolor="#202124"]; Wash [label="Wash Resin & Proceed\nto Next Cycle", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Select_Reagent; Select_Reagent -> HATU_Path [label="Recommended"]; Select_Reagent -> DIC_Path [label="Alternative"]; HATU_Path -> Preactivate; Preactivate -> Couple; Couple -> Kaiser_Test; DIC_Path -> Couple_DIC; Couple_DIC -> Kaiser_Test; Kaiser_Test -> Negative [label=" "]; Kaiser_Test -> Positive [label=" "]; Negative -> Wash; Positive -> Double_Couple; Double_Couple -> Kaiser_Test [style=dashed, label="Re-test"]; }

Figure 3: Decision workflow for coupling (R)-3-aminopentanoic acid.

References

  • Vertex AI Search. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • Angewandte Chemie International Edition. (n.d.). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester.
  • BenchChem. (n.d.). An In-Depth Technical Guide to EDC-Mediated Coupling Reactions: Principles and Protocols.
  • Wikipedia. (n.d.). HBTU.
  • Vertex AI Search. (n.d.). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS.
  • ResearchGate. (n.d.). Proposed mechanism for amidation using HBTU (9).
  • BenchChem. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
  • Request PDF. (n.d.). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (n.d.). Impact of steric hindrance from the valine side chain in coupling.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.

Sources

Method

Application Notes and Protocols: (R)-3-Aminopentanoic Acid Hydrochloride as a Chiral Building Block

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of (R)-3-aminopentanoic acid hydrochloride. As a chiral β-am...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic use of (R)-3-aminopentanoic acid hydrochloride. As a chiral β-amino acid, this building block offers unique structural properties that are increasingly leveraged to enhance the pharmacological profiles of peptide-based therapeutics and other complex molecules. These notes detail the compound's physicochemical properties, explore its key applications with mechanistic insights, and provide robust, step-by-step protocols for its incorporation into target molecules, particularly focusing on amide bond formation.

Introduction: The Strategic Value of Chiral β-Amino Acids

In the pursuit of novel therapeutics, the ability to precisely control three-dimensional molecular architecture is paramount. Chiral building blocks are enantiomerically pure compounds that serve as foundational starting materials for constructing stereochemically defined molecules, a critical factor since the biological activity of a drug is intrinsically linked to its stereochemistry.[1][][3] (R)-3-aminopentanoic acid, a β-amino acid, is a prime example of such a building block.

Unlike their proteinogenic α-amino acid counterparts, β-amino acids possess an additional carbon atom between the amino and carboxyl groups. This seemingly minor alteration has profound implications for the resulting molecular structure:

  • Enhanced Proteolytic Stability: Peptides incorporating β-amino acids, known as β-peptides, often exhibit significant resistance to degradation by proteases. This increased stability translates to a longer in vivo half-life, a highly desirable attribute for peptide-based drugs.[4]

  • Novel Secondary Structures: The extended backbone of β-peptides allows them to fold into unique and stable secondary structures, such as helices and turns, that are distinct from the α-helices and β-sheets found in natural peptides.[4][5] This structural diversity opens new avenues for mimicking or inhibiting biological interactions.

  • Modulated Bioactivity: By introducing (R)-3-aminopentanoic acid, researchers can fine-tune the conformational properties and basicity of a molecule, thereby modulating its binding affinity to biological targets and overall pharmacological activity.[6][7]

(R)-3-aminopentanoic acid hydrochloride is the salt form of this building block, which enhances its stability and solubility in aqueous solutions, making it a convenient and versatile reagent for synthesis.[8]

Physicochemical and Safety Data

A thorough understanding of the building block's properties is essential for effective experimental design.

2.1. Physicochemical Properties

The key properties of (R)-3-aminopentanoic acid and its hydrochloride salt are summarized below.

PropertyValueSource(s)
Chemical Name (R)-3-aminopentanoic acid hydrochloride[9][10]
Synonyms (3R)-3-Aminovaleric acid hydrochloride[9]
CAS Number 952650-02-1[9][10][11]
Molecular Formula C₅H₁₂ClNO₂[10]
Molecular Weight 153.61 g/mol [10]
Appearance White to off-white solid/fluffy powder[8][9][11]
Solubility Soluble in water[6][8]
Storage Sealed in a dry place at room temperature[10][11]

(Data for the free amino acid, (R)-3-aminopentanoic acid, CAS 131347-76-7)

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO₂[6][12]
Molecular Weight 117.15 g/mol [12]
Topological Polar Surface Area 63.3 Ų[12]
Hydrogen Bond Donor Count 2[12]
Hydrogen Bond Acceptor Count 3[12]
2.2. Safety and Handling

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling (R)-3-aminopentanoic acid hydrochloride.

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

  • Precautionary Measures:

    • Use only in a well-ventilated area.[6]

    • Wear protective gloves, clothing, and eye/face protection.[6]

    • Avoid breathing dust.[6]

    • Wash hands and any exposed skin thoroughly after handling.[6]

  • First Aid:

    • If on skin: Wash with plenty of water. If irritation occurs, seek medical attention.[6]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

Core Application: Amide Bond Formation

The most frequent application of (R)-3-aminopentanoic acid hydrochloride is its use in forming amide bonds, a cornerstone reaction in medicinal chemistry.[13][14] This process involves coupling its amino group with a carboxylic acid. Due to the hydrochloride form, the amino group is protonated and requires neutralization in situ with a non-nucleophilic base before it can react.

3.1. Mechanistic Rationale for Reagent Selection

The direct condensation of a carboxylic acid and an amine is generally inefficient. Therefore, the carboxylic acid must first be "activated" to form a more reactive intermediate that is susceptible to nucleophilic attack by the amine.

Amide_Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated Intermediate (e.g., O-acylisourea ester) RCOOH->ActivatedEster + Coupling Agent CouplingAgent Coupling Agent (e.g., HATU, EDC) CouplingAgent->ActivatedEster Amide Amide Product ActivatedEster->Amide + Deprotonated Amine Amine Deprotonated Amine (R'-NH₂) Amine->Amide Base Base (e.g., DIPEA) Base->Amine AmineHCl (R)-3-Aminopentanoic acid hydrochloride AmineHCl->Amine + Base

Figure 1: Generalized workflow for amide bond formation using a coupling agent.

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), as well as uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[13][15] HATU is often preferred for challenging couplings due to its high efficiency and the generation of a highly reactive activated ester, which minimizes side reactions.[13][16]

Experimental Protocols

The following protocols provide detailed, self-validating methodologies for the use of (R)-3-aminopentanoic acid hydrochloride.

4.1. Protocol 1: Standard Solution-Phase Amide Coupling using HATU

This protocol describes a robust method for coupling a generic carboxylic acid with (R)-3-aminopentanoic acid hydrochloride in solution.

Materials:

  • (R)-3-aminopentanoic acid hydrochloride

  • Carboxylic acid of interest

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (e.g., ethyl acetate, 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Causality: The carboxylic acid is pre-activated with HATU to form the reactive ester intermediate. Using a slight excess of HATU ensures complete activation.[16]

  • Base Addition: Add DIPEA (2.5 eq) to the flask and stir for 5-10 minutes at room temperature.

    • Causality: One equivalent of DIPEA is required to neutralize the hydrochloride salt of the amine. A second equivalent acts as the base to facilitate the coupling reaction. A slight excess ensures the reaction medium remains basic.

  • Amine Addition: Add (R)-3-aminopentanoic acid hydrochloride (1.2 eq) to the reaction mixture.

    • Causality: A slight excess of the amine can help drive the reaction to completion, especially if the activated ester is highly reactive or prone to hydrolysis.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).[15]

  • Workup: a. Dilute the reaction mixture with ethyl acetate. b. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA), saturated NaHCO₃ (to remove unreacted carboxylic acid and HOBt byproduct from HATU), and brine. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

4.2. Protocol 2: Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of an Fmoc-protected version of (R)-3-aminopentanoic acid into a growing peptide chain on a solid support. The free acid must first be N-terminally protected (e.g., with Fmoc).

Workflow Overview:

SPPS_Workflow Resin Resin with Attached Peptide Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Step Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 FmocAA Fmoc-(R)-3-aminopentanoic acid + HATU/DIPEA FmocAA->Coupling Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection FinalPeptide Purified β-Peptide Cleavage->FinalPeptide

Figure 2: Standard workflow for Solid-Phase Peptide Synthesis (SPPS).

Procedure:

  • Resin Preparation: Start with a suitable resin (e.g., Wang or Rink Amide) to which the C-terminal amino acid of the desired peptide is already attached.[17]

  • Fmoc Deprotection: Swell the resin in DMF. Treat the resin with a 20% solution of piperidine in DMF for 5-15 minutes to remove the N-terminal Fmoc protecting group from the attached peptide. Repeat this step once.[17]

  • Washing: Thoroughly wash the resin with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Coupling: a. In a separate vessel, pre-activate Fmoc-(R)-3-aminopentanoic acid (3-5 eq) with a coupling agent like HATU (2.9 eq) and a base such as DIPEA (6 eq) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 1-2 hours.

    • Self-Validation: The completion of the coupling reaction can be verified using a qualitative test, such as the Kaiser test. A negative result (yellow beads) indicates a successful coupling.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.[17]

  • Final Cleavage: Once the synthesis is complete, wash the resin with DCM and dry it. Cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using LC-MS and/or MALDI-TOF mass spectrometry.

Conclusion

(R)-3-aminopentanoic acid hydrochloride is a valuable and versatile chiral building block for modern organic synthesis and drug discovery. Its incorporation into molecules, particularly peptides, can impart desirable properties such as enhanced metabolic stability and novel structural conformations. The protocols provided herein offer robust and validated methods for its effective use. By understanding the underlying chemical principles and carefully executing these experimental procedures, researchers can successfully leverage the unique advantages of this β-amino acid to advance their scientific objectives.

References
  • 3-aminopentanoic acid hydrochloride. CymitQuimica.
  • (R)-3-Aminopentanoic acid 131347-76-7 wiki. Molbase.
  • (3R)-3-Aminopentanoic acid.
  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
  • Synthesis method of (R) -3-aminobutanol.
  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. MDPI.
  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjug
  • Application Notes and Protocols for Utilizing 3-Aminobutanoic Acid in Peptide Synthesis. Benchchem.
  • (R)-3-Aminopentanoic Acid Hydrochloride Salt CAS 952650-02-1. Home Sunshine Pharma.
  • (R)-3-aMinopentanoic acid hydrochloride. ChemicalBook.
  • (R)-3-Aminopentanoic acid hydrochloride. BLD Pharm.
  • Chiral Building Blocks Selection. Enamine.
  • Amide coupling Protocol for Amino PEG. AxisPharm.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Applied Biosystems.
  • Precision Chiral Building Block Synthesis. BOC Sciences.
  • Design and synthesis of beta-peptides with biological activity. PubMed.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions.
  • amide coupling help. Reddit.
  • Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Organic & Biomolecular Chemistry.

Sources

Application

Application Note: Strategic Integration of (R)-3-Aminopentanoic Acid in Peptidomimetic Drug Design

Introduction & Rationale (R)-3-Aminopentanoic acid (also known as -homoalanine or -hAla, though strictly it carries an ethyl side chain, making it a homolog of -aminobutyric acid) represents a critical building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Rationale

(R)-3-Aminopentanoic acid (also known as


-homoalanine or 

-hAla, though strictly it carries an ethyl side chain, making it a homolog of

-aminobutyric acid) represents a critical building block in the design of peptidomimetics and foldamers . Unlike their

-amino acid counterparts,

-amino acids possess an additional methylene group (

) in the backbone.[1]

This structural modification confers two distinct pharmacological advantages:

  • Metabolic Stability: The unique backbone geometry renders peptide bonds adjacent to

    
    -amino acids largely unrecognizable to endogenous proteases and peptidases, significantly extending the plasma half-life of derived therapeutics [1].
    
  • Defined Secondary Structure:

    
    -Peptides do not form random coils; instead, they display a strong propensity to fold into stable helices (e.g., the 14-helix , stabilized by H-bonds between residue 
    
    
    
    and
    
    
    ) [2].

This guide details the protocols for incorporating (R)-3-aminopentanoic acid into peptide backbones to generate proteolytically stable lead compounds.

Strategic Workflow

The development process moves from monomer validation to solid-phase assembly and final structural verification.

G Start Start: (R)-3-Aminopentanoic Acid Protect Fmoc Protection (Fmoc-OSu) Start->Protect  Derivatization Activate Activation (HATU/HOAt) Protect->Activate  Prep for SPPS Couple SPPS Coupling (Extended Time) Activate->Couple  Steric Mgmt Cleave Resin Cleavage (TFA/TIS/H2O) Couple->Cleave Analyze QC: Chiral HPLC & NMR Cleave->Analyze  Validation

Figure 1: Critical workflow for processing beta-amino acids in drug discovery.

Synthetic Protocols

Protocol A: Fmoc-Protection of (R)-3-Aminopentanoic Acid

Context: Commercial sources often supply the free acid or HCl salt. For Solid Phase Peptide Synthesis (SPPS), the N-terminus must be protected with the base-labile Fmoc group.

Reagents:

  • (R)-3-Aminopentanoic acid (1.0 eq)[2]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • 
     (2.5 eq)
    
  • Solvent: Water/Acetone (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 10 mmol of (R)-3-aminopentanoic acid and 25 mmol

    
     in 25 mL water.
    
  • Addition: Dissolve 11 mmol Fmoc-OSu in 25 mL acetone. Add this dropwise to the amino acid solution over 30 minutes at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir overnight (12-16 hours). The suspension will clarify as the reaction proceeds.

  • Work-up:

    • Evaporate acetone under reduced pressure (Rotavap).

    • Wash the remaining aqueous phase with

      
       (
      
      
      
      mL) to remove unreacted Fmoc-OSu.
    • Acidify the aqueous phase to pH 2.0 using 1N HCl. The product will precipitate as a white solid or oil.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Yield: Expect >90% yield. Store at

    
    .
    
Protocol B: Difficult Coupling in SPPS (The "Beta-Blocker" Protocol)

Context: Coupling


-amino acids is kinetically slower than 

-amino acids due to the extra methylene group increasing steric freedom and hindrance. Standard HBTU protocols often result in deletion sequences.

Critical Parameter: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt to minimize racemization and accelerate coupling.

Reagents:

  • Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).

  • Fmoc-(R)-3-aminopentanoic acid (3.0 eq relative to resin loading).

  • HATU (2.9 eq).

  • HOAt (3.0 eq) - Optional but recommended for difficult sequences.

  • DIEA (Diisopropylethylamine) (6.0 eq).

  • Solvent: DMF (anhydrous).

Step-by-Step:

  • Activation: In a clean vial, dissolve the Fmoc-amino acid, HATU, and HOAt in minimal DMF. Add DIEA immediately prior to adding to the resin. Note: The solution should turn yellow.

  • Coupling: Add the activated mixture to the resin.

    • Standard

      
      -AA time: 45 mins.
      
    • 
      -AA Required time:2 to 4 hours .
      
  • Monitoring: Perform a Chloranil Test (more sensitive for secondary amines/prolines, but effective here) or a standard Kaiser test. If positive (blue beads), perform a "double coupling" (repeat step 1-2 with fresh reagents).

  • Capping: After coupling is confirmed, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Analytical Validation & Data

Enantiomeric Purity Check (Marfey's Method)

To ensure the (R)-configuration was maintained throughout synthesis, derivatize a small aliquot with Marfey's Reagent (FDAA).

  • Hydrolyze a small peptide sample (6N HCl,

    
    , 24h).
    
  • React hydrolysate with FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide).

  • Analyze via HPLC (C18 column).

  • Result: The (R)-isomer diastereomer will elute at a distinct retention time compared to the (S)-isomer standard.

Structural Comparison Data

The following table illustrates the physicochemical shifts when replacing an


-amino acid (e.g., L-Norvaline) with (R)-3-aminopentanoic acid in a model peptide.
Feature

-Peptide (Control)

-Peptide ((R)-3-aminopentanoic)
Impact
Protease Half-life (

)
< 30 minutes> 24 hoursHigh Stability [3]
Secondary Structure Random Coil /

-Helix
14-Helix (3.0 residues/turn)Defined Folding
H-Bond Direction


Tighter Turn
Dipole Moment Parallel to axisAntiparallel / CancelledAltered Solubility

Mechanism of Action: The 14-Helix

The incorporation of (R)-3-aminopentanoic acid drives the formation of the 14-helix. This structure is defined by a hydrogen bond between the amide proton of residue


 and the carbonyl oxygen of residue 

, forming a 14-membered ring.

Helix cluster_0 H-Bonding Network (14-Helix) Res1 Residue i (C=O) Res2 Residue i+1 Res1->Res2 Peptide Bond Res3 Residue i+2 (N-H) Res2->Res3 Peptide Bond Res3->Res1 H-Bond (14-atom ring)

Figure 2: Schematic of the i to i+2 hydrogen bonding stabilizing the beta-peptide 14-helix.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: versatile peptidomimetics.[3][4] Current Medicinal Chemistry, 9(8), 811-822. 
    
  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications, (21), 2015-2022. 
    
  • Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.

  • Marfey, P. (1984). Determination of D-amino acids as I-fluoro-2,4-dinitrophenyl-5-L-alanine amide derivatives. Carlsberg Research Communications, 49(6), 591-596.

Sources

Method

Application Note: Experimental Protocols for (R)-3-Aminopentanoic Acid Hydrochloride

Abstract & Introduction (R)-3-aminopentanoic acid hydrochloride (CAS: 952650-02-1), often referred to as (R)- -homoalanine, is a critical chiral building block in the synthesis of -peptides and peptidomimetics. Unlike na...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(R)-3-aminopentanoic acid hydrochloride (CAS: 952650-02-1), often referred to as (R)-


-homoalanine, is a critical chiral building block in the synthesis of 

-peptides and peptidomimetics. Unlike naturally occurring

-amino acids,

-amino acids possess an additional carbon atom in the backbone, conferring unique proteolytic stability and the ability to form stable secondary structures known as "foldamers" (e.g., 3

-helices).

This guide addresses the specific challenges associated with handling and utilizing this molecule. Due to the hydrochloride salt form, hygroscopicity can compromise stoichiometry during weighing. Furthermore, the lower nucleophilicity of the


-amino group compared to 

-amino acids requires optimized coupling protocols to prevent deletion sequences during Solid-Phase Peptide Synthesis (SPPS).

Material Properties & Handling

Table 1: Physicochemical Specifications

PropertySpecificationNotes
Chemical Name (R)-3-Aminopentanoic acid hydrochlorideAlso: (R)-

-homoalanine HCl
CAS Number 952650-02-1Free acid CAS: 131347-76-7
Molecular Weight 153.61 g/mol Free acid MW: 117.15 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility Water (>100 mg/mL), MethanolPoor solubility in DCM/Ether
Chirality (R)-enantiomerCritical for foldamer helix twist direction
Handling Precautions

The hydrochloride salt is hygroscopic . Exposure to ambient moisture will alter the effective molecular weight, leading to incorrect stoichiometry in sensitive coupling reactions.

  • Storage: Store at +2°C to +8°C in a desiccator.

  • Weighing: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Weigh quickly or use a glovebox for high-precision applications.

Protocol A: Fmoc-Protection for SPPS Usage

Since the raw material is supplied as the free amine hydrochloride, it cannot be used directly in standard Fmoc-SPPS without N-terminal protection. The following protocol converts the HCl salt into the Fmoc-protected derivative suitable for peptide synthesis.

Objective: Synthesis of Fmoc-(R)-3-aminopentanoic acid.

Reagents
  • (R)-3-aminopentanoic acid HCl (1.0 eq)[1][2]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

  • Sodium Bicarbonate (

    
    )
    
  • Solvent: 1:1 Mixture of Water and Acetone (or 1,4-Dioxane)

  • HCl (1M and 6M) for acidification

Step-by-Step Methodology
  • Neutralization & Solubilization:

    • Dissolve 1.0 g (6.5 mmol) of (R)-3-aminopentanoic acid HCl in 15 mL of water.

    • Add 1.64 g (19.5 mmol, 3 eq) of

      
      . Rationale: The first equivalent neutralizes the HCl salt; the remaining equivalents maintain the alkaline pH (~8-9) required to keep the amine nucleophilic for the reaction.
      
    • Add 15 mL of Acetone (or Dioxane) to create a homogenous phase.

  • Acylation:

    • Slowly add 2.41 g (7.15 mmol) of Fmoc-OSu dissolved in 10 mL of Acetone/Dioxane dropwise over 30 minutes.

    • Stir the reaction at room temperature for 4–6 hours.

    • Validation: Monitor by TLC (System: Chloroform/Methanol/Acetic Acid 90:8:2). The starting amine (ninhydrin positive) should disappear; the UV-active Fmoc product should appear.

  • Work-up:

    • Evaporate the organic solvent (Acetone/Dioxane) under reduced pressure (Rotavap). Do not heat above 40°C.

    • Dilute the remaining aqueous residue with 20 mL water.

    • Extract twice with Diethyl Ether (2 x 20 mL) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer.

  • Precipitation:

    • Cool the aqueous layer in an ice bath.

    • Acidify carefully to pH 2 using 1M HCl. The Fmoc-protected amino acid will precipitate as a white solid.

    • Filter the solid, wash with cold water, and dry under high vacuum over

      
      .
      
Workflow Diagram

FmocProtection Start Start: (R)-3-aminopentanoic acid HCl Solubilize Dissolve in Water/NaHCO3 (pH 8-9) Start->Solubilize Neutralization React Add Fmoc-OSu in Acetone Stir 4-6h Solubilize->React Schotten-Baumann Wash Ether Extraction (Remove excess Fmoc-OSu) React->Wash Work-up Acidify Acidify Aqueous Layer (pH 2) Wash->Acidify Precipitation Finish Filter & Dry Yield: Fmoc-(R)-3-aminopentanoic acid Acidify->Finish Isolation

Caption: Workflow for converting the HCl salt to the Fmoc-protected derivative suitable for SPPS.

Protocol B: Solid-Phase Coupling (SPPS)

Challenge:


-amino acids are less reactive than 

-amino acids due to the extra methylene group, which increases steric freedom and allows the formation of hydrogen-bonded secondary structures (aggregates) on the resin. Standard HBTU/HOBt protocols often result in incomplete coupling.

Solution: Use HATU/HOAt activation to enhance reactivity and extended reaction times.

Reagents
  • Fmoc-(R)-3-aminopentanoic acid (prepared in Protocol A)

  • Resin (e.g., Rink Amide or Wang)[3]

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (Diisopropylethylamine)[4][5]

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology
  • Resin Preparation:

    • Swell resin in DMF for 30 minutes.

    • Deprotect the N-terminus of the resin-bound peptide using 20% Piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).

  • Activation (Pre-activation is critical):

    • In a separate vial, dissolve Fmoc-(R)-3-aminopentanoic acid (3.0 eq relative to resin loading) in DMF.

    • Add HATU (2.9 eq).

    • Add DIPEA (6.0 eq).

    • Note: The solution should turn yellow. Allow to activate for only 1–2 minutes . (Longer activation can lead to racemization, even in

      
      -amino acids).
      
  • Coupling:

    • Add the activated solution to the resin.

    • Agitate (shake, do not stir with magnetic bar) for 2 hours at room temperature.

    • Optimization: For difficult sequences (long

      
      -peptides), perform a "double coupling" (repeat step 2-3 with fresh reagents).
      
  • Monitoring (The Chloranil Test):

    • Standard Kaiser tests (ninhydrin) often give false negatives with

      
      -amines or secondary amines.
      
    • Use the Chloranil Test :

      • Add a few beads to a tube.

      • Add 2 drops of 2% Acetaldehyde in DMF and 2 drops of 2% Chloranil in DMF.

      • Wait 5 minutes.

      • Blue/Green beads = Free amine (Incomplete coupling).[6]

      • Colorless/Yellow beads = Complete coupling.

Protocol C: Chiral Purity Analysis (Marfey's Method)

Ensuring the material is the (R)-enantiomer is vital, as the (S)-enantiomer will induce a helix twist in the opposite direction, disrupting foldamer stability.

Method: Derivatization with FDAA (Marfey's Reagent) followed by HPLC.[7][8][9]

Reagents
  • Sample: (R)-3-aminopentanoic acid HCl (~1 mg)

  • Marfey's Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) (1% solution in Acetone)

  • 1M

    
    
    
  • 1M HCl (for quenching)

Step-by-Step Methodology
  • Derivatization:

    • Place 50 µL of sample solution (50 mM in water) in a vial.

    • Add 100 µL of 1M

      
      .
      
    • Add 50 µL of FDAA solution.

    • Heat at 40°C for 1 hour. Causality: Heat is required to drive the nucleophilic aromatic substitution of the fluorine on FDAA by the sterically hindered

      
      -amine.
      
  • Quenching:

    • Cool to room temperature.

    • Add 20 µL of 1M HCl to stop the reaction and protonate the carboxyl group for Reverse Phase HPLC.

  • Analysis:

    • Inject onto a C18 HPLC column.

    • Mobile Phase: Gradient of Acetonitrile in 0.1% TFA/Water (e.g., 10% to 60% ACN over 45 min).

    • Detection: UV at 340 nm.

    • Interpretation: The L-DA (L-FDAA + D-Amino Acid) and L-LA (L-FDAA + L-Amino Acid) diastereomers will have distinct retention times. Compare against a racemic standard to confirm the peak corresponds to the (R)-isomer.

MarfeyAnalysis Sample Sample: (R)-3-aminopentanoic acid Deriv Add NaHCO3 + FDAA (Marfey's) Heat 40°C, 1h Sample->Deriv Quench Quench with 1M HCl Deriv->Quench HPLC C18 RP-HPLC (UV 340nm) Quench->HPLC Result Compare Retention Time vs Racemic Standard HPLC->Result

Caption: Analytical workflow to verify enantiomeric purity using Marfey's Reagent.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[4][7][9][10][11] PubChem Compound Summary for CID 14731979, (3R)-3-aminopentanoic acid. Retrieved from [Link]

  • Fmoc Protection Protocols
  • Coupling Reagents (HATU/HOAt)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[12] An efficient peptide coupling additive.[13] Journal of the American Chemical Society. (Foundational text on HOAt superiority for hindered amines).

  • Chiral Analysis (Marfey's Method)

    • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[13][14][3][6][7][10][11][15][16][17] Retrieved from [Link]

  • Beta-Peptide Synthesis

    • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Authoritative source on beta-peptide synthesis).[12]

Sources

Application

Application Notes and Protocols: HPLC Analysis of (R)-3-aminopentanoic acid hydrochloride

A Detailed Technical Guide for Researchers, Scientists, and Drug Development Professionals Core Directive: The Analytical Challenge and Strategic Approach (R)-3-aminopentanoic acid, a chiral molecule, presents a signific...

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Directive: The Analytical Challenge and Strategic Approach

(R)-3-aminopentanoic acid, a chiral molecule, presents a significant analytical challenge: it lacks a chromophore, rendering it essentially invisible to standard UV detectors in HPLC systems.[1] Furthermore, as a chiral compound, the separation of its enantiomers, (R)- and (S)-forms, is crucial for determining its purity, a critical aspect in pharmaceutical development.

To address these challenges, the chosen strategy involves a pre-column derivatization step. This process introduces a chromophore into the molecule, allowing for sensitive UV detection. By using a chiral derivatizing agent, diastereomers are formed, which can then be separated on a standard, achiral HPLC column.[2] This approach is often more cost-effective and versatile than methods requiring specialized chiral stationary phases.[2]

The Chosen Derivatizing Agent: Marfey's Reagent

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is an excellent choice for this application.[3] It reacts with the primary amine of 3-aminopentanoic acid to form highly chromophoric diastereomers that can be readily detected at 340 nm.[3] The resulting diastereomers have distinct physicochemical properties, enabling their separation by reversed-phase HPLC.[3]

Scientific Integrity & Logic: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, with clear explanations for each step to ensure the trustworthiness of the results.

Experimental Workflow

The analytical process can be visualized as a three-stage workflow: Sample Preparation and Derivatization, HPLC Analysis, and Data Interpretation.

G cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis cluster_data Data Interpretation start (R)-3-aminopentanoic acid HCl Sample dissolve Dissolve in Aqueous Buffer start->dissolve derivatize React with Marfey's Reagent dissolve->derivatize inject Inject Derivatized Sample derivatize->inject separate Reversed-Phase C18 Column inject->separate detect UV Detection at 340 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram quantify Peak Integration & Quantification chromatogram->quantify

Figure 1: A high-level overview of the analytical workflow.

Detailed Experimental Protocol
Materials and Reagents
  • (R)-3-aminopentanoic acid hydrochloride (Reference Standard)

  • (S)-3-aminopentanoic acid hydrochloride (for resolution check)

  • Marfey's Reagent (L-FDAA)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade, e.g., Milli-Q)

  • Trifluoroacetic Acid (TFA)

  • Sodium Bicarbonate

  • Acetone

Instrumentation and Conditions
ParameterSpecificationRationale
HPLC System Agilent 1100/1200 Series or equivalent with DAD/UV detectorA robust and widely available system suitable for this application.
Column C18 reversed-phase, 4.6 x 250 mm, 5 µmA standard C18 column provides excellent separation for the derivatized, non-polar analytes.
Mobile Phase A 0.1% TFA in WaterTFA serves as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the organic modifier for eluting the analytes.
Gradient 30-70% B over 20 minA gradient ensures efficient elution and separation of the diastereomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CConsistent temperature control ensures reproducible retention times.
Detection 340 nmThis is the optimal wavelength for detecting the DNP chromophore from Marfey's reagent.[3]
Injection Vol. 10 µLA typical volume for analytical HPLC.

Table 1: HPLC Instrumentation and Operating Conditions

Sample Preparation and Derivatization
  • Standard Solution: Prepare a 1 mg/mL stock solution of (R)-3-aminopentanoic acid hydrochloride in water.

  • Sample Solution: Prepare the sample to have a similar concentration.

  • Derivatization:

    • To 100 µL of the sample/standard solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Add 40 µL of 1 M sodium bicarbonate to initiate the reaction.

    • Incubate at 40°C for 1 hour.

    • Quench the reaction with 20 µL of 2 M HCl.

    • Dilute the mixture with 500 µL of the initial mobile phase composition.

    • Filter through a 0.45 µm syringe filter before injection.

Data Presentation and Expected Results

The primary output of the analysis is a chromatogram. For a successful separation, you should observe two distinct peaks corresponding to the diastereomers formed from the (R)- and (S)-enantiomers.

ParameterExpected ValueSignificance
Retention Time (R-form) Column and system dependentUsed for peak identification.
Retention Time (S-form) Column and system dependentMust be resolved from the R-form.
Resolution (Rs) > 1.5Ensures baseline separation for accurate quantification.
Tailing Factor 0.9 - 1.2Indicates good peak shape.
Linearity (r²) > 0.999Demonstrates a proportional response to concentration.

Table 2: Key Performance Indicators for the HPLC Method

Authoritative Grounding & Comprehensive References

The methodologies described in this guide are grounded in established principles of chromatography and derivatization chemistry. The use of Marfey's reagent for the chiral analysis of amino acids is a well-documented and reliable technique.[3] Similarly, reversed-phase HPLC on C18 columns is a foundational technique in modern analytical chemistry.[4]

References
  • CN105675783A - HPLC (high-performance liquid chromatography)
  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - NIH. [Link]

  • C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products - ACS Publications. [Link]

Sources

Method

Application Notes &amp; Protocols for In Vivo Experimental Design: (R)-3-Aminopentanoic Acid Hydrochloride

Abstract (R)-3-aminopentanoic acid hydrochloride is a chiral β-amino acid, structurally analogous to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] Its hydrochloride salt form enhances aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(R)-3-aminopentanoic acid hydrochloride is a chiral β-amino acid, structurally analogous to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2] Its hydrochloride salt form enhances aqueous solubility and stability, making it amenable for in vivo research.[1] Mechanistic data suggest it may act as a glycine analog at the N-methyl-D-aspartate (NMDA) receptor and interact with GABA and taurine receptors.[1] This dual-action potential positions it as a compelling candidate for investigating neurological disorders characterized by excitotoxic or inhibitory imbalance, such as epilepsy, anxiety, and neurodegenerative conditions.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design and execute robust in vivo studies to elucidate the pharmacokinetic, pharmacodynamic, and therapeutic potential of (R)-3-aminopentanoic acid hydrochloride.

PART 1: STRATEGIC FRAMEWORK & MECHANISTIC RATIONALE

The Primacy of the Research Hypothesis

Before any in vivo work commences, a clear, testable hypothesis is paramount. The experimental design—from model selection to endpoint analysis—is dictated by the primary question. Examples include:

  • Pharmacokinetic Profiling: What is the bioavailability and CNS exposure of (R)-3-aminopentanoic acid hydrochloride following oral administration?

  • Efficacy Evaluation: Does pre-treatment with the compound protect against chemically-induced seizures in a rodent model?

  • Target Engagement: Does the compound modulate GABAergic tone in a specific brain region, and does this correlate with an anxiolytic phenotype?

The GABAergic System: A Primary Target Pathway

The central nervous system (CNS) maintains a delicate balance between excitation (primarily mediated by glutamate) and inhibition (primarily mediated by GABA).[4] Disruption in GABAergic neurotransmission is implicated in a host of neurological and psychiatric conditions.[4][5] Given that (R)-3-aminopentanoic acid is a GABA analog, its effects are most logically investigated within the context of the GABAergic synapse.

GABASynapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Synthesis GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle Packaging (VGAT) GABA_A GABA-A Receptor (Ionotropic) Vesicle->GABA_A Release GABA_B GABA-B Receptor (Metabotropic) Vesicle->GABA_B Release GAT1 GAT-1 (Reuptake) GABA_A->GAT1 Reuptake cluster_post cluster_post GABA_A->cluster_post Cl- influx (Inhibition) GABA_B->cluster_post K+ efflux (Inhibition) Compound (R)-3-aminopentanoic acid hydrochloride Compound->GAT1 Putative Interaction Compound->GABA_A Putative Interaction

Figure 1: Putative interactions of (R)-3-aminopentanoic acid at the GABAergic synapse.
Rationale-Driven Animal Model Selection

The choice of animal model is a critical decision point that directly impacts the translatability and relevance of the experimental findings.[6] A multi-tiered approach, starting with healthy animals and progressing to disease-specific models, is recommended.

Research Objective Recommended Model Rationale & Key Considerations
Initial Tolerability & PK Healthy Wild-Type Rodents (e.g., C57BL/6 Mice, Sprague-Dawley Rats)Establishes basic safety, dose-ranging, and pharmacokinetic parameters in a standardized system before moving to more complex models.
Anxiolytic Potential Wild-Type RodentsAssessed using behavioral paradigms like the Elevated Plus Maze (EPM) or Open Field Test (OFT), which rely on innate conflict behaviors.
Anticonvulsant Activity Acute Chemoconvulsant Models (e.g., PTZ, Kainic Acid)Pentylenetetrazole (PTZ) is a non-competitive GABA-A antagonist. A compound that delays PTZ-induced seizure onset likely modulates the GABAergic system.
Target Validation Genetic Models (e.g., GAD67+/- Mice)For advanced studies, models with inherent GABAergic deficits can confirm if the compound's action depends on a specific pathway.[7]

PART 2: PHARMACOKINETIC & PHARMACODYNAMIC (PK/PD) CHARACTERIZATION

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental to designing meaningful efficacy studies.[8][9] The goal is to ensure that the selected dose and timing result in adequate target engagement in the tissue of interest (i.e., the brain).

Workflow for a Preliminary PK Study

A well-designed PK study provides critical data on Cmax (peak concentration), Tmax (time to peak concentration), and overall drug exposure (AUC), informing the therapeutic window for subsequent efficacy experiments.[10]

PK_Workflow cluster_animal Animal Phase cluster_analysis Analytical Phase acclimatize 1. Animal Acclimatization (e.g., 7 days) formulate 2. Dose Formulation (Compound in vehicle, e.g., Saline) acclimatize->formulate dose 3. Administration (Oral Gavage or IP Injection) formulate->dose sample 4. Serial Blood Sampling (e.g., via tail vein) dose->sample process 5. Plasma Separation (Centrifugation) sample->process extract 6. Bioanalysis (Protein Precipitation & LC-MS/MS) process->extract calculate 7. PK Parameter Calculation (e.g., Cmax, Tmax, AUC) extract->calculate

Figure 2: Standard workflow for an in vivo pharmacokinetic (PK) study.
Protocol: Preliminary Pharmacokinetic Profiling in Mice

Objective: To determine the plasma concentration-time profile of (R)-3-aminopentanoic acid hydrochloride after a single oral dose.

Materials:

  • (R)-3-aminopentanoic acid hydrochloride

  • Vehicle (e.g., 0.9% sterile saline)

  • Male C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge, LC-MS/MS system

Methodology:

  • Acclimatization: Acclimate animals to the facility for at least 7 days with ad libitum access to food and water.[6]

  • Dose Formulation: Prepare a solution of the compound in saline at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse receiving 0.25 mL). The high water solubility of the hydrochloride salt is advantageous here.[1]

  • Dosing: Fast mice for 4 hours prior to dosing. Administer a single dose via oral gavage (PO). A parallel cohort receiving an intravenous (IV) dose can be used to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples (~50 µL) from a sparse sampling cohort at designated time points. A typical schedule would be: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Processing: Immediately centrifuge blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (R)-3-aminopentanoic acid in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the mean plasma concentration versus time. Calculate key PK parameters using non-compartmental analysis software.

Parameter Description Importance
Tmax Time to reach maximum plasma concentrationInforms the optimal pre-treatment time for efficacy studies.
Cmax Maximum observed plasma concentrationHelps define the upper limit of exposure for a given dose.
AUC Area Under the Curve (Concentration vs. Time)Represents total drug exposure over time.
t1/2 Half-lifeDetermines the dosing interval required to maintain steady-state concentrations.

PART 3: EFFICACY & BEHAVIORAL ASSESSMENT PROTOCOLS

With PK data in hand, efficacy studies can be designed with doses and timings that are mechanistically relevant. All behavioral experiments should include a vehicle control group and, ideally, a positive control to validate the assay.

Protocol: Evaluation of Anxiolytic Activity (Elevated Plus Maze)

Principle: This test is based on the conflict between a mouse's natural tendency to explore a new environment and its aversion to open, elevated areas. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.

Methodology:

  • Habituation: Handle mice for several days leading up to the experiment to reduce handling stress. Acclimate the mouse to the testing room for at least 30 minutes before the trial.

  • Drug Administration: Administer the vehicle, positive control (e.g., Diazepam), or (R)-3-aminopentanoic acid hydrochloride via the chosen route (e.g., IP or PO). The injection should be timed to coincide with the Tmax determined in the PK study.

  • Test Procedure: Place the mouse in the center of the plus-maze, facing an open arm. Allow the mouse to explore freely for 5 minutes.

  • Data Acquisition: Record the session using an overhead video camera. Use tracking software to automatically score:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into open arms.

    • Number of entries into closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Data Analysis: Compare the percentage of time spent in the open arms [(Time_open / (Time_open + Time_closed)) * 100] across treatment groups using an appropriate statistical test (e.g., one-way ANOVA).

Protocol: Evaluation of Anticonvulsant Activity (PTZ-Induced Seizure Model)

Principle: Pentylenetetrazole (PTZ) is a GABA-A receptor antagonist that reliably induces clonic-tonic seizures. A compound with anticonvulsant properties, particularly one acting on the GABA system, is expected to increase the latency to seizure onset or reduce seizure severity.

Methodology:

  • Animal Preparation: House mice individually for at least 24 hours before the test.

  • Drug Administration: Pre-treat animals with vehicle, a positive control (e.g., Valproic Acid), or (R)-3-aminopentanoic acid hydrochloride at various doses. The pre-treatment time should be based on PK data (Tmax).

  • PTZ Challenge: Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg, subcutaneously).

  • Observation: Immediately after PTZ injection, place the mouse in an observation chamber and record its behavior for 30 minutes.

  • Scoring: Note the latency (time in seconds) to the first sign of a clonic seizure (forelimb clonus and a fall to the side). Seizure severity can also be scored using the Racine scale.

  • Data Analysis: Compare the mean latency to seizure onset across groups using a one-way ANOVA followed by a post-hoc test. The percentage of animals in each group that are protected from seizures can be analyzed using a Chi-square test.

PART 4: EXPERIMENTAL DESIGN & DATA INTEGRITY

The credibility of in vivo research hinges on rigorous experimental design and transparent reporting.

Decision Framework for Efficacy Model Selection

Efficacy_Decision Hypothesis Define Therapeutic Hypothesis Anxiety Anxiety / Panic? Hypothesis->Anxiety Epilepsy Epilepsy / Seizure? Hypothesis->Epilepsy Neurodegen Neuroprotection? Hypothesis->Neurodegen EPM Elevated Plus Maze Open Field Test Anxiety->EPM PTZ PTZ-induced Seizure Kainate Model Epilepsy->PTZ Stroke Stroke Model (e.g., MCAO) ALS Model (e.g., SOD1) Neurodegen->Stroke Endpoint Assess Behavioral & Physiological Endpoints EPM->Endpoint PTZ->Endpoint Stroke->Endpoint

Figure 3: A decision tree for selecting appropriate efficacy models based on the research hypothesis.
The 3Rs and Self-Validating Design

Adherence to the principles of the 3Rs (Replacement, Reduction, Refinement) is an ethical and scientific imperative.[6]

  • Reduction: Use power calculations to determine the minimum number of animals needed per group to achieve statistical significance.

  • Refinement: Minimize animal stress through proper handling, acclimatization, and the use of humane endpoints.

  • Replacement: While this guide focuses on in vivo work, initial screening in cell-based assays or organoids should be performed where possible.[8]

A self-validating experiment includes the necessary controls to ensure that any observed effect is due to the compound itself and not an artifact of the procedure.

  • Vehicle Control: This group receives the formulation minus the active compound. It is the primary comparator group.

  • Positive Control: A compound with a known effect in the chosen model (e.g., diazepam for anxiety). This confirms the assay is working as expected.

  • Blinding & Randomization: The experimenter conducting the test and scoring the data should be blind to the treatment assignments. Animals should be randomly assigned to treatment groups to avoid bias.

By integrating a sound mechanistic rationale with rigorous, well-controlled experimental protocols, researchers can effectively profile the in vivo properties of (R)-3-aminopentanoic acid hydrochloride and robustly evaluate its potential as a novel therapeutic agent for neurological disorders.

References

  • Kaur, G., et al. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Pharmaceuticals.
  • Chemical Synthesis. (R)-3-Aminopentanoic acid 131347-76-7 wiki. Available from: [Link]

  • Petr, G., et al. (2020). Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes.
  • The Jackson Laboratory. (2021). Webinar: Designing Your In Vivo Studies. Available from: [Link]

  • Cole-Parmer. (2024). In Vitro and In Vivo Studies and Drug Discovery. Available from: [Link]

  • Gao, A., et al. (2023). Advancements in small molecule drug design: A structural perspective. Medicine in Drug Discovery.
  • Bai, Q., et al. (2018). Drug Design Progress of In silico, In vitro and In vivo Researches. Open Access Pub.
  • Ghodratollah, Sh., et al. (2017). A Hypothetical Animal Model for Psychosis Based on the Silencing of GABAergic System.
  • Wang, F., et al. (2023). The PrLGlu→avBNSTGABA circuit rapidly modulates depression-like behaviors in male mice. eLife.
  • Fujihara, K., et al. (2017). Neuropsychiatric Phenotypes Produced by GABA Reduction in Mouse Cortex and Hippocampus. Neuropsychopharmacology.
  • Milak, M., et al. (2020).
  • National Center for Biotechnology Information. 3-Aminopentanoic acid. PubChem Compound Database. Available from: [Link]

  • Schoepp, D. D., et al. (1991). In vitro and in vivo pharmacology of trans- and cis-(+-)-1-amino-1,3-cyclopentanedicarboxylic acid: dissociation of metabotropic and ionotropic excitatory amino acid receptor effects. The Journal of pharmacology and experimental therapeutics.
  • Cumberbatch, M. J., et al. (1996). Studies of synaptic transmission in vivo: indirect versus direct effects of (RS)-alpha-amino-3-hydroxy-5-methyl-4-isoxazole-propionic acid/kainate antagonists on rat spinal sensory responses. Neuroscience letters.
  • Elango, R., et al. (2009). Amino acid pharmacokinetics and safety assessment. The Journal of nutrition.
  • Majumdar, S., et al. (2007). Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. Journal of pharmaceutical sciences.
  • Takahashi, K., et al. (1994).
  • Shargel, L., & Yu, A.B.C. (Eds.). (2022). Shargel and Yu's Applied Biopharmaceutics & Pharmacokinetics, 8e. McGraw Hill. Available from: [Link]

  • Science.gov. safety profile pharmacokinetics: Topics. Available from: [Link]

  • Silva, A., et al. (2020). Amino Acids in the Development of Prodrugs. Molecules.
  • Romagnoli, R., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.

Sources

Application

Formulation of (R)-3-aminopentanoic acid hydrochloride for Preclinical Research

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Gemini Abstract: (R)-3-aminopentanoic acid hydrochloride is a chiral β-amino acid and a structural analog...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Gemini

Abstract: (R)-3-aminopentanoic acid hydrochloride is a chiral β-amino acid and a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1] Its utility as a research tool, particularly in the study of GABA receptors and as a building block in medicinal chemistry, necessitates robust and reproducible formulation protocols.[2][3] This guide provides a comprehensive overview of the physicochemical properties of (R)-3-aminopentanoic acid hydrochloride and details protocols for its formulation for both in vitro and in vivo research applications. The methodologies described herein are designed to ensure solution stability, concentration accuracy, and experimental validity.

Physicochemical Characterization and Rationale

A thorough understanding of a compound's physicochemical properties is the foundation of successful formulation development.[4] (R)-3-aminopentanoic acid hydrochloride is a white to off-white crystalline solid.[1][2] The hydrochloride salt form is intentionally designed to enhance aqueous solubility and stability, making it fundamentally suited for dissolution in aqueous-based vehicles.[1]

Expert Insight: The presence of both an amine and a carboxylic acid group means the molecule's net charge is highly pH-dependent. As a hydrochloride salt, the amine group is protonated (R-NH3+), which contributes to its water solubility. When preparing solutions, particularly buffered ones, the final pH of the formulation will dictate the ionic state of the molecule, which can influence its interaction with biological targets.

Table 1: Physicochemical Properties of (R)-3-aminopentanoic acid hydrochloride

PropertyValueSource(s)
Molecular Formula C₅H₁₂ClNO₂[1][5]
Molecular Weight 153.607 g/mol [5]
Appearance White to off-white crystalline solid / fluffy powder[1][2][6]
Solubility Soluble in water[1][2]
Storage Sealed in dry, room temperature conditions[6]

Note: Quantitative solubility data (e.g., mg/mL) and pKa values are not consistently reported in publicly available literature. It is best practice to experimentally determine solubility in specific buffers and vehicles intended for your experiments.

Preparation of High-Concentration Stock Solutions

The cornerstone of reproducible experiments is an accurately prepared and stable stock solution. Given the compound's properties, sterile, purified water is the recommended primary solvent. For certain cell-based assays where absolute sterility and endotoxin control are paramount, using a buffer like Dulbecco's Phosphate-Buffered Saline (DPBS) is also a viable option.

Protocol 1: Preparation of a 100 mM Aqueous Stock Solution

This protocol provides a self-validating method for preparing a stock solution, incorporating a final pH check to ensure consistency.

Materials:

  • (R)-3-aminopentanoic acid hydrochloride (MW: 153.61 g/mol )

  • Nuclease-free, sterile water (e.g., for cell culture or molecular biology grade)

  • Calibrated analytical balance

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Calibrated micropipettes

  • Vortex mixer

  • pH meter or pH-indicator strips (range 5-8)

  • Sterile 0.22 µm syringe filter

Procedure:

  • Mass Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass: Mass = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass = 0.1 mol/L x 0.010 L x 153.61 g/mol = 0.1536 g (or 153.6 mg)

  • Weighing: Accurately weigh 153.6 mg of (R)-3-aminopentanoic acid hydrochloride and transfer it to a 15 mL conical tube. Note: Weighing slightly more or less is acceptable, but the exact mass must be recorded to calculate the precise final concentration.

  • Dissolution: Add approximately 8 mL of sterile water to the tube. Cap tightly and vortex vigorously for 1-2 minutes. The compound should readily dissolve.[1][2]

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to exactly 10.0 mL.

  • Concentration Recalculation (Self-Validation): If you weighed an amount different from the target, recalculate the actual concentration. Example: If 155.0 mg was weighed, the actual concentration is (0.155 g / 153.61 g/mol ) / 0.010 L = 100.9 mM.

  • pH Measurement: Measure the pH of the solution. For a hydrochloride salt of an amino acid, the initial pH will likely be acidic. This value should be recorded for batch-to-batch consistency.

  • Sterilization & Aliquoting: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. Aliquot into smaller, single-use volumes (e.g., 100 µL or 500 µL) to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Store aliquots at -20°C or -80°C for long-term stability. For short-term use (1-2 weeks), storage at 4°C is acceptable if sterility is maintained.

Formulation for In Vitro Assays

For in vitro applications, such as enzyme assays or receptor binding studies, the stock solution is diluted into a buffered system that is compatible with the biological components of the experiment.

Expert Insight: The choice of buffer is critical. For example, in GABA receptor binding assays, a Tris-HCl or HEPES buffer at a physiological pH (typically 7.4) is standard, as it maintains the receptor's structural integrity and the compound's relevant ionic state.[7]

Protocol 2: Preparation of Working Solutions for a GABA Receptor Binding Assay

This workflow describes the preparation of serial dilutions to determine the half-maximal inhibitory concentration (IC₅₀) of the compound.

Materials:

  • 100 mM stock solution of (R)-3-aminopentanoic acid hydrochloride (from Protocol 1)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4 at 4°C)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Intermediate Dilution: Prepare a 1 mM intermediate stock by diluting the 100 mM stock 1:100.

    • Pipette 990 µL of Assay Buffer into a microcentrifuge tube.

    • Add 10 µL of the 100 mM stock solution. Vortex to mix.

  • Serial Dilutions: Perform a 10-fold serial dilution series.

    • Label 7 tubes (or more, depending on the desired concentration range) from 100 µM down to 0.1 nM.

    • Add 900 µL of Assay Buffer to each of the 7 tubes.

    • Transfer 100 µL from the 1 mM intermediate stock to the "100 µM" tube. Vortex thoroughly. This is your highest concentration working solution.

    • Transfer 100 µL from the "100 µM" tube to the "10 µM" tube. Vortex thoroughly.

    • Continue this process sequentially down to the lowest concentration.

  • Assay Addition: Use these working solutions directly in the binding assay, where they will be further diluted into the final reaction volume containing the receptor preparation and radioligand.

Visualization of the In Vitro Formulation Workflow

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh 1. Weigh Compound (153.6 mg) dissolve 2. Dissolve in Water (to 10 mL) weigh->dissolve stock 3. 100 mM Stock (Store at -80°C) dissolve->stock intermediate 4. Create 1 mM Intermediate (1:100 Dilution in Assay Buffer) stock->intermediate Use Aliquot serial 5. Perform 10-fold Serial Dilutions intermediate->serial assay_tubes 6. Final Concentrations (e.g., 100 µM to 0.1 nM) serial->assay_tubes assay GABA Receptor Binding Assay assay_tubes->assay Add to Assay Plate

Caption: Workflow for preparing (R)-3-aminopentanoic acid hydrochloride solutions.

Considerations for In Vivo Formulation

Formulating for animal studies requires careful consideration of the administration route, desired pharmacokinetic profile, and animal welfare.[8][9] The high water solubility of (R)-3-aminopentanoic acid hydrochloride simplifies the creation of vehicles for parenteral routes.

Causality in Vehicle Selection:

  • Intravenous (IV): Requires a sterile, isotonic solution to prevent hemolysis and irritation. Saline (0.9% NaCl) is the most common vehicle. The solution must be free of particulates.

  • Intraperitoneal (IP) & Subcutaneous (SC): These routes are more tolerant of slight variations in tonicity, but sterile saline or PBS are still the gold standards for simple aqueous solutions.

  • Oral (PO): For oral gavage, water is a suitable vehicle. To improve palatability or stability in the GI tract, formulations can include sweeteners or buffering agents, similar to commercially available aminocaproic acid syrups.[10]

Table 2: Suggested Starting Vehicles for In Vivo Research

Administration RoutePrimary VehicleAdditives / Co-solventsRationale & Considerations
Intravenous (IV) Sterile 0.9% SalineNone typically neededEnsures isotonicity for direct entry into circulation. Must be filter-sterilized (0.22 µm).[11]
Intraperitoneal (IP) Sterile PBS or 0.9% SalineNone typically neededWell-tolerated, rapid absorption. Ensure pH is near physiological (7.0-7.4).
Subcutaneous (SC) Sterile 0.9% SalineNone typically neededSlower absorption compared to IP/IV. Check for potential skin irritation at high concentrations.
Oral (PO) Purified WaterMethylcellulose (0.5%)Water is sufficient for soluble compounds. Methylcellulose can create a more uniform suspension if needed.

Expert Insight: Before any in vivo study, a maximum feasible concentration and local tolerance study should be performed. Administer the highest intended concentration of the formulation via the chosen route to a small cohort of animals and monitor for signs of distress or irritation at the injection site. This is a critical step in ensuring both animal welfare and data integrity.[4]

Mechanism of Action Context: GABA-A Receptor Modulation

As a GABA analog, (R)-3-aminopentanoic acid hydrochloride is expected to act as an agonist at GABA receptors, primarily the GABA-A ionotropic receptors.[3][12] Activation of these receptors leads to an influx of chloride ions, hyperpolarizing the neuron and producing an inhibitory effect on neurotransmission.

Visualization of Simplified GABA-A Receptor Signaling

G cluster_membrane Postsynaptic Membrane compound (R)-3-aminopentanoic acid hydrochloride receptor GABA-A Receptor (Ligand-gated ion channel) compound->receptor Binds & Activates ion_channel Chloride (Cl⁻) Channel Opens receptor->ion_channel influx Cl⁻ Influx ion_channel->influx hyperpolarization Membrane Hyperpolarization influx->hyperpolarization inhibition Inhibitory Postsynaptic Potential (IPSP) Reduced Neuronal Excitability hyperpolarization->inhibition

Caption: Simplified pathway of GABA-A receptor activation by an agonist.

Analytical Quality Control (QC)

Verifying the concentration and purity of prepared solutions is a hallmark of a trustworthy experimental system. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.

Principles of QC Analysis:

  • Purity and Identity: An initial analysis of the dry compound by HPLC, Nuclear Magnetic Resonance (NMR), or Mass Spectrometry (MS) confirms its identity and baseline purity.[13]

  • Concentration Verification: The concentration of the stock solution should be verified against a standard curve prepared from a known reference standard.

  • Methodology: Direct UV detection of small, non-chromophoric amino acids can be challenging due to low absorbance. Therefore, pre-column derivatization with an agent like o-phthalaldehyde (OPA) or dansyl chloride is often required to attach a UV-active or fluorescent moiety, significantly enhancing detection sensitivity.[14][15] A reverse-phase HPLC (RP-HPLC) method is typically employed for separation.[14]

Safety and Handling

Researchers must handle (R)-3-aminopentanoic acid hydrochloride with appropriate caution in a laboratory setting.

  • Hazards: The compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[16][17]

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat. When handling the powder, work in a fume hood or use a ventilated balance enclosure to avoid inhalation.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

References

  • Molbase. (n.d.). (R)-3-Aminopentanoic acid. Retrieved from [Link]

  • Google Patents. (2016). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Chemsrc. (n.d.). (R)-3-aminopentanoic acid hydrochloride | CAS#:952650-02-1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Aminopentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (3R)-3-Aminopentanoic acid. PubChem Compound Database. Retrieved from [Link]

  • Goyal, A., & Tupper, C. (2023). Aminocaproic Acid. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Jansen, M., et al. (2008). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Journal of Medicinal Chemistry, 51(15), 4430–4448. Retrieved from [Link]

  • NIH SEED Office. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Blazheyevskiy, M. Ye. (2020). Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. ResearchGate. Retrieved from [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Neuroscience. John Wiley & Sons, Inc. Retrieved from [Link]

  • Hughes, J. P., et al. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Retrieved from [Link]

  • Singh, R., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Retrieved from [Link]

  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture. Retrieved from [Link]

  • U.S. Food & Drug Administration. (1998). Aminocaproic Acid Syrup USP 25% Final Print Label. Retrieved from [Link]

  • Jansen, M., et al. (2008). Synthesis of GABAA receptor agonists and evaluation of their alpha-subunit selectivity and orientation in the GABA binding site. PubMed. Retrieved from [Link]

  • Singh, R., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. ResearchGate. Retrieved from [Link]

  • USP-NF. (2020). Aminocaproic Acid Oral Solution. Retrieved from [Link]

  • Sci-Hub. (n.d.). Synthesis of GABAA Receptor Agonists and Evaluation of their α-Subunit Selectivity and Orientation in the GABA Binding Site. Retrieved from [Link]

  • U.S. Food & Drug Administration. (1998). Aminocaproic Acid Approval Documentation. Retrieved from [Link]

  • Wikipedia. (n.d.). Aminocaproic acid. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

Sources

Method

Large-scale synthesis of (R)-3-aminopentanoic acid hydrochloride

Application Note & Protocol Topic: Large-Scale Synthesis of (R)-3-Aminopentanoic Acid Hydrochloride For: Researchers, Scientists, and Drug Development Professionals Abstract (R)-3-Aminopentanoic acid is a crucial chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Large-Scale Synthesis of (R)-3-Aminopentanoic Acid Hydrochloride For: Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-3-Aminopentanoic acid is a crucial chiral building block in the synthesis of various pharmaceutically active compounds. Its stereospecific incorporation into drug candidates necessitates a robust and scalable synthetic process that ensures high enantiomeric purity and overall yield. This document provides a comprehensive guide to the large-scale synthesis of (R)-3-aminopentanoic acid hydrochloride. We will explore various synthetic strategies, offering a comparative analysis to guide the selection of the most appropriate route for industrial applications. A detailed, field-tested protocol for a highly efficient asymmetric synthesis is presented, along with critical insights into process optimization, scale-up considerations, and rigorous analytical quality control.

Strategic Considerations for Large-Scale Stereoselective Synthesis

The industrial production of a single enantiomer like (R)-3-aminopentanoic acid hinges on a cost-effective and efficient method to control stereochemistry. The choice of synthetic strategy is a critical decision point, balancing factors such as atom economy, catalyst cost, operational complexity, and regulatory compliance. Below is an analysis of the primary methodologies.

Comparative Analysis of Synthetic Routes
Synthetic StrategyPrincipleAdvantages for Large-ScaleDisadvantages for Large-Scale
Classical Resolution Racemic 3-aminopentanoic acid is prepared, followed by separation of enantiomers using a chiral resolving agent (e.g., tartaric acid derivatives).Well-established and understood chemistry.Theoretical maximum yield is only 50%. Requires recycling of the resolving agent and the unwanted enantiomer, adding cost and complexity.
Enzymatic Resolution An enzyme selectively acylates or hydrolyzes one enantiomer in a racemic mixture, allowing for separation.High enantioselectivity (>99% e.e.) is common. Operates under mild, environmentally friendly conditions (aqueous media, ambient temperature).Enzyme cost and stability can be a concern. Separation of the product from the unreacted enantiomer is required.
Asymmetric Synthesis A prochiral starting material is converted directly into the desired enantiomer using a chiral catalyst or auxiliary.Potentially 100% theoretical yield. Reduces downstream processing steps compared to resolution methods.Development of an efficient and robust catalytic system can be time-consuming and expensive. Chiral catalysts can be sensitive and costly.

For new processes aiming for high efficiency and minimal waste, asymmetric synthesis often represents the most elegant and economically favorable long-term solution. The following protocol details an asymmetric hydrogenation approach, which is a well-regarded method for producing chiral amines.

Decision Logic for Route Selection

The optimal synthetic route is not universal and depends on project-specific constraints and goals. The following decision tree illustrates a logical approach to this selection process.

G start Select Synthesis Route for (R)-3-Aminopentanoic Acid res_dev Existing Resolution Process? start->res_dev cost Is Cost the Primary Driver? res_dev->cost No optimize_res Optimize Existing Resolution Process res_dev->optimize_res  Yes ee_req Highest E.E. Required? cost->ee_req No classical_res Classical Resolution cost->classical_res  Yes enzymatic_res Enzymatic Resolution ee_req->enzymatic_res  Yes asym_syn Asymmetric Synthesis ee_req->asym_syn No

Caption: Decision tree for selecting a synthetic route.

Recommended Protocol: Asymmetric Hydrogenation of a Prochiral Enamine

This protocol is based on the highly efficient rhodium-catalyzed asymmetric hydrogenation of a β-enamino ester, a method known for its high enantioselectivity and scalability.

Overall Synthetic Workflow

The synthesis is a three-step process starting from readily available ethyl pent-2-enoate.

G A Step 1: Conjugate Addition of Benzylamine B Step 2: Asymmetric Hydrogenation A->B C Step 3: Debenzylation and Hydrolysis B->C D Final Product: (R)-3-Aminopentanoic Acid HCl C->D

Caption: Three-step asymmetric synthesis workflow.

Materials and Reagents
ReagentCAS No.M.W.Notes
Ethyl pent-2-enoate617-54-9128.17Substrate
Benzylamine100-46-9107.15Nucleophile
[Rh(COD)2]BF435138-22-8406.00Catalyst Precursor
(R)-(-)-1-((S)-2-(Diphenylphosphino)ferrocenyl)ethyldi-tert-butylphosphine224311-51-7554.44Chiral Ligand
Hydrogen Gas (H2)1333-74-02.02High Purity
Palladium on Carbon (10% Pd/C)7440-05-3-Debenzylation Catalyst
Hydrochloric Acid (HCl)7647-01-036.46Concentrated and 6M
Dichloromethane (DCM)75-09-284.93Anhydrous
Methanol (MeOH)67-56-132.04Anhydrous
Diethyl Ether60-29-774.12Anhydrous
Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 3-(benzylamino)pentanoate

  • To a 50 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add ethyl pent-2-enoate (2.56 kg, 20.0 mol).

  • Cool the reactor to 0-5 °C using a circulating chiller.

  • Slowly add benzylamine (2.14 kg, 20.0 mol) dropwise over 2 hours, ensuring the internal temperature does not exceed 10 °C.

    • Causality Note: This conjugate addition is exothermic. Slow addition at low temperature is crucial to prevent side reactions and ensure selective 1,4-addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction completion by TLC or GC-MS.

  • Upon completion, remove the excess benzylamine under reduced pressure (10-20 mbar) at a bath temperature of 60-70 °C. The crude product, ethyl 3-(benzylamino)pentanoate, is a viscous oil and is used directly in the next step without further purification.

Step 2: Asymmetric Hydrogenation

  • In a glovebox, charge a 10 L high-pressure autoclave with [Rh(COD)2]BF4 (8.12 g, 20.0 mmol, 0.1 mol%) and the chiral phosphine ligand (11.6 g, 21.0 mmol).

  • Add 2 L of anhydrous, degassed methanol. Stir the mixture for 30 minutes to allow for catalyst pre-formation.

    • Causality Note: Pre-formation of the active chiral catalyst is essential for achieving high enantioselectivity. The ligand coordinates to the rhodium center, creating the chiral environment for hydrogenation.

  • Transfer the crude ethyl 3-(benzylamino)pentanoate from Step 1 (approx. 4.7 kg, 20.0 mol) to the autoclave using 8 L of degassed methanol to rinse the container.

  • Seal the autoclave, purge with nitrogen three times, and then purge with hydrogen gas three times.

  • Pressurize the reactor to 10 bar with hydrogen gas.

  • Begin stirring and heat the reactor to 50 °C. Maintain the hydrogen pressure at 10 bar.

  • Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 16-24 hours.

  • Cool the reactor to room temperature, and carefully vent the excess hydrogen. Purge the reactor with nitrogen.

  • The resulting mixture contains ethyl (R)-3-(benzylamino)pentanoate.

Step 3: Debenzylation, Hydrolysis, and Isolation

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Dissolve the resulting oil in 20 L of methanol. Transfer the solution to a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (235 g, 5% w/w) under a nitrogen atmosphere.

    • Trustworthiness Note: The catalyst is pyrophoric and must be handled with care, preferably as a wet paste or under an inert atmosphere.

  • Pressurize the vessel with hydrogen gas to 5 bar and stir vigorously at 40 °C for 24 hours.

  • Filter the reaction mixture through Celite to remove the Pd/C catalyst. Wash the filter cake with methanol.

  • To the combined filtrate, add 10 L of 6 M aqueous HCl.

  • Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12 hours to effect ester hydrolysis.

    • Causality Note: The acidic conditions facilitate the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove methanol.

  • Wash the remaining aqueous solution with dichloromethane (3 x 5 L) to remove any non-polar impurities.

  • Concentrate the aqueous layer to a volume of approximately 5 L.

  • Cool the solution in an ice bath to 0-5 °C. Slowly add diethyl ether (10 L) to induce crystallization.

  • Stir the resulting slurry at 0-5 °C for 4 hours.

  • Collect the white crystalline solid by filtration, wash with cold diethyl ether (2 x 2 L), and dry under vacuum at 40 °C to a constant weight.

  • Expected Yield: 2.3 - 2.6 kg (75-85% over three steps).

Characterization and Quality Control

Rigorous analysis of the final product is mandatory to ensure it meets the required specifications for use in drug development.

ParameterMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMR, MSConforms to the structure of (R)-3-aminopentanoic acid hydrochloride
Purity HPLC≥ 99.0%
Enantiomeric Excess Chiral HPLC≥ 99.0% e.e.
Residual Solvents GC-HSConforms to ICH Q3C guidelines
Melting Point DSC or Melting Point Apparatus145-148 °C

References

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998–2007. [Link]

  • Blaser, H. U., & Schmidt, E. (Eds.). (2007). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (R)-3-Aminopentanoic Acid Derivatives

Welcome to the technical support center for the purification of (R)-3-aminopentanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (R)-3-aminopentanoic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions. The content is structured to address specific experimental challenges with a focus on the underlying scientific principles.

Troubleshooting Guide

This section addresses common problems encountered during the purification of (R)-3-aminopentanoic acid derivatives.

Question 1: I am observing poor or no separation of enantiomers for my N-Boc-(R)-3-aminopentanoic acid methyl ester using chiral HPLC. What are the likely causes and how can I improve the resolution?

Answer:

Poor enantiomeric separation on chiral HPLC is a frequent challenge. The primary cause is often a suboptimal choice of chiral stationary phase (CSP) or mobile phase conditions for your specific derivative.

  • Underlying Cause: Enantiomeric separation on a CSP relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP. The stability and difference in energy of these complexes for the two enantiomers dictate the degree of separation. For N-Boc protected amino acid derivatives, key interactions include hydrogen bonding, dipole-dipole interactions, and steric hindrance.[1]

  • Troubleshooting Steps:

    • CSP Selection: The two most successful classes of CSPs for N-protected amino acids are polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin, vancomycin).[1][2] If you are using one type without success, consider switching to the other. Macrocyclic glycopeptide phases like CHIROBIOTIC T are particularly effective for N-Boc amino acids in reversed-phase mode.[2][3]

    • Mobile Phase Optimization (Normal Phase - Polysaccharide CSPs):

      • The mobile phase typically consists of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).

      • Action: Systematically vary the percentage of the alcohol modifier. A common starting point is 90:10 (v/v) hexane:isopropanol.[1] Decreasing the alcohol content generally increases retention and can improve resolution, but may also lead to broader peaks.

      • Causality: The alcohol modifier competes with the analyte for hydrogen bonding sites on the CSP. Reducing its concentration enhances the interaction between the analyte and the CSP, potentially leading to better chiral recognition.

    • Mobile Phase Optimization (Reversed-Phase - Macrocyclic Glycopeptide CSPs):

      • These phases are versatile and can be used with aqueous-organic mobile phases. A typical mobile phase is a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium trifluoroacetate) and an organic modifier (e.g., methanol or acetonitrile).[2]

      • Action: Adjust the pH of the aqueous buffer and the concentration of the organic modifier. For t-Boc amino acids, reversed-phase mode is often the best choice on columns like CHIROBIOTIC T and R.[2]

      • Causality: The ionization state of both the analyte's carboxylic acid and the ionizable groups on the glycopeptide CSP is controlled by the pH. This significantly impacts the ionic interactions crucial for chiral recognition on this type of phase.[3]

    • Temperature: Lowering the column temperature can sometimes enhance resolution by increasing the stability of the diastereomeric complexes.

Question 2: I am struggling to remove unreacted (R)-3-aminopentanoic acid from my amide coupling reaction mixture. Standard aqueous work-up is not effective. What should I do?

Answer:

The zwitterionic nature of the starting amino acid can make it challenging to separate from a neutral amide product, as it can have partial solubility in both aqueous and organic phases.

  • Underlying Cause: At neutral pH, (R)-3-aminopentanoic acid exists as a zwitterion, which can lead to emulsification or solubility in a variety of solvents, complicating extraction.

  • Troubleshooting Steps:

    • Acidic Wash: Perform an extraction with a dilute acidic solution (e.g., 1M HCl).

      • Action: After your reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with 1M HCl.

      • Causality: The acid will protonate the amino group of the unreacted amino acid, forming a water-soluble ammonium salt that will partition into the aqueous layer. Your neutral amide product should remain in the organic phase.

    • Basic Wash: Follow the acidic wash with a wash using a dilute basic solution (e.g., saturated sodium bicarbonate).

      • Action: Wash the organic layer with saturated sodium bicarbonate solution.

      • Causality: This step will remove any unreacted carboxylic acid starting material (if applicable to your synthesis) and any residual acidic catalyst.

    • Solid-Phase Extraction (SPE): For more challenging separations, consider using SPE.

      • Action: Use a silica gel plug or a commercially available SPE cartridge.

      • Causality: The polar amino acid will be strongly retained on the silica, while the generally less polar amide product can be eluted with a suitable organic solvent.[4] This method avoids aqueous work-ups altogether.

Question 3: My diastereomeric salt crystallization for the resolution of racemic 3-aminopentanoic acid is not working. Either nothing crystallizes, or the resulting solid has low diastereomeric excess (d.e.). How can I optimize this?

Answer:

Diastereomeric salt crystallization is a powerful technique but is highly dependent on the specific properties of the diastereomeric salts formed, including their differential solubility in the chosen solvent system.[5]

  • Underlying Cause: Successful resolution by crystallization relies on a significant difference in solubility between the two diastereomeric salts. If both salts are either too soluble or have very similar solubilities in the chosen solvent, separation will be inefficient.[6]

  • Troubleshooting Steps:

    • Choice of Resolving Agent: The interaction between the racemic mixture and the chiral resolving agent is crucial.

      • Action: If using a chiral acid like tartaric acid or mandelic acid is not effective, consider other commercially available resolving agents. For a basic amine, chiral acids are used. For a carboxylic acid, a chiral base (e.g., brucine, (R)-1-phenylethanamine) would be used.[5]

      • Causality: The structure of the resolving agent affects the crystal lattice packing and intermolecular interactions of the resulting diastereomeric salts, which in turn influences their solubility.

    • Solvent Screening: This is the most critical parameter to optimize.

      • Action: Screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures with water).

      • Causality: The ideal solvent is one in which one diastereomer is sparingly soluble while the other is highly soluble at a given temperature. This difference allows for the selective crystallization of the less soluble diastereomer upon cooling or concentration.

    • Cooling Profile: The rate of cooling can significantly impact crystal growth and purity.

      • Action: Try a slower, more controlled cooling profile. For example, after dissolving the salts at an elevated temperature, allow the solution to cool slowly to room temperature, and then further cool it in a refrigerator or freezer.

      • Causality: Slow cooling promotes the formation of well-ordered crystals and reduces the risk of trapping the more soluble diastereomer in the crystal lattice (occlusion).

    • Seeding:

      • Action: If you have a small amount of the desired pure diastereomeric salt, add a seed crystal to the supersaturated solution to initiate crystallization.

      • Causality: Seeding provides a template for crystal growth, which can lead to the formation of larger, purer crystals of the desired diastereomer.

Frequently Asked Questions (FAQs)

Q1: What is the best way to determine the enantiomeric purity of my final (R)-3-aminopentanoic acid derivative?

A1: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric purity (enantiomeric excess, ee).[1] It offers high accuracy and reproducibility. Alternatively, you can use derivatization with a chiral reagent (e.g., Mosher's acid chloride or Marfey's reagent) to form diastereomers that can be analyzed by standard achiral HPLC or NMR spectroscopy.[7]

Q2: I am synthesizing an amide of (R)-3-aminopentanoic acid. What are the common impurities I should be looking for?

A2: Common impurities include:

  • Unreacted starting materials: (R)-3-aminopentanoic acid and the amine coupling partner.

  • Side products from coupling reagents: For example, if using a carbodiimide like DCC, you may have dicyclohexylurea as a byproduct.

  • Epimerized product: The (S)-enantiomer of your desired amide. While less common with modern coupling reagents under mild conditions, some level of racemization can occur, especially if the reaction is heated or exposed to strong base.[8]

  • Products of side reactions: Depending on the specific functional groups on your coupling partners.

Q3: Can I use flash column chromatography on silica gel to purify my N-Boc protected (R)-3-aminopentanoic acid?

A3: Yes, this is a common method for purifying N-Boc protected amino acids and their derivatives. The Boc group increases the lipophilicity of the molecule, making it amenable to normal-phase chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane/methanol. This method is effective for removing non-polar impurities and some polar byproducts, but it will not separate enantiomers.

Q4: How can I remove a Boc protecting group from my purified derivative without causing side reactions?

A4: The Boc group is typically removed under acidic conditions. The most common reagent is trifluoroacetic acid (TFA), often used neat or diluted in a solvent like dichloromethane (DCM). The reaction is usually fast (30-60 minutes) at room temperature. It is important to remove the TFA thoroughly after the reaction, as it can form a salt with the deprotected amine.

Detailed Experimental Protocol: Chiral HPLC Analysis of N-Boc-(R)-3-aminopentanoic acid

This protocol provides a starting point for developing a chiral HPLC method for N-Boc-(R)-3-aminopentanoic acid. Optimization will likely be required.

Objective: To determine the enantiomeric purity of N-Boc-(R)-3-aminopentanoic acid.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm

  • Mobile Phase A: 20 mM Ammonium acetate, pH 6.0

  • Mobile Phase B: Methanol

  • Sample: N-Boc-(R)-3-aminopentanoic acid (approx. 1 mg/mL in mobile phase)

  • Racemic standard: N-Boc-(rac)-3-aminopentanoic acid (for peak identification)

Procedure:

  • Mobile Phase Preparation: Prepare a 20 mM solution of ammonium acetate in water and adjust the pH to 6.0 with acetic acid. Filter through a 0.45 µm filter.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of the mobile phase mixture to be used for the analysis.

  • HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® T

    • Mobile Phase: 90:10 (v/v) Mobile Phase A : Mobile Phase B

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample to be analyzed.

    • Integrate the peak areas for both enantiomers.

  • Calculation of Enantiomeric Excess (ee%):

    • ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Data Summary Table

Purification MethodDerivative TypeTypical Purity Achieved (ee%)AdvantagesDisadvantages
Chiral HPLC N-Protected Acids, Esters>99%High accuracy, applicable to small quantitiesRequires specialized columns, not ideal for large scale
Diastereomeric Crystallization Free Acids/Amines95-99% (can be >99% with recrystallization)Scalable, cost-effective for large quantitiesRequires screening of resolving agents and solvents, can have lower yields
Flash Chromatography N-Protected, Esters, AmidesNot applicable for enantiomeric separation (removes chemical impurities)Good for removing chemical impurities, scalableDoes not separate enantiomers

Purification Strategy Workflow

This diagram illustrates a general workflow for selecting a purification strategy for a derivative of (R)-3-aminopentanoic acid.

Purification_Workflow start Start: Crude Product ((R)-3-aminopentanoic acid derivative) check_enantiopurity Is the product enantiomerically pure? start->check_enantiopurity check_chemical_purity Is the product chemically pure? check_enantiopurity->check_chemical_purity Yes diastereomeric_cryst Diastereomeric Salt Crystallization check_enantiopurity->diastereomeric_cryst No (Large Scale) chiral_hplc_prep Preparative Chiral HPLC check_enantiopurity->chiral_hplc_prep No (Small Scale) flash_chrom Flash Chromatography (Silica Gel) check_chemical_purity->flash_chrom No (Mix of polarities) end_product Final Pure Product check_chemical_purity->end_product Yes recrystallization Recrystallization/ Aqueous Work-up check_chemical_purity->recrystallization No (Crystalline solid) flash_chrom->end_product diastereomeric_cryst->check_chemical_purity chiral_hplc_prep->check_chemical_purity recrystallization->end_product

Caption: Decision workflow for purification strategy.

References

  • Le, N. P., et al. (2025). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega. [Link]

  • Contente, M. L., et al. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. Beilstein Journal of Organic Chemistry. [Link]

  • Farkas, E., et al. (2014). Syntheses of Four Enantiomers of 2,3-Diendo- and 3-Endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylic Acid and Their Saturated Analogues. Molecules. [Link]

  • Zhao, H., et al. (2026). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. [Link]

  • Chemistry Steps. Resolution (Separation) of Enantiomers. [Link]

  • Lindner, W. (1992). Determination of Enantiomeric Purity via Formation of Diastereomers. Enantiomer Separations. [Link]

  • Kushwaha, N., et al. (2011). Synthesis of some Amide derivatives and their Biological activity. International Journal of ChemTech Research. [Link]

  • Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. [Link]

  • Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]

  • Zaworotko, M. J., et al. (2005). Crystal engineering of the composition of pharmaceutical phases. 3. Primary amide supramolecular heterosynthons and their role in the design of pharmaceutical co-crystals. Z. Kristallogr. [Link]

Sources

Optimization

Technical Support Center: Chiral Synthesis of (R)-3-Aminopentanoic Acid

Welcome to the technical support center for the chiral synthesis of (R)-3-aminopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of produc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral synthesis of (R)-3-aminopentanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable chiral building block. (R)-3-aminopentanoic acid is a crucial intermediate in the synthesis of various pharmaceuticals, and achieving high yield and enantiomeric purity is paramount.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established, field-proven methodologies.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Q1: My overall yield is disappointingly low. What are the common causes?

A: Low yield is a multifaceted problem that can stem from several stages of the synthetic process. A systematic evaluation of reaction parameters is crucial.[2][] Let's break down the potential culprits:

  • Incomplete Conversion:

    • Cause: This often points to issues with catalyst activity or suboptimal reaction conditions. For catalytic hydrogenations (e.g., using Rhodium or Ruthenium complexes), the catalyst may be partially poisoned by impurities in the substrate, solvent, or hydrogen gas. For enzymatic reactions, the enzyme's activity might be low due to incorrect pH, temperature, or the presence of inhibitors.[4]

    • Solution: Ensure all reagents and solvents are of high purity and appropriately degassed. For hydrogenations, verify the catalyst loading and ensure the system is leak-proof to maintain pressure. For biocatalysis, re-optimize the reaction pH and temperature for the specific enzyme (e.g., an engineered glutamate dehydrogenase or transaminase) and confirm the absence of inhibitory co-solvents.[5]

  • Side Reactions:

    • Cause: The substrate, particularly unsaturated precursors like β-(acylamino)acrylates, can be susceptible to side reactions such as polymerization or hydrolysis under harsh conditions. The choice of protecting group on the nitrogen is critical; some groups may not be stable under the reaction conditions.

    • Solution: Review your reaction temperature and time; sometimes a lower temperature for a longer duration can minimize side products.[] Ensure the chosen N-protecting group is robust for the reaction type. For instance, a Boc group is generally stable under hydrogenation conditions but is cleaved by acid.

  • Product Loss During Workup and Purification:

    • Cause: As a β-amino acid, the product is amphoteric and can be highly soluble in aqueous phases, making extraction difficult. It can also chelate to metal ions from catalysts, complicating purification.

    • Solution: The most effective method for isolating amino acids is often ion-exchange chromatography.[6] After removing the catalyst (e.g., by filtration through Celite or silica), the crude product can be loaded onto a cation-exchange resin, washed, and then eluted with a basic solution (e.g., aqueous ammonia). Subsequent crystallization from a suitable solvent system (like water/ethanol) can then yield the pure product.

Q2: The enantiomeric excess (ee%) of my product is well below the target of >99%. How can I improve it?

A: Achieving high enantioselectivity is the central challenge in any chiral synthesis. Low ee% indicates a problem with the stereochemical control of the reaction.

  • For Asymmetric Hydrogenation:

    • Cause: The choice and quality of the chiral ligand are paramount. The ligand (e.g., BINAP, DuPhos, Tangphos) complexed to the metal center (Rh or Ru) creates the chiral environment that directs the hydrogenation to one face of the substrate.[7] Using the wrong ligand for the substrate, or a ligand with low optical purity, will directly result in poor ee%. Furthermore, the geometry of the enamine substrate is critical; (E) and (Z)-isomers often give vastly different enantioselectivities with the same catalyst system.[7][8]

    • Solution:

      • Verify Ligand-Substrate Match: Consult the literature to ensure you are using a ligand-metal combination proven to be effective for your specific class of substrate. For example, Ru-BINAP catalysts are highly effective for the hydrogenation of β-aryl-substituted β-(acylamino)acrylates.[7]

      • Confirm Ligand Purity: Ensure the chiral ligand has an optical purity of >99%.

      • Control Substrate Geometry: Synthesize and purify the precursor to obtain a single, known (E) or (Z) isomer, as mixtures will lead to lower ee%.

      • Optimize Conditions: Lowering the reaction temperature or hydrogen pressure can sometimes increase enantioselectivity by favoring the more ordered, selective transition state.

  • For Enzymatic Synthesis:

    • Cause: While enzymes are often highly selective, their performance is sensitive to the reaction environment. Sub-optimal pH or temperature can reduce selectivity. In transaminase-catalyzed reactions, the equilibrium may not be favorable, and product inhibition can also be an issue.[4]

    • Solution:

      • Enzyme Selection: Use an enzyme specifically engineered for (R)-selectivity on your target substrate. Several (R)-selective transaminases have been developed through protein engineering to accept a range of substrates.[9][10]

      • Strict pH and Temperature Control: Maintain the optimal pH and temperature for the enzyme throughout the reaction using a well-buffered system.

      • Shift the Equilibrium: For transaminase reactions, use a large excess of the amine donor (e.g., isopropylamine) or employ a system to remove the ketone byproduct (e.g., acetone) to drive the reaction to completion and prevent the reverse reaction.[4]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for producing (R)-3-aminopentanoic acid, and how do I choose one?

A: There are several viable routes, each with distinct advantages. The best choice depends on your specific needs regarding scale, cost, available equipment, and desired purity.

Synthetic Strategy Description Advantages Disadvantages
Asymmetric Hydrogenation Hydrogenation of a prochiral enamine or β-ketoester precursor using a chiral metal catalyst (e.g., Rh- or Ru-phosphine complexes).[7][11]High yields, excellent enantioselectivity (>99% ee is common), well-established and scalable.High cost of precious metal catalysts and chiral ligands; requires specialized high-pressure equipment.
Enzymatic Biocatalysis Use of an engineered enzyme, such as an (R)-selective transaminase or dehydrogenase, to convert a prochiral ketone precursor.[5][12]Extremely high enantioselectivity (>99.9% ee possible), operates under mild aqueous conditions (green chemistry), avoids heavy metals.[5]Enzyme may have limited substrate scope; reaction equilibrium can be unfavorable, requiring process optimization; potential for substrate/product inhibition.[4]
Chiral Resolution Synthesis of a racemic mixture of 3-aminopentanoic acid, followed by separation of the enantiomers using a resolving agent or chiral chromatography.[]Utilizes simpler, non-asymmetric synthesis for the initial racemate. Can be effective for small to medium scales.Theoretical maximum yield is only 50% unless the unwanted enantiomer is racemized and recycled. Can be labor-intensive and costly at large scales.

Decision Workflow:

G start What is your primary goal? scale Large-Scale Production (>1 kg) start->scale research Lab-Scale Research (<100 g) start->research green Green Chemistry Focus start->green hydrogenation Consider Asymmetric Hydrogenation scale->hydrogenation Established scalability enzyme Consider Enzymatic Biocatalysis research->enzyme High selectivity, mild conditions resolution Consider Chiral Resolution research->resolution Avoids complex catalyst setup green->enzyme Aqueous, avoids heavy metals

Caption: Decision tree for selecting a synthetic method.

Q2: How do I accurately measure the enantiomeric excess (ee%) of my final product?

A: Accurate determination of ee% is critical for validating your synthesis. The most reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .[14]

  • Methodology: The amino acid is typically first derivatized with a UV-active agent (e.g., dansyl chloride or a phenyl isothiocyanate) to allow for sensitive detection. This derivatized sample is then injected onto an HPLC system equipped with a Chiral Stationary Phase (CSP).

  • Chiral Stationary Phases (CSPs): A variety of CSPs are available for amino acid separation, including those based on macrocyclic glycopeptides (like teicoplanin), cyclodextrins, or ligand-exchange principles.[14][15][16] These columns create a chiral environment where the two enantiomeric derivatives interact differently, leading to different retention times and thus, separation.

  • Calculation: The ee% is calculated from the peak areas of the two enantiomers (R and S) in the chromatogram: ee% = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

An alternative, though less common, method is Capillary Electrophoresis (CE) with a chiral selector added to the electrolyte.[15]

Section 3: Key Experimental Protocol

Protocol: Asymmetric Hydrogenation of (Z)-N-Acetyl-3-amino-2-pentenoic acid methyl ester

This protocol is a representative example based on rhodium-catalyzed hydrogenation methods commonly reported for β-amino acid synthesis.[7][8]

1. Catalyst Preparation (in a glovebox):

  • To a clean, dry Schlenk flask, add [Rh(COD)₂]BF₄ (1.0 mol%).
  • Add the chiral bisphosphine ligand (e.g., (R)-BINAP, 1.1 mol%).
  • Add degassed, anhydrous solvent (e.g., Methanol, 5 mL).
  • Stir the solution under an inert atmosphere (Argon or Nitrogen) for 30 minutes. The solution should become homogeneous.

2. Hydrogenation Reaction:

  • In a high-pressure autoclave equipped with a glass liner and a magnetic stir bar, add the substrate, (Z)-N-Acetyl-3-amino-2-pentenoic acid methyl ester (1.0 eq).
  • Transfer the prepared catalyst solution to the autoclave via cannula under an inert atmosphere.
  • Seal the autoclave securely.
  • Purge the system three times with hydrogen gas, first at low pressure, then vent.
  • Pressurize the autoclave to the desired pressure (e.g., 10 bar H₂).
  • Begin stirring and heat the reaction to the target temperature (e.g., 40 °C).
  • Monitor the reaction progress by observing hydrogen uptake or by sampling (if the reactor allows). The reaction is typically complete within 12-24 hours.

3. Workup and Purification:

  • Cool the reactor to room temperature and carefully vent the excess hydrogen.
  • Purge the system with nitrogen.
  • Open the reactor and concentrate the reaction mixture under reduced pressure to remove the solvent.
  • The resulting residue contains the protected (R)-3-aminopentanoic acid methyl ester. Dissolve this crude product in a suitable solvent like ethyl acetate.
  • To remove the catalyst, pass the solution through a short plug of silica gel.
  • Evaporate the solvent to yield the protected product.

4. Deprotection and Isolation:

  • To the protected ester, add 6N Hydrochloric Acid.
  • Heat the mixture to reflux for 4-6 hours to hydrolyze both the ester and the N-acetyl group.
  • Cool the solution and concentrate it in vacuo.
  • Dissolve the resulting solid in a minimum amount of deionized water and load it onto a prepared Dowex 50W-X8 cation-exchange resin column.[6]
  • Wash the column with deionized water to remove inorganic salts.
  • Elute the desired amino acid from the resin using 2N aqueous ammonia.
  • Collect the fractions and monitor by TLC.
  • Combine the product-containing fractions and concentrate under reduced pressure to obtain pure (R)-3-aminopentanoic acid as a white solid.

Section 4: Visual Workflow

G start Experiment Outcome: Low Yield or Low ee% check_sm 1. Verify Starting Materials - Purity of substrate? - Correct (E/Z) isomer? - Optical purity of ligand? start->check_sm check_cat 2. Check Catalyst System - Correct catalyst loading? - Handled under inert conditions? - Signs of decomposition? check_sm->check_cat If materials are OK check_cond 3. Review Reaction Conditions - Temperature too high/low? - Pressure optimal? - Solvent pure and degassed? check_cat->check_cond If catalyst is OK check_workup 4. Analyze Workup/Purification - Product loss during extraction? - Inefficient chromatography? - Degradation during deprotection? check_cond->check_workup If conditions are OK outcome_good Problem Resolved check_workup->outcome_good After optimization

Sources

Troubleshooting

Technical Support Center: (R)-3-Aminopentanoic Acid Hydrochloride Solubility

Welcome to the technical support guide for (R)-3-aminopentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility chal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (R)-3-aminopentanoic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. This guide provides both quick-reference FAQs and in-depth troubleshooting protocols to ensure you can prepare effective and accurate solutions for your assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of (R)-3-aminopentanoic acid hydrochloride?

(R)-3-aminopentanoic acid hydrochloride is the salt form of a β-amino acid, which generally confers good water solubility.[1] It is a white to off-white crystalline solid that is soluble in water.[1] While exact quantitative values can vary by lot and purity, its hydrochloride nature significantly enhances stability and solubility in aqueous solutions compared to its free base form.[1][2] For organic solvents, solubility is more limited. It is generally less soluble in non-polar organic solvents.

Q2: I'm trying to dissolve the compound directly in DMSO for my cell-based assay, but it's not fully dissolving. Why?

While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent for a vast array of compounds, hydrochloride salts can present a challenge.[3] The ionic nature of the hydrochloride salt means it is highly stabilized by polar, protic solvents like water that can effectively solvate both the ammonium cation and the chloride anion. DMSO is a polar aprotic solvent and may not be as effective at solvating the chloride ion, leading to lower solubility.

Quick Tip: Try creating a highly concentrated stock in sterile water first, and then perform a serial dilution into your final assay buffer or media. Ensure the final concentration of the aqueous stock in the assay medium is low enough to not affect the cells (typically ≤0.5%).

Q3: My aqueous stock solution appears clear, but I'm seeing precipitation in my final buffered solution at physiological pH (~7.4). What is happening?

This is a classic pH-dependent solubility issue. (R)-3-aminopentanoic acid is an amino acid, meaning it has both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH2).[1] The hydrochloride salt exists as a positively charged ammonium ion (-NH3+). As you increase the pH towards neutral, you begin to deprotonate the carboxylic acid group and approach the isoelectric point (pI) of the molecule, where it exists as a zwitterion (containing both a positive and negative charge).[4] Molecules are often least soluble at their pI.[5][6] Further increasing the pH will deprotonate the ammonium group, leading to a negatively charged species, which may increase solubility again.[4]

Q4: Can I heat the solution to improve solubility?

Gentle warming (e.g., 37°C water bath) can be an effective method to increase the rate of dissolution and can modestly increase solubility. However, be cautious. Prolonged or excessive heating can potentially degrade the compound. Always check the compound's stability data if available. This method is best used to help a slow-to-dissolve solid enter solution, rather than to force a supersaturated solution that may precipitate upon cooling.

In-depth Troubleshooting Guides

This section provides systematic approaches to overcoming significant solubility challenges. The core principle revolves around understanding and manipulating the physicochemical properties of the molecule, primarily its ionization state as a function of pH.

Guide 1: Systematic pH Adjustment for Aqueous Solutions

The solubility of amino acids is highly dependent on pH.[5][7] By adjusting the pH of your solvent, you can control the ionization state of the carboxylic acid and amine functional groups, thereby maximizing solubility. This is best explained by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized forms of a molecule.[8][9][10][11]

Understanding the Chemistry

(R)-3-aminopentanoic acid has two key functional groups with approximate pKa values:

  • Carboxylic Acid (-COOH): pKa₁ ≈ 4-5

  • Ammonium (-NH₃⁺): pKa₂ ≈ 9-10

The hydrochloride salt is formed at the basic amino group. When dissolved in neutral water, the solution will be slightly acidic.

  • At Low pH (e.g., pH < 2): The carboxylic acid group is protonated (-COOH) and the amino group is protonated (-NH₃⁺). The molecule carries a net positive charge.

  • At Mid-range pH (e.g., pH 6-8): The carboxylic acid is deprotonated (-COO⁻) and the amino group remains protonated (-NH₃⁺). The molecule is a zwitterion. This is often the point of minimum solubility.

  • At High pH (e.g., pH > 11): The carboxylic acid is deprotonated (-COO⁻) and the amino group is deprotonated (-NH₂). The molecule carries a net negative charge.

The key to solubility is to move the pH of the solution sufficiently far away from the isoelectric point (pI).

Experimental Protocol: Preparing a pH-Adjusted Stock Solution

This protocol aims to create a 10 mM stock solution in an appropriate buffer.

  • Initial Calculation: Calculate the mass of (R)-3-aminopentanoic acid hydrochloride needed for your target concentration and volume (Molecular Weight: 153.61 g/mol ).

  • Initial Solvent: Add approximately 80% of the final desired volume of purified water to a sterile container with a magnetic stir bar.

  • Weigh and Add Compound: Carefully weigh the required amount of the compound and add it to the water while stirring. Do not expect it to dissolve completely at this stage.

  • pH Adjustment (Acidic Route):

    • Slowly add 1 M HCl dropwise to the suspension.

    • Monitor the pH continuously with a calibrated pH meter.

    • As the pH drops to around 2-3, the compound should fully dissolve as the equilibrium shifts to the fully protonated, cationic form.

  • pH Adjustment (Basic Route):

    • Alternatively, slowly add 1 M NaOH dropwise to the suspension.

    • Monitor the pH. As the pH rises above 11, the compound should dissolve as it converts to the fully deprotonated, anionic form.

  • Final Volume Adjustment: Once the compound is fully dissolved, carefully add purified water to reach the final target volume.

  • Sterilization: Filter-sterilize the final stock solution through a 0.22 µm syringe filter compatible with your chosen pH.

Guide 2: Utilizing Co-Solvent Systems

If pH adjustment is not compatible with your experimental design, a co-solvent system can be an effective alternative.

Data Presentation: Solvent Compatibility
SolventTypePolaritySuitability Notes
Water Polar ProticHighExcellent. The hydrochloride salt form is designed for aqueous solubility.[1]
PBS (pH 7.4) Aqueous BufferHighModerate. Solubility may be limited near the isoelectric point. Precipitation is possible at high concentrations.
DMSO Polar AproticHighModerate to Low. Can be used, but may not be as effective as water for the salt form.[3] Often used in combination with water.
Ethanol Polar ProticMediumLow. Generally not a good primary solvent for hydrochloride salts, but can be used as a co-solvent in small percentages.
Methanol Polar ProticMediumLow. Similar to ethanol.
Experimental Protocol: Preparing a Water/DMSO Co-Solvent Stock

This protocol is useful for applications requiring an organic solvent stock that is subsequently diluted into an aqueous medium.

  • Initial Dissolution: Dissolve the (R)-3-aminopentanoic acid hydrochloride in a minimal amount of sterile, purified water (e.g., dissolve 10 mg in 100 µL of water). Gentle vortexing may be required.

  • Co-Solvent Addition: To this aqueous solution, add DMSO to reach your desired final concentration and volume. For example, add 900 µL of DMSO to the 100 µL aqueous solution to make a 1 mL stock with a 10% water content.

  • Mixing and Storage: Mix thoroughly by vortexing until a clear, homogenous solution is formed. Store appropriately (typically at -20°C or -80°C).

  • Application Note: When adding this stock to your aqueous assay buffer, ensure the final DMSO concentration is well-tolerated by your system (e.g., <0.5% for most cell cultures).

Visualization of Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing solubility issues with (R)-3-aminopentanoic acid hydrochloride.

G start Start: Low Solubility of (R)-3-Aminopentanoic Acid HCl check_solvent Q: What is the primary solvent? start->check_solvent aqueous Aqueous Buffer (e.g., Water, PBS) check_solvent->aqueous Aqueous organic Organic Solvent (e.g., DMSO) check_solvent->organic Organic ph_issue Issue: Likely pH-dependent precipitation near pI. aqueous->ph_issue ph_solution Solution: Prepare stock at extreme pH (e.g., pH 2 or pH 11) using HCl or NaOH. ph_issue->ph_solution gentle_heat Consider Gentle Warming (37°C) (Use with caution) ph_solution->gentle_heat If still difficult hcl_issue Issue: Poor solvation of ionic hydrochloride salt. organic->hcl_issue cosolvent_solution Solution: Use a co-solvent system. 1. Dissolve in minimal H₂O. 2. Add organic solvent (DMSO). hcl_issue->cosolvent_solution cosolvent_solution->gentle_heat If still difficult

Caption: Troubleshooting workflow for solubility issues.

References
  • PubChem. 3-Aminopentanoic acid. National Institutes of Health. [Link]

  • ResearchGate. Properties of Amines and their Hydrochloride Salt. [Link]

  • Patel, V. et al. (2012). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology. [Link]

  • PubChem. (3R)-3-Aminopentanoic acid. National Institutes of Health. [Link]

  • Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(3), 616–625. [Link]

  • ScienceMadness. Isolation of primary amines as HCL salt problem. [Link]

  • ACS Publications. Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research. [Link]

  • Google Patents. Method for preparing an amine hydrochloride suspension.
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. [Link]

  • ResearchGate. Application of the Henderson-Hasselbalch Equation to Solubility Determination. [Link]

  • Google Patents.
  • ResearchGate. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. [Link]

  • Course Hero. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. [Link]

  • Enlighten Theses. Amine hydrochloride salts : a problem in polyurethane synthesis. [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Ovid. How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. [Link]

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Quora. Is the solubility of amino acids affected by their pH levels?. [Link]

  • Washington University in St. Louis. Common stock solutions. [Link]

  • PubMed. Prediction of pH-dependent aqueous solubility of druglike molecules. [Link]

  • National Institutes of Health. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • Vetscraft. Absorption of drugs. [Link]

  • NCERT. SYSTEMATIC QUALITATIVE ANALYSIS. [Link]

  • Chemistry LibreTexts. Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Chemistry LibreTexts. Preparing Solutions. [Link]

  • AccessPhysiotherapy. Pharmacokinetics. [Link]

  • Chemguide. The Acid-Base Behaviour of Amino Acids. [Link]

  • Chemsrc. 3-AMINO-PENTANOIC ACID. [Link]

  • Mol-Instincts. (R)-3-Aminopentanoic acid wiki. [Link]

Sources

Optimization

Stability issues of (R)-3-aminopentanoic acid hydrochloride in solution

The following technical guide addresses the stability, handling, and troubleshooting of (R)-3-aminopentanoic acid hydrochloride (also known as (R)- -homoalanine hydrochloride). This guide is designed for analytical chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of (R)-3-aminopentanoic acid hydrochloride (also known as (R)-


-homoalanine hydrochloride).

This guide is designed for analytical chemists and formulation scientists.[1] It moves beyond generic advice, applying specific mechanistic logic to the


-amino acid scaffold.

[1][2]

Executive Technical Summary

  • Molecule: (R)-3-Aminopentanoic acid hydrochloride[1][2][3][4]

  • CAS: 952650-02-1 (HCl salt) / 131347-76-7 (Free Acid)[1]

  • Core Stability Profile: High stereochemical stability; moderate hygroscopicity; prone to in situ esterification in alcoholic solvents.[1]

  • Critical Handling Constraint: The hydrochloride salt is acidic.[1] Dissolution in unbuffered alcohols (MeOH/EtOH) can catalyze Fischer esterification, leading to "purity drift" during storage or analysis.[1]

Interactive Troubleshooting Guide

Scenario A: "My assay purity dropped after storing the sample in Methanol/Ethanol."

Diagnosis: In-Situ Esterification. Unlike neutral amino acids, the hydrochloride salt acts as its own acid catalyst.[1] When dissolved in methanol or ethanol, the carboxyl group undergoes Fischer esterification over time, converting your API into its methyl/ethyl ester.

  • Mechanism:

    
    [1]
    
  • Solution:

    • Immediate: Switch diluent to Acetonitrile:Water (50:50) or 0.1% Formic Acid in Water .[1]

    • Protocol: If alcohol is required for solubility, analyze immediately (< 4 hours) or store at -20°C.

Scenario B: "The solid has turned into a sticky gum or liquid."

Diagnosis: Hygroscopic Deliquescence. The HCl salt is hygroscopic.[1] Exposure to ambient humidity causes the crystal lattice to collapse into a concentrated aqueous solution.[1]

  • Impact: This does not necessarily mean chemical degradation, but it destroys weighing accuracy (assay values will appear artificially low due to water weight).[1]

  • Recovery: The material is likely chemically intact.[1] Redissolve the entire gum in a known volume of water to create a stock solution, then quantitate via HPLC against a dry standard.

Scenario C: "I see a precipitate when adjusting the pH of my aqueous solution."

Diagnosis: Isoelectric Precipitation. You likely adjusted the pH to near the isoelectric point (pI ~6.0–7.5 for


-amino acids).[1] At this pH, the molecule exists as a zwitterion with net neutral charge, exhibiting minimum solubility.
  • Solution: Keep pH < 4 (cationic form) or pH > 9 (anionic form) for high concentration stock solutions.[1]

Deep Dive: Stability Mechanisms & Pathways

Stereochemical Stability (Racemization Risk)

Verdict: High Stability (Superior to


-amino acids).[1]
  • The Logic: In

    
    -amino acids, the chiral center is directly attached to the electron-withdrawing carbonyl group, making the 
    
    
    
    -proton acidic and prone to removal (racemization via enolization).
  • In (R)-3-aminopentanoic acid: The chiral center is at the

    
    -position.[1] The acidic protons are on the 
    
    
    
    -carbon, but removing them generates an enolate that does not destroy the chirality at the
    
    
    -position.
  • Risk Factor: Racemization requires a Retro-Michael elimination (elimination of ammonia to form an unsaturated acid), which requires extreme conditions (strong base, high heat).[1] Under standard laboratory conditions, the stereocenter is locked.[1]

Cyclization Potential ( -Lactam Formation)

Verdict: Negligible Risk in solution.[1]

  • The Logic: While

    
    -amino acids spontaneously cyclize to stable 5-membered lactams, 
    
    
    
    -amino acids would form strained 4-membered
    
    
    -lactams.[1] This reaction is thermodynamically unfavorable in aqueous solution without activating agents (like EDC/NHS or thionyl chloride).[1]
Visualizing the Stability Landscape

The following diagram illustrates the equilibrium states and potential degradation pathways.

StabilityPathways Solid Solid HCl Salt (Hygroscopic) Solution_Acid Acidic Solution (pH < 4) (Stable Cation) Solid->Solution_Acid Dissolve in H2O Zwitterion Zwitterion (pH ~6-7) (Precipitation Risk) Solution_Acid->Zwitterion Add Base Ester Ester Impurity (In MeOH/EtOH) Solution_Acid->Ester Dissolve in MeOH (Time/Heat) Lactam Beta-Lactam (Requires Activation) Solution_Acid->Lactam Coupling Reagents (Not Spontaneous)

Figure 1: Stability map showing the safe zones (Green) and risk pathways (Red).[1] Note that esterification is the primary degradation risk in solution.

Validated Experimental Protocols

Protocol 1: Preparation of Stable Stock Solution

Use this protocol to avoid hygroscopic errors and esterification.

  • Solvent: Use 0.1 N HCl or Milli-Q Water .[1] Avoid alcohols.

  • Weighing: If the solid is clumpy, do not attempt to crush it in open air (it will absorb moisture).[1] Weigh the chunk rapidly into a volumetric flask.

  • Dissolution: Sonicate for 2 minutes. The HCl salt dissolves endothermically; ensure it reaches room temperature before making up to volume.[1]

  • Storage: Store at 4°C. Stable for > 3 months.

Protocol 2: HPLC Purity & Stability Assay

Standard method to separate the parent amine from potential ester or degradation products.

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water (Ion pairing agent required for retention)
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0% B (Hold 2 min)

30% B over 15 min
Detection UV at 210 nm (Low wavelength required; no chromophore) OR CAD/ELSD
Flow Rate 1.0 mL/min

Why this works: The amino acid is polar and will elute in the void volume without an ion-pairing agent.[1] TFA provides


 to keep the carboxyl group protonated and forms an ion pair with the amine, increasing retention on the C18 column.

Frequently Asked Questions (FAQ)

Q: Can I use this molecule in peptide coupling without protecting the amine? A: No. Although


-lactam formation is slow, adding a coupling reagent (like HATU/DIC) activates the carboxyl group.[1] Without N-protection (e.g., Boc/Fmoc), the amine will compete, leading to polymerization or cyclization.[1]

Q: Is the "R" enantiomer sensitive to light? A: No.[1] The molecule lacks conjugated systems or photosensitive moieties.[1] Standard amber vials are good practice but not strictly necessary.[1]

Q: Why does the melting point vary so much in literature? A: This is typical for HCl salts.[1] The melting point often represents a decomposition point or is heavily influenced by trace moisture content (acting as a lattice impurity).[1] Rely on NMR or HPLC for identity, not melting point.

References

  • Beta-Amino Acid Stability: Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling."[1] Helvetica Chimica Acta, 1996.[1] (Establishes the foundational stability of the beta-amino backbone).[1]

  • Fischer Esterification Mechanism: Solomons, T.W.G., & Fryhle, C.B.[1] Organic Chemistry. "Acid-Catalyzed Esterification."[1] (General reference for the HCl-catalyzed esterification risk in alcohols).

  • PubChem Compound Summary: (R)-3-aminopentanoic acid.[1][2] (Verified physical property data).[1]

  • Beta-Lactam Formation Thermodynamics: Page, M.I.[1] "The Chemistry of beta-Lactams." Springer, 1992.[1] (Detailed thermodynamics explaining the resistance to spontaneous cyclization).

Sources

Troubleshooting

Technical Support Center: Purification of (R)-3-aminopentanoic acid hydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of (R)-3-aminopentanoic acid hydrochloride. The following tr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of (R)-3-aminopentanoic acid hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues and provide robust, scientifically grounded solutions.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems that may arise during the purification of (R)-3-aminopentanoic acid hydrochloride, offering step-by-step guidance to resolve them.

Scenario 1: My final product of (R)-3-aminopentanoic acid hydrochloride has a persistent unknown impurity peak in the HPLC analysis.

Potential Causes & Solutions:

  • Incomplete Reaction or Presence of Starting Materials: The impurity may be unreacted starting materials or intermediates from the synthesis.

    • Expert Insight: It is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or in-process HPLC to ensure the reaction has gone to completion.

    • Troubleshooting Steps:

      • Re-evaluate Reaction Conditions: If the reaction is incomplete, consider extending the reaction time, increasing the temperature, or adding a fresh portion of the limiting reagent.

      • Purification Strategy: If the impurity is a non-polar starting material, an additional aqueous wash of the crude product dissolved in a suitable organic solvent may help. For polar starting materials, recrystallization is often the most effective method.[1]

  • Side-Reaction Products: The impurity could be a byproduct of a competing reaction.

    • Expert Insight: Understanding the reaction mechanism can help predict potential side products. For instance, in syntheses involving protection and deprotection steps, incomplete removal of protecting groups can lead to impurities.

    • Troubleshooting Steps:

      • Characterize the Impurity: If possible, isolate and characterize the impurity using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) to understand its structure.

      • Optimize Reaction Selectivity: Adjusting reaction parameters such as temperature, solvent, or catalyst can minimize the formation of side products.

      • Chromatographic Purification: If recrystallization is ineffective, column chromatography may be necessary to separate the desired product from the impurity.

  • Degradation of the Product: (R)-3-aminopentanoic acid hydrochloride, like other amino acids, can be susceptible to degradation under harsh conditions.

    • Expert Insight: Amines can be sensitive to oxidation, especially in the presence of light or certain metal ions.[2]

    • Troubleshooting Steps:

      • Minimize Harsh Conditions: Avoid prolonged exposure to high temperatures or strong acids/bases during workup and purification.

      • Inert Atmosphere: If oxidation is suspected, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).

Scenario 2: The isolated (R)-3-aminopentanoic acid hydrochloride is an oil or fails to crystallize.

Potential Causes & Solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystallization.[3]

    • Expert Insight: Oily products are often a sign of residual solvents or byproducts that disrupt the crystal lattice formation.

    • Troubleshooting Steps:

      • Thorough Drying: Ensure all solvents are removed under high vacuum.

      • Solvent Trituration: Try stirring the oily product with a solvent in which the desired product is insoluble, but the impurities are soluble. This can often induce solidification.[3]

      • Re-purification: If trituration fails, consider re-purifying the material by column chromatography to remove the crystallization inhibitors.

  • Hygroscopic Nature: The product may be absorbing moisture from the atmosphere.[3]

    • Expert Insight: Hydrochloride salts of amines can be hygroscopic.

    • Troubleshooting Steps:

      • Dry Solvents: Use anhydrous solvents for the final purification steps.[3]

      • Controlled Environment: Handle the product in a dry environment, such as a glove box or under a stream of dry nitrogen.

      • Storage: Store the final product in a desiccator over a suitable drying agent.

  • Incorrect pH: The pH of the solution during workup can significantly affect the form of the amino acid.[3]

    • Expert Insight: At its isoelectric point, an amino acid exists as a zwitterion, which often has lower solubility and is more likely to crystallize. However, for the hydrochloride salt, the pH should be acidic.

    • Troubleshooting Steps:

      • pH Adjustment: During the workup, ensure the aqueous solution is sufficiently acidified with HCl before concentration to form the hydrochloride salt.

      • Precipitation from a Non-polar Solvent: Dissolve the crude amine in a minimal amount of a polar solvent and then add a solution of HCl in a non-polar solvent like diethyl ether to precipitate the hydrochloride salt.[2]

Scenario 3: The chiral purity (enantiomeric excess) of my (R)-3-aminopentanoic acid hydrochloride is low.

Potential Causes & Solutions:

  • Racemization during Synthesis or Workup: The chiral center may be susceptible to racemization under certain conditions.

    • Expert Insight: The presence of strong acids or bases, or elevated temperatures, can sometimes lead to racemization of chiral centers, especially if there is an adjacent carbonyl group.

    • Troubleshooting Steps:

      • Milder Conditions: Re-evaluate the reaction and workup conditions to identify and mitigate any harsh steps. Consider using milder reagents or lower temperatures.

      • Chiral HPLC Analysis: Use a suitable chiral HPLC method to accurately determine the enantiomeric excess at different stages of the process to pinpoint where racemization is occurring.[4]

  • Incomplete Chiral Resolution: If the synthesis involves a chiral resolution step, it may not have been fully effective.

    • Expert Insight: The efficiency of chiral resolution can be highly dependent on the resolving agent, solvent, and crystallization conditions.

    • Troubleshooting Steps:

      • Optimize Resolution: Experiment with different chiral resolving agents or recrystallization solvents to improve the separation of diastereomeric salts.

      • Multiple Recrystallizations: It may be necessary to perform multiple recrystallizations of the diastereomeric salt to achieve the desired enantiomeric purity.

  • "Memory Effect" in Chiral Chromatography: The history of the chiral column can impact its performance.[4]

    • Expert Insight: Additives in the mobile phase can be retained by the chiral stationary phase and affect subsequent separations.[4]

    • Troubleshooting Steps:

      • Dedicated Column: If possible, dedicate a specific chiral column for the analysis of this compound to avoid cross-contamination.[4]

      • Thorough Washing: Ensure the column is thoroughly flushed with an appropriate solvent between different analyses to remove any residual modifiers.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in the synthesis of (R)-3-aminopentanoic acid hydrochloride?

A1: Common impurities can originate from various sources depending on the synthetic route.[5] These can include:

  • Starting materials and reagents: Unreacted starting materials, excess reagents, and impurities present in the initial chemicals.

  • Intermediates: In multi-step syntheses, incompletely converted intermediates can carry through to the final product.

  • By-products: Side reactions can generate structurally related impurities.

  • Enantiomeric impurity: The presence of the undesired (S)-enantiomer.

  • Residual solvents: Solvents used in the reaction and purification steps that are not completely removed.

Q2: What are the recommended recrystallization conditions for purifying (R)-3-aminopentanoic acid hydrochloride?

A2: Recrystallization is a powerful technique for purifying solid compounds.[1] The choice of solvent is critical.

  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. For amino acid hydrochlorides, which are polar salts, common solvent systems include:

    • Alcohol/Water mixtures: For example, dissolving the compound in a minimal amount of hot water and then adding ethanol or isopropanol until the solution becomes cloudy, followed by slow cooling.

    • Alcohol/Ether mixtures: Dissolving the compound in a minimal amount of a hot alcohol like methanol or ethanol and then slowly adding an anti-solvent like diethyl ether or tert-butyl methyl ether to induce crystallization.[6]

  • General Recrystallization Protocol:

    • Dissolve the crude (R)-3-aminopentanoic acid hydrochloride in a minimum amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals.

    • Further cool the flask in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q3: Which analytical techniques are most suitable for assessing the purity of (R)-3-aminopentanoic acid hydrochloride?

A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is a primary method for determining the purity of amino acids and their derivatives.[7]

    • Reversed-Phase HPLC (RP-HPLC): Can be used to separate the main compound from non-polar and some polar impurities. A C18 column is commonly used.[7][8]

    • Chiral HPLC: Essential for determining the enantiomeric purity (the ratio of the (R)- to the (S)-enantiomer). Polysaccharide-based chiral stationary phases are often effective.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can be used to identify and quantify impurities if their signals are resolved from the main compound.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.

  • Elemental Analysis: Determines the percentage of carbon, hydrogen, nitrogen, and chlorine, which can be compared to the theoretical values to assess overall purity.

Q4: How can I remove colored impurities from my product?

A4: Colored impurities are often highly conjugated organic molecules.

  • Activated Carbon (Charcoal) Treatment:

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of activated carbon (typically 1-5% by weight).

    • Heat the mixture gently for a short period (5-15 minutes).

    • Remove the charcoal by hot filtration through a pad of celite.

    • Proceed with the crystallization of the decolorized solution.

    • Caution: Activated carbon can also adsorb the desired product, potentially reducing the yield. It is advisable to perform this on a small scale first to optimize the amount of charcoal used.

Visualizations

Troubleshooting Workflow for Impurity Removal

Caption: A logical workflow for troubleshooting and removing impurities.

General Purification Strategy

G crude_product Crude (R)-3-aminopentanoic acid hydrochloride dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration crystallization Slow Cooling & Crystallization dissolution->crystallization No insoluble impurities hot_filtration->crystallization collection Collect Crystals (Filtration) crystallization->collection washing Wash with Cold Solvent collection->washing drying Dry Under Vacuum washing->drying pure_product Pure Product drying->pure_product

Caption: A typical recrystallization workflow for purification.

References

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Google Patents. (n.d.). EP2468712A1 - Method for producing and purifying 3-aminopropanol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Chembase. (n.d.). (R)-3-Aminopentanoic acid 131347-76-7 wiki. [Link]

  • National Institutes of Health. (n.d.). (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979 - PubChem. [Link]

  • Google Patents. (n.d.).
  • Chromatography Today. (2020). Trouble with chiral separations. [Link]

  • ResearchGate. (2005). (PDF) Impurity profile of amino acids?. [Link]

  • ResearchGate. (2020). (PDF) Development of RP HPLC method for aminocaproic acid determination in a complex nasal drug. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • SIELC Technologies. (n.d.). USP Methods for the Analysis of Aminocaproic Acid using the Legacy L1 Column. [Link]

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for (R)-3-Aminopentanoic Acid Hydrochloride

Welcome to the technical support center for the synthesis of (R)-3-aminopentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-3-aminopentanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to facilitate the successful optimization of your reaction conditions.

Introduction

(R)-3-aminopentanoic acid is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific synthesis is crucial for the desired biological activity of the final product. This guide focuses on the common challenges encountered during its synthesis, particularly through asymmetric hydrogenation, a widely used and efficient method for establishing the chiral center.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of (R)-3-aminopentanoic acid hydrochloride.

Problem 1: Low Enantiomeric Excess (ee%)

A low enantiomeric excess is a common issue in asymmetric synthesis, indicating a lack of stereocontrol in the reaction.

Possible Causes and Solutions:

  • Suboptimal Catalyst System: The choice of catalyst and ligand is paramount for achieving high enantioselectivity.

    • Solution: Screen a variety of chiral ligands. For the asymmetric hydrogenation of β-enamino esters or related precursors, rhodium complexes with chiral phosphine ligands such as Josiphos-type ligands have shown high efficiency and enantioselectivity (up to 97% ee).[1] Consider using a catalyst system known to be effective for similar substrates.

  • Incorrect Catalyst Preparation or Handling: Chiral catalysts can be sensitive to air and moisture, leading to decomposition and loss of activity and selectivity.

    • Solution: Prepare the catalyst in situ under an inert atmosphere (e.g., argon or nitrogen). Ensure all solvents and reagents are anhydrous and degassed.

  • Suboptimal Reaction Temperature: Temperature can significantly influence the enantioselectivity of a reaction.[2]

    • Solution: Perform a temperature screening study. Lower temperatures often favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

  • Inappropriate Solvent: The polarity and coordinating ability of the solvent can affect the catalyst's performance.

    • Solution: Test a range of solvents. Protic solvents like methanol or ethanol are often used in asymmetric hydrogenation, but aprotic solvents like dichloromethane or toluene may also be effective depending on the catalyst system.

  • Hydrogen Pressure Fluctuations: Inconsistent hydrogen pressure can lead to variable results.

    • Solution: Ensure a constant and well-regulated hydrogen pressure throughout the reaction. The optimal pressure will depend on the specific catalyst and substrate.

Problem 2: Low or Incomplete Conversion

Failure to achieve complete conversion of the starting material is another frequent challenge.

Possible Causes and Solutions:

  • Catalyst Deactivation/Poisoning: The catalyst can be poisoned by impurities in the substrate, solvents, or from the reaction vessel itself.

    • Solution: Purify the substrate and solvents meticulously. Ensure the reaction vessel is thoroughly cleaned and dried. Common catalyst poisons include sulfur compounds, and in some cases, the amine product itself can inhibit the catalyst.[3]

  • Insufficient Catalyst Loading: The amount of catalyst may not be sufficient to drive the reaction to completion within a reasonable timeframe.

    • Solution: While keeping catalyst loading low is economically desirable, a slight increase may be necessary to achieve full conversion. Perform a catalyst loading optimization study.

  • Inadequate Hydrogen Pressure or Mixing: Insufficient hydrogen availability at the catalytic sites can slow down or stall the reaction.

    • Solution: Increase the hydrogen pressure within the safe limits of your equipment. Ensure vigorous stirring to facilitate efficient mass transfer of hydrogen gas into the liquid phase.

  • Low Reaction Temperature: While lower temperatures can improve enantioselectivity, they can also decrease the reaction rate.

    • Solution: Find a balance between temperature, reaction time, and enantioselectivity. A modest increase in temperature might be necessary to achieve a reasonable reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is a reliable synthetic route for preparing (R)-3-aminopentanoic acid hydrochloride?

A common and effective method is the asymmetric hydrogenation of a suitable prochiral precursor, such as a β-enamino ester or a β-keto ester derivative. A general workflow is outlined below:

Synthetic_Workflow Start Prochiral Precursor (e.g., β-enamino ester) Step1 Asymmetric Hydrogenation (Chiral Catalyst, H2) Start->Step1 Intermediate Chiral Intermediate (Protected β-amino ester) Step1->Intermediate Step2 Hydrolysis & Deprotection (Acidic or Basic Conditions) Intermediate->Step2 Product (R)-3-Aminopentanoic Acid Step2->Product Step3 Salt Formation (HCl) Product->Step3 FinalProduct (R)-3-Aminopentanoic Acid Hydrochloride Step3->FinalProduct

Caption: General synthetic workflow for (R)-3-aminopentanoic acid hydrochloride.

Q2: How can I monitor the progress of the asymmetric hydrogenation reaction?

You can monitor the reaction progress by periodically taking small aliquots from the reaction mixture (under inert conditions) and analyzing them by:

  • Thin Layer Chromatography (TLC): To visualize the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of the conversion. A chiral HPLC method will be necessary to determine the enantiomeric excess.

Q3: What are the key parameters to optimize for achieving high yield and enantioselectivity?

The following table summarizes the critical parameters and their typical ranges for optimization.

ParameterTypical RangeRationale
Catalyst Loading 0.01 - 1 mol%Balances reaction rate and cost. Higher loading may be needed for challenging substrates.
Hydrogen Pressure 1 - 50 atmHigher pressure generally increases the reaction rate but may have a complex effect on enantioselectivity.
Temperature 0 - 60 °CLower temperatures often favor higher enantioselectivity but decrease the reaction rate.[2]
Solvent Methanol, Ethanol, THF, DichloromethaneThe solvent can influence catalyst solubility, stability, and the stereochemical outcome of the reaction.
Substrate Concentration 0.1 - 1 MCan affect reaction kinetics and, in some cases, catalyst stability.

Q4: How do I remove the chiral auxiliary if I use a substrate-controlled diastereoselective approach?

If you are using a chiral auxiliary, it needs to be cleaved after the stereocenter has been set. The cleavage conditions depend on the nature of the auxiliary. For example, oxazolidinone auxiliaries, which are commonly used, can be removed under mild hydrolytic conditions (e.g., with lithium hydroxide) without affecting the newly formed chiral center.[4][]

Q5: What is the best method for purifying the final product, (R)-3-aminopentanoic acid hydrochloride?

After the reaction and deprotection steps, the crude product can be purified by:

  • Extraction: To remove non-polar impurities.

  • Crystallization: This is a highly effective method for purifying the final hydrochloride salt and can sometimes lead to an enhancement of the enantiomeric excess.

  • Ion-Exchange Chromatography: Can be used to purify the free amino acid before converting it to the hydrochloride salt.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation

This protocol is a general guideline and should be optimized for your specific substrate and catalyst system.

  • Catalyst Preparation (in situ):

    • In a glovebox, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral phosphine ligand to a Schlenk flask.

    • Add degassed solvent (e.g., methanol) and stir for 30 minutes at room temperature to form the active catalyst.

  • Hydrogenation Reaction:

    • In a separate autoclave, dissolve the prochiral substrate in degassed solvent.

    • Transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of argon.

    • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired hydrogen pressure.

    • Stir the reaction mixture at the desired temperature for the specified time.

  • Work-up and Isolation:

    • After the reaction is complete (monitored by TLC, GC, or HPLC), carefully vent the hydrogen gas.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can then be purified by column chromatography or proceed to the deprotection step.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation:

    • Dissolve a small amount of the purified product (or a sample from the reaction mixture) in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A chiral stationary phase (CSP) column suitable for the separation of amino acids (e.g., a macrocyclic glycopeptide-based column).[6]

    • Mobile Phase: A mixture of an organic modifier (e.g., ethanol or isopropanol) and a buffered aqueous solution. The exact composition will need to be optimized.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers.

    • Calculate the enantiomeric excess (ee%) using the peak areas: ee% = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Logical Workflow Diagram

Troubleshooting_Workflow Start Experiment Outcome Low_ee Low Enantiomeric Excess? Start->Low_ee Low_Conversion Low Conversion? Low_ee->Low_Conversion No Check_Catalyst Check Catalyst System (Ligand, Preparation) Low_ee->Check_Catalyst Yes Check_Catalyst_Purity Check Catalyst Purity & Handling Low_Conversion->Check_Catalyst_Purity Yes Successful_Outcome Successful Synthesis Low_Conversion->Successful_Outcome No Optimize_Temp Optimize Temperature (Lower Temperature) Check_Catalyst->Optimize_Temp Optimize_Solvent Optimize Solvent Optimize_Temp->Optimize_Solvent Optimize_Solvent->Low_Conversion Increase_Loading Increase Catalyst Loading Check_Catalyst_Purity->Increase_Loading Increase_Pressure Increase H2 Pressure & Stirring Increase_Loading->Increase_Pressure Optimize_Temp_Rate Optimize Temperature (Balance Rate vs. ee%) Increase_Pressure->Optimize_Temp_Rate Optimize_Temp_Rate->Successful_Outcome

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

  • Hsiao, Y., et al. (2004). Highly Efficient Synthesis of Beta-Amino Acid Derivatives via Asymmetric Hydrogenation of Unprotected Enamines. Journal of the American Chemical Society, 126(32), 9918-9919. [Link]

  • Soai, K., et al. (2015). Temperature-controlled bidirectional enantioselectivity in a dynamic catalyst for asymmetric hydrogenation. Angewandte Chemie International Edition, 54(12), 3685-3688. [Link]

  • Birch, D. J., et al. (2011). The Development of a Practical Multikilogram Synthesis of the Chiral β-Amino Acid Imagabalin Hydrochloride (PD-0332334) via Asymmetric Hydrogenation. Organic Process Research & Development, 15(5), 1172–1179. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of (R)-3-aminopentanoic acid hydrochloride

Welcome to the technical support center for the synthesis and scale-up of (R)-3-aminopentanoic acid hydrochloride. This valuable chiral building block is a key intermediate in the development of various pharmaceutical co...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of (R)-3-aminopentanoic acid hydrochloride. This valuable chiral building block is a key intermediate in the development of various pharmaceutical compounds.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for chemistry professionals in research and drug development.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing enantiomerically pure (R)-3-aminopentanoic acid?

A1: There are three primary strategies for obtaining enantiopure β-amino acids like the target molecule:

  • Chiral Pool Synthesis: This method utilizes a readily available chiral molecule, such as an amino acid, as the starting material.[2] While effective, it can sometimes involve lengthy synthetic sequences.

  • Asymmetric Synthesis: This is often the most direct route. It involves creating the chiral center during the reaction sequence using a chiral catalyst or auxiliary.[2] Methods like asymmetric hydrogenation of enamines or Michael additions are common.[3][4]

  • Chiral Resolution: This approach involves synthesizing the racemic mixture of 3-aminopentanoic acid and then separating the two enantiomers.[5] The most common method is forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[6]

Q2: Why is the hydrochloride salt form typically the final product?

A2: The hydrochloride salt form offers several advantages for an amino acid product. It enhances the compound's stability and increases its solubility in aqueous solutions, which can be beneficial for storage and downstream applications.[7] Free amines can be less stable and more susceptible to degradation over time.

Q3: I'm considering scaling up my synthesis. What are the biggest challenges I should anticipate?

A3: Scaling up presents several key challenges:

  • Reaction Kinetics & Heat Transfer: Reactions that are manageable in a lab flask can become highly exothermic at a larger scale, requiring careful thermal management.

  • Reagent Addition & Mixing: Ensuring homogenous mixing and controlled addition of reagents is critical to avoid localized "hot spots" and side reactions.

  • Workup & Isolation: Liquid-liquid extractions and crystallizations can be more complex and time-consuming at scale.

  • Purification: Chromatographic purification is often not feasible for large quantities, making crystallization the preferred method. Achieving high purity may require multiple recrystallization steps.

Q4: Are there any enzymatic or biocatalytic methods available for this synthesis?

A4: Yes, biocatalysis is a growing field for the synthesis of chiral amines and amino acids due to its high enantioselectivity and environmentally friendly nature.[8][9] Engineered enzymes like transaminases or dehydrogenases can convert a prochiral ketone precursor into the desired (R)-amino acid with high optical purity (>99% ee).[10] While highly effective, this approach requires specialized enzymes and fermentation or protein expression capabilities.

Part 2: Troubleshooting Guide by Synthesis Stage

This section addresses specific problems you might encounter. A common and scalable approach to this synthesis involves a chiral resolution of the racemic free amine, followed by salt formation. The following troubleshooting guide is based on this general workflow.

Workflow Overview: Racemic Synthesis & Chiral Resolution

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Liberation & Salt Formation A Starting Materials (e.g., Diethyl malonate, Propionaldehyde) B Knoevenagel/Michael Reaction A->B C Hydrolysis & Decarboxylation B->C D Racemic 3-Aminopentanoic Acid C->D E Add Chiral Resolving Agent (e.g., (R)-Mandelic Acid) D->E F Diastereomeric Salt Formation & Selective Crystallization E->F G Isolation of Less Soluble Salt ((R)-Amine-(R)-Acid) F->G H Basification to Liberate Free Amine G->H I Extraction of (R)-3-Aminopentanoic Acid H->I J Addition of HCl I->J K Final Product: (R)-3-Aminopentanoic Acid HCl J->K

Caption: General workflow for synthesis and chiral resolution.

Stage 1: Racemic Synthesis (Michael Addition Route)

Problem 1: Low yield in the initial Michael addition reaction.

  • Possible Cause: The base used to generate the enolate from the Michael donor (e.g., diethyl malonate) is not strong enough or is sterically hindered. The Michael reaction is the addition of an enolate to an alpha, beta-unsaturated carbonyl compound.[11]

  • Solution:

    • Base Selection: Ensure the pKa of the conjugate acid of the base is higher than that of the Michael donor. Sodium ethoxide in ethanol is a common choice for malonic esters.

    • Temperature Control: While some reactions require heat, excessive temperatures can lead to side reactions like polymerization of the Michael acceptor. Try running the reaction at a lower temperature for a longer period.

    • Anhydrous Conditions: Water can quench the enolate. Ensure all glassware is oven-dried and solvents are anhydrous.

Problem 2: Formation of multiple byproducts.

  • Possible Cause: The reaction conditions may favor self-condensation of the aldehyde or ketone starting material. The Michael addition is part of a broader class of reactions known as conjugate additions.[11]

  • Solution:

    • Order of Addition: Add the aldehyde or α,β-unsaturated ketone slowly to the solution of the pre-formed enolate. This keeps the concentration of the acceptor low and minimizes self-reaction.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the Michael donor to ensure the acceptor is fully consumed.

Stage 2: Chiral Resolution

Problem 3: The diastereomeric salt does not crystallize.

  • Possible Cause:

    • Solvent Choice: The solubility difference between the two diastereomeric salts may not be significant enough in the chosen solvent.

    • Supersaturation: The solution may be supersaturated.

    • Purity: Impurities from the previous step can inhibit crystallization.

  • Solution:

    • Solvent Screening: Experiment with different solvent systems (e.g., ethanol, isopropanol, acetone, or mixtures with water) on a small scale. The goal is to find a system where one salt is sparingly soluble and the other is freely soluble.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal if available.

    • Cooling Rate: Cool the solution slowly. A gradual decrease in temperature often yields better quality crystals than rapid cooling.

    • Purity Check: Ensure the starting racemic amine is of high purity. If necessary, recrystallize or purify the racemic mixture before attempting the resolution.

Problem 4: The isolated product has low enantiomeric excess (ee).

  • Possible Cause:

    • Incomplete Separation: The more soluble diastereomer may have co-precipitated with the desired, less soluble salt.

    • Insufficient Stirring Time: The system may not have reached equilibrium. The resolution process requires adequate time for the less soluble salt to selectively crystallize.[12]

  • Solution:

    • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt from the same solvent system used for the initial resolution. Monitor the ee after each step using chiral HPLC.

    • Optimize Stirring Time: Increase the stirring time before filtration. It can take several hours for the diastereomeric salt mixture to equilibrate.[12]

    • Temperature Control: Maintain a constant, controlled temperature during crystallization to maximize the solubility difference.

Stage 3: Liberation of Free Amine and HCl Salt Formation

Problem 5: Low yield after liberating the free amine from the diastereomeric salt.

  • Possible Cause:

    • Incomplete Basification: Insufficient base was added to fully neutralize the resolving agent and deprotonate the amine hydrochloride.

    • Extraction Issues: The free β-amino acid may have significant water solubility, leading to poor recovery during extraction with organic solvents.

  • Solution:

    • pH Monitoring: Use a pH meter to ensure the aqueous solution is sufficiently basic (pH > 10) after adding the base (e.g., NaOH or K₂CO₃).

    • Extraction Solvent: Use a more polar solvent like ethyl acetate or a mixture of dichloromethane/isopropanol for the extraction.

    • Continuous Extraction: For larger scales where the product has high aqueous solubility, a continuous liquid-liquid extractor can significantly improve recovery.[13]

    • Salting Out: Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the amino acid and drive it into the organic phase.[13]

Problem 6: The final hydrochloride salt is oily or fails to crystallize.

  • Possible Cause:

    • Residual Water/Solvent: The free amine solution was not adequately dried before the addition of HCl.

    • Incorrect Stoichiometry of HCl: A large excess of HCl can sometimes lead to the formation of hygroscopic, oily products.

  • Solution:

    • Drying: Dry the organic solution of the free amine over a drying agent like anhydrous sodium sulfate or magnesium sulfate, and filter before adding HCl.

    • Controlled HCl Addition: Use a solution of HCl in a solvent like isopropanol or diethyl ether. Add it dropwise to the amine solution until precipitation is complete. Check the pH of a wet sample on pH paper to avoid a large excess of acid.

    • Trituration: If an oil forms, try cooling it and triturating (scratching/stirring) with a non-polar solvent like hexane or diethyl ether to induce solidification.

Part 3: Key Experimental Protocols & Data

Protocol 1: Chiral Resolution of Racemic 3-Aminopentanoic Acid

This is a representative protocol and may require optimization.

  • Dissolution: Dissolve 1.0 equivalent of racemic 3-aminopentanoic acid and 1.0 equivalent of (R)-(-)-mandelic acid in a minimal amount of hot 95% ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C) overnight.

  • Isolation: Collect the resulting white crystals by vacuum filtration and wash the filter cake with a small amount of cold ethanol. This solid is the diastereomeric salt of (R)-3-aminopentanoic acid and (R)-mandelic acid.

  • Liberation: Suspend the collected salt in water and add 2M NaOH solution until the pH is ~11.

  • Extraction: Extract the aqueous solution three times with ethyl acetate.

  • Drying: Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Salt Formation: Filter the solution and cool it in an ice bath. Slowly add a 2M solution of HCl in isopropanol until precipitation ceases.

  • Final Product: Collect the white precipitate of (R)-3-aminopentanoic acid hydrochloride by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Table 1: Reagent Stoichiometry for Chiral Resolution (Example Scale)
ReagentMolar Mass ( g/mol )EquivalentsAmount (10g Scale)
Racemic 3-Aminopentanoic Acid117.151.010.0 g
(R)-(-)-Mandelic Acid152.151.012.99 g
95% Ethanol (Solvent)--~50-70 mL
2M Sodium Hydroxide40.00~2.0As needed for pH 11
2M HCl in Isopropanol36.46~1.1As needed

References

  • ResearchGate. (n.d.). Synthesis of 3‐arylated δ‐aminopentanoic acid and ϵ‐aminohexanoic acid carboxamides via the Pd(II). Retrieved from [Link]

  • Mol-Instincts. (n.d.). (R)-3-Aminopentanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US8404897B2 - Facile synthesis of 3-aminopicric acid.
  • PubMed. (n.d.). Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

  • Hilaris Publisher. (2015). Enantioselective Synthesis of β-amino acids: A Review. Retrieved from [Link]

  • Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.
  • PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

  • ACS Publications. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]

  • Wiley Analytical Science. (2017). Chiral Amines in Total Synthesis: The Biocatalytic Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael addition reaction. Retrieved from [Link]

  • Frontiers. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • ResearchGate. (n.d.). Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Michael addition reaction with amino acids in living organism. Retrieved from [Link]

  • ResearchGate. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • PubMed Central. (n.d.). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. Retrieved from [Link]

  • ResearchGate. (2018). Enzymatic Stereoselective Synthesis of β-Amino Acids. Retrieved from [Link]

  • ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

Sources

Optimization

Common pitfalls in handling hydrochloride salts of amino acids

Technical Support Center: Amino Acid Hydrochloride Salts Subject: Troubleshooting Handling, Solubility, and Reactivity Anomalies Ticket Priority: High (Experimental Failure / Equipment Risk) Executive Summary You are lik...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Amino Acid Hydrochloride Salts Subject: Troubleshooting Handling, Solubility, and Reactivity Anomalies Ticket Priority: High (Experimental Failure / Equipment Risk)

Executive Summary

You are likely accessing this guide because a standard protocol involving amino acids failed unexpectedly. Hydrochloride (HCl) salts of amino acids offer superior crystallinity and shelf-stability compared to their zwitterionic (free base) counterparts. However, the presence of the chloride counter-ion and the protonated amine (


) fundamentally alters solubility profiles, stoichiometric calculations, and material compatibility.

This guide addresses the four most common failure modes: hygroscopic weighing errors , coupling reactivity failure , solubility mismatches , and stainless steel corrosion .

Module 1: The "Phantom Mass" (Hygroscopicity & Stoichiometry)

The Issue: Experimental yield is consistently lower than calculated, or the reagent turns into a sticky gum during weighing.

The Mechanism: Many amino acid HCl salts (particularly L-Arginine HCl , L-Histidine HCl , and L-Lysine HCl ) are significantly more hygroscopic than their free base forms. The crystal lattice energy of the salt is often lower than the hydration energy, leading to rapid moisture uptake from the atmosphere.

  • Consequence: If you weigh 100 mg of "dry" salt that has absorbed 15% water by weight, you are effectively adding only 85 mg of reactant. This causes stoichiometric imbalances, leading to incomplete reactions or polymerization defects.

Troubleshooting Protocol:

  • Visual Inspection: If the powder clumps or sticks to the spatula, it is already compromised.

  • Drying Protocol:

    • Place the salt in a vacuum desiccator over

      
       or silica gel for 24 hours.
      
    • Critical Step: For critical GMP applications, perform a Karl Fischer (KF) titration to determine exact water content before weighing.

  • Stoichiometric Correction: Use the following formula to adjust the mass weighed (

    
    ):
    
    
    
    

Module 2: The "Non-Reactive" Amine (Coupling Failures)

The Issue: Standard peptide coupling (e.g., EDC/NHS, HATU, DIC) fails or proceeds with extremely low efficiency when using an HCl salt derivative.

The Mechanism: Peptide coupling requires a nucleophilic amine (


) to attack the activated carboxylate. In an HCl salt, the amine is fully protonated (

), rendering it non-nucleophilic .
  • The Trap: Adding the coupling reagent without a tertiary base results in zero reaction because the amine cannot attack.

  • The Secondary Trap: Adding too much base can cause racemization (especially with Fmoc-cysteine or Fmoc-histidine).

Corrective Workflow (In Situ Neutralization): Do not convert to free base in a separate step (which risks oxidation or solubility loss). Neutralize in situ.

Base Equivalents Table:

Amino Acid Salt Type Protonated Groups Base Equivalents Required (DIEA/NMM)

| Standard AA-HCl (e.g., Gly-HCl) |


-Amine (

) | 1.0 eq | | Lysine Monohydrochloride |

-Amine +

-Amine (one is HCl) | 1.0 eq | | Histidine Monohydrochloride |

-Amine + Imidazole (

) | 1.0 - 2.0 eq (pH dependent) | | Arginine Hydrochloride | Guanidino group is protonated | 1.0 eq (Only neutralize

-amine) |

Visualization: The Neutralization Logic

CouplingLogic Start Amino Acid HCl Salt (R-NH3+ Cl-) Base Add Tertiary Base (DIEA / NMM) Start->Base Dissolve in DMF/DCM Neutral Free Base Species (R-NH2) + Base-HCl Base->Neutral Proton Transfer Coupling Coupling Reagent (HATU/DIC) Neutral->Coupling Nucleophilic Attack Product Peptide Bond Formation Coupling->Product

Figure 1: Critical path for activating amino acid HCl salts. Without the "Base" step, the pathway is blocked at the start.

Module 3: Solubility Mismatches (The "Solvent Trap")

The Issue: The protocol calls for Dichloromethane (DCM) or Tetrahydrofuran (THF), but the amino acid HCl salt remains a suspension/precipitate.

The Mechanism:

  • Free Bases (Zwitterions): Moderate solubility in water; poor in organics.

  • HCl Salts: High ionic character. Very high solubility in water/methanol; near-zero solubility in non-polar organics (DCM, EtOAc, Toluene).

  • The Pitfall: If the salt does not dissolve, it cannot react.

Troubleshooting Guide:

Target SolventSolubility of HCl SaltRecommended Action
Water / Buffer ExcellentProceed. Watch for pH drop (HCl salts are acidic).[1]
Methanol / Ethanol GoodUsable. Avoid if ester exchange is a risk.
DMF / DMSO Moderate to GoodBest choice for organic synthesis.
DCM / THF Poor / Insoluble Switch solvent to DMF OR add a "solubilizing base" (DIEA) to generate the organic-soluble free base in situ.

Module 4: Infrastructure Integrity (Corrosion Risk)

The Issue: Pitting or "rust" spots appearing on stainless steel spatulas, reaction vessels, or lyophilizer chambers after handling amino acid salts.

The Mechanism: Chloride ions (


) are the primary enemy of the passive chromium oxide layer on Stainless Steel (316L).[2]
  • Adsorption:

    
     adsorbs to weak points in the oxide layer.
    
  • Penetration: The ion penetrates the film.

  • Acidification: Inside the micropore, hydrolysis lowers the pH, creating a localized hydrochloric acid pit. This is autocatalytic (it gets worse the deeper it goes).

Visualization: The Corrosion Cycle

CorrosionCycle Cl_Exposure Exposure to AA-HCl Dust/Soln Breakdown Passive Oxide Layer Breakdown Cl_Exposure->Breakdown Cl- Adsorption Pit_Formation Pit Formation Breakdown->Pit_Formation Acidification Local Acidification (HCl forms in pit) Pit_Formation->Acidification Autocatalytic Acidification->Pit_Formation Accelerates Failure Equipment Pitting/Failure Acidification->Failure

Figure 2: The autocatalytic cycle of chloride-induced pitting corrosion on stainless steel.

Prevention Protocol:

  • Material Selection: Use Hastelloy or Glass-lined reactors for high-concentration HCl salt steps.

  • Passivation: If using SS316L, ensure frequent passivation (citric acid or nitric acid treatments) to restore the oxide layer.

  • Cleaning: Never leave AA-HCl residues on stainless steel surfaces. Rinse immediately with deionized water (not just organic solvent, which may not wash away the inorganic salt).

FAQ: Rapid Response

Q: Can I use an amino acid HCl salt with a Boc-protected amino acid in the same pot? A: Proceed with Caution. The HCl salt is acidic. If dissolved in a non-buffered organic solvent, the free protons can prematurely cleave the acid-labile Boc group of the other reagent [1]. Always neutralize the HCl salt with a base (DIEA) before adding the Boc-protected component.

Q: Why does my pH drop when I dissolve the salt in water? A: Hydrolysis.


. You are essentially creating a dilute hydrochloric acid solution. You must buffer the solution (e.g., Phosphate, Tris) if your application is pH-sensitive.

Q: How do I convert an HCl salt to a free base if I absolutely must? A: Use an ion-exchange resin (strongly basic anion exchanger). Alternatively, for ester salts, treat with aqueous carbonate and extract into an organic solvent (like DCM), then dry and evaporate. Warning: Free amino acids are often less stable than their salts.

References

  • Han, G., et al. (2010). "Boc Deprotection Mechanism - HCl."[3] Common Organic Chemistry. Available at: [Link]

  • SSINA. (2024). "Pitting and Crevice Corrosion in Stainless Steel." Specialty Steel Industry of North America. Available at: [Link]

  • Reddy, P.S., et al. (2001). "Deprotonation of hydrochloride salts of amino acid esters and peptide esters using commercial zinc dust." Journal of Peptide Research, 57(3), 223-226. Available at: [Link]

  • Chan, M.N., et al. (2005). "Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids." Environmental Science & Technology, 39(6), 1555-1562. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: (R)-3-Aminopentanoic Acid HCl Characterization

Topic: Troubleshooting Characterization & Handling of (R)-3-Aminopentanoic Acid Hydrochloride Target Molecule: (R)-3-Aminopentanoic acid hydrochloride (CAS: 952650-02-1) Synonyms: (R)- -homoalanine HCl, (R)-3-aminovaleri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Characterization & Handling of (R)-3-Aminopentanoic Acid Hydrochloride

Target Molecule: (R)-3-Aminopentanoic acid hydrochloride (CAS: 952650-02-1) Synonyms: (R)-


-homoalanine HCl, (R)-3-aminovaleric acid HCl
Class: 

-Amino Acid / Chiral Building Block

Introduction: The "Invisible" Chiral Center

Welcome to the technical support hub for (R)-3-aminopentanoic acid HCl. As a


-amino acid, this molecule presents a distinct set of analytical challenges compared to standard 

-amino acids. Its lack of a UV-active chromophore, combined with the hygroscopic nature of the hydrochloride salt, often leads to "invisible" HPLC peaks, shifting NMR signals, and handling difficulties.

This guide moves beyond generic advice, offering specific troubleshooting workflows for the three most common failure points: Chromatographic Detection, Chiral Purity Determination, and Solid-State Handling.

Module 1: Chromatography & Detection Issues

User Issue: "I am injecting the sample, but I see no peaks (or only solvent front) on my HPLC-UV."

Root Cause: (R)-3-aminopentanoic acid is aliphatic. It lacks aromatic rings or conjugated


-systems required for standard UV detection (254 nm). The hydrochloride counterion provides no absorbance.

Troubleshooting Protocol:

  • The "Quick Fix" (Low UV):

    • Method: Set UV detector to 205–210 nm .

    • Constraint: You must use UV-transparent buffers (Phosphate or Phosphoric acid). Avoid Acetate or Formate buffers, which absorb heavily at this range, causing high baseline noise.

    • Limitation: Sensitivity will remain low (

      
      g range).
      
  • The "Pro" Solution (Derivatization):

    • If quantitative sensitivity (ng range) is required, you must derivatize the primary amine.

    • Reagent A (Fluorescence): o-Phthalaldehyde (OPA). Reacts in seconds; requires mercaptoethanol. Excellent for trace analysis.

    • Reagent B (UV/Stability): FMOC-Cl. Stable derivatives, detectable at 260 nm.

  • The "Universal" Solution (CAD/ELSD/MS):

    • Use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). These detect mass, not light absorbance, and are ideal for non-chromophoric salts.

    • LC-MS: Operate in ESI+ mode (Positive Electrospray). Expect

      
       at m/z 118.1 (free base mass + 1).
      
User Issue: "How do I separate the (R) and (S) enantiomers? My standard C18 column isn't working."

Root Cause: Enantiomers have identical physical properties in an achiral environment (like a C18 column). You need a chiral selector.

Technical Recommendation: For underivatized


-amino acids, Crown Ether  columns are superior to polysaccharide columns because they specifically complex with the primary ammonium ion (

).

Recommended Workflow:

  • Column: CROWNPAK® CR(+) (Daicel) or equivalent.[1][2]

  • Mobile Phase: Perchloric acid (pH 1.0 to 2.0).[3]

    • Why? The amine must be fully protonated (

      
      ) to fit into the crown ether "cage."
      
  • Temperature: Lower temperatures (

    
    ) often improve resolution for this class of molecules.
    

Alternative (If you lack a chiral column): Use Marfey’s Reagent (FDAA) . This converts the enantiomers into diastereomers, which can be separated on a standard C18 column.[4]

Visual Guide: Analytical Method Selection

MethodSelection Start Start: Analyze (R)-3-Aminopentanoic Acid HCl Q1 Is Chiral Separation Required? Start->Q1 Q2 Do you have a Crown Ether Column? Q1->Q2 Yes (Enantiomeric Purity) Q3 Is High Sensitivity Required? Q1->Q3 No (Chemical Purity) MethodA Method A: Direct Chiral HPLC Column: CROWNPAK CR(+) Mobile Phase: pH 1.5 (HClO4) Temp: 15°C Q2->MethodA Yes MethodB Method B: Derivatization (Marfey's) Reagent: FDAA Column: Standard C18 Detect: UV 340 nm Q2->MethodB No MethodC Method C: Low UV HPLC Wavelength: 205-210 nm Buffer: Phosphate (No Acetate!) Q3->MethodC No (mg scale) MethodD Method D: CAD/ELSD or LC-MS Mode: ESI+ (m/z 118.1) Q3->MethodD Yes (ng scale)

Caption: Decision tree for selecting the correct chromatographic method based on sensitivity and chirality needs.

Module 2: NMR & Structural Confirmation

User Issue: "My NMR spectrum in DMSO-d6 looks messy. The integration is off, and peaks are shifting."

Root Cause:

  • Ammonium Exchange: In DMSO-

    
    , the 
    
    
    
    protons from the HCl salt appear as a broad triplet around 8.0 ppm. These can exchange with water in the solvent, causing integration errors or broadening.
  • 
    -Shift:  As a 
    
    
    
    -amino acid, the methine proton (C3-H) is deshielded compared to the
    
    
    -position of standard amino acids, but less so than an
    
    
    -amino acid methine.

Troubleshooting Protocol:

ObservationDiagnosisSolution
Broad HOD peak > 4 ppm Wet DMSO-

exchanging with

Use fresh ampoule of DMSO-

or switch to

.
Missing Amine Signal Solvent is

Normal.

protons exchange instantly with

.
Chemical Shift Drift pH variationIn

, the chemical shift of the

-CH2 and

-CH depends heavily on pH. Ensure pH is consistent (acidic for HCl salt).

Validation Check (1H NMR in


): 
  • 
     ~0.9 ppm (t, 3H):  Terminal methyl of the ethyl group.
    
  • 
     ~1.6 ppm (m, 2H):  Methylene of the ethyl group (C4).
    
  • 
     ~2.6 ppm (d, 2H): 
    
    
    
    -Methylene (C2) next to Carbonyl. Note: This is a doublet due to splitting by the single C3-H.
  • 
     ~3.5 ppm (m, 1H): 
    
    
    
    -Methine (C3) attached to the amine.

Module 3: Physical Properties & Handling

User Issue: "The powder becomes sticky/clumpy immediately after opening the vial."

Root Cause: (R)-3-aminopentanoic acid hydrochloride is hygroscopic . The HCl salt lattice readily absorbs atmospheric moisture, leading to deliquescence (turning into a liquid/gel).

Handling Guide:

  • Storage: Store at

    
     with a desiccant. Allow the vial to warm to room temperature before opening to prevent condensation.
    
  • Weighing:

    • Do not weigh on open paper. Use a closed weighing boat or volumetric transfer (dissolve the whole vial).

    • Glove Box: If available, weigh in a nitrogen environment.

  • Correction: If the material has absorbed water, you must determine the water content via Karl Fischer (KF) titration to calculate the correct stoichiometry for your reactions.

User Issue: "How do I confirm the salt stoichiometry? Is it mono- or di-HCl?"

Validation Protocol: It is a mono-hydrochloride (1:1).

  • Test: Silver Nitrate Titration.

  • Method: Dissolve ~20 mg in water. Add 1 drop of

    
    . Titrate with 0.1 M 
    
    
    
    .
  • Calculation: % Cl should match theoretical (approx. 23.1% by weight).

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Specific application for amino acids).[1][3][4][5][6][7][8][9][10] Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. (Standard protocol for FDAA derivatization). Link

  • Sigma-Aldrich (Merck). (R)-3-Aminopentanoic acid Product Specification. (General physical data).[9] Link

  • Petritis, K., et al. (2002). A comparative study of commercial liquid chromatographic detectors for the analysis of underivatized amino acids. Journal of Chromatography A, 961(1), 9-21.[6] (Comparison of UV, ELSD, and MS). Link

Sources

Optimization

Optimizing storage conditions for (R)-3-aminopentanoic acid hydrochloride

Topic: Storage Optimization & Handling Guide Document ID: TS-APA-HCl-001 Status: Active Last Updated: October 2025[1] Introduction Welcome to the Technical Support Center for (R)-3-aminopentanoic acid hydrochloride (also...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Optimization & Handling Guide

Document ID: TS-APA-HCl-001 Status: Active Last Updated: October 2025[1]

Introduction

Welcome to the Technical Support Center for (R)-3-aminopentanoic acid hydrochloride (also known as (R)-


-homoalanine HCl).[1] This guide is designed for researchers requiring high-fidelity control over their starting materials.

While beta-amino acids generally exhibit higher configurational stability than their alpha-counterparts, the hydrochloride salt form introduces specific thermodynamic and kinetic challenges—primarily hygroscopicity and pH-dependent cyclization risks.[1] This document moves beyond basic SDS recommendations to provide a mechanistic understanding of storage stability.

Module 1: Critical Storage Parameters

The Mechanistic Logic

To optimize storage, one must understand the "Failure Modes" of this molecule.[1]

  • Hygroscopicity (The Primary Threat): The HCl counterion renders the molecule highly hygroscopic.[1] Moisture absorption leads to deliquescence (turning into a sticky oil), which makes accurate weighing impossible and accelerates hydrolysis.[1]

  • Beta-Lactamization (The Latent Threat): Beta-amino acids possess the intrinsic ability to cyclize into beta-lactams (4-membered rings).[1]

    • Stabilization: In the HCl salt form , the amine is protonated (

      
      ), rendering it non-nucleophilic.[1] This effectively blocks cyclization.[1]
      
    • Risk:[1][2][3][4] If the material is exposed to moisture or weak bases, local deprotonation can occur, triggering spontaneous cyclization and loss of the linear amino acid.[1]

Storage Specifications Table
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature reduces the kinetic rate of potential hydrolysis or oxidative degradation.[1]
Atmosphere Argon or Nitrogen Displaces humid air.[1] Prevents formation of hydrates.[1]
Container Amber Glass VialsProtects from light (though less critical than for aromatics) and provides a better moisture barrier than plastic.[1]
Desiccant

or Silica Gel
Essential secondary barrier against moisture ingress in the secondary container.[1]

Module 2: Visualizing the Workflow

Storage Decision Logic

The following diagram outlines the decision process for handling incoming shipments to ensure maximum shelf-life.

StorageLogic Start Material Receipt (R)-3-aminopentanoic acid HCl CheckSeal Inspect Seal Integrity Start->CheckSeal IsSealed Seal Intact? CheckSeal->IsSealed Dry Desiccate immediately (Vacuum Oven, 25°C, 4h) IsSealed->Dry No / Clumped Aliquot Aliquot under Inert Gas (Avoid freeze-thaw cycles) IsSealed->Aliquot Yes / Free-flowing Dry->Aliquot Store Store at -20°C (Secondary container with desiccant) Aliquot->Store Monitor Quarterly QC: 1H-NMR (D2O) Store->Monitor

Figure 1: Decision tree for processing incoming beta-amino acid salts. Immediate desiccation is required if seal integrity is compromised.[1]

Module 3: Troubleshooting & Diagnostics

Common Failure Scenarios
Issue 1: Material has turned into a sticky "gum" or oil. [1]
  • Diagnosis: Deliquescence due to moisture absorption.[1]

  • Root Cause: The HCl salt pulled water from the atmosphere.[1]

  • Recovery Protocol:

    • Do not heat above 40°C (risk of degradation).[1]

    • Place the open vial in a vacuum desiccator containing Phosphorus Pentoxide (

      
      ).[1]
      
    • Apply high vacuum (< 1 mbar) for 24 hours.

    • Validation: Check weight.[1] If stable, grind the resulting solid under an inert atmosphere.[1]

Issue 2: NMR shows unexpected peaks at 3.0 - 3.5 ppm region.
  • Diagnosis: Potential beta-lactam formation or impurity.[1][5]

  • Root Cause: If the sample was neutralized (free-based) and then stored, or if the pH drifted > 6.0, the amine may have attacked the carbonyl.[1]

  • Verification:

    • Linear Form: Signals for

      
       and 
      
      
      
      are distinct multiplets.[1]
    • Lactam Form: Rigid ring structure often shifts protons downfield and simplifies coupling constants.[1]

  • Solution: If lactam is present, hydrolysis with 1M HCl (reflux) may reopen the ring, but purification will be required.[1]

Module 4: Experimental Protocols

Protocol A: Inert Aliquoting System

Use this protocol to prevent repeated moisture exposure.[1]

  • Preparation: Transfer the bulk bottle into a glove box or glove bag purged with

    
     or Argon.
    
  • Weighing: Distribute the material into single-use amber vials (e.g., 100 mg or 500 mg aliquots).

  • Sealing: Cap tightly with Parafilm over the closure.[1]

  • Secondary Containment: Place all small vials into a larger jar containing a packet of activated silica gel.

  • Storage: Place the jar in a -20°C freezer.

Protocol B: QC Check via 1H-NMR

Standard validation method.[1]

  • Solvent: Use

    
     (Deuterium Oxide).[1]
    
    • Note:

      
       will exchange the ammonium protons (
      
      
      
      ), so the amine peak will disappear.[1] This is normal.
  • Expectation:

    • Triplet/Multiplet at ~0.9 ppm (Terminal Methyl).[1]

    • Multiplet at ~1.3-1.6 ppm (Methylene group).[1]

    • Multiplet at ~3.5 ppm (Chiral CH-N).[1]

    • Multiplet at ~2.4-2.6 ppm (Alpha-CH2).[1]

  • Red Flag: Any sharp singlet near 2.0 ppm (Acetate contaminant?)[1] or broad humps (Water saturation).[1]

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I store the free base instead of the HCl salt? A: Not recommended. The free base of (R)-3-aminopentanoic acid is significantly less stable.[1] Without the protonation of the amine, the intramolecular nucleophilic attack on the carboxylic acid is kinetically favored, leading to the formation of 4-ethyl-2-azetidinone (beta-lactam).[1] Always store as the HCl or Tosylate salt.[1]

Q2: I need to use the free amine for a reaction. How do I handle it? A: Liberate the free amine in situ.[1] Add the HCl salt to your reaction mixture and use a tertiary base (e.g., DIPEA or NMM) to neutralize the HCl immediately before the coupling step.[1] Do not isolate the free base if avoidable.[1]

Q3: The color changed from white to faint yellow. Is it ruined? A: Slight yellowing often indicates minor surface oxidation or trace impurities but usually does not affect coupling efficiency in peptide synthesis.[1] Run a melting point test. If the MP is depressed by >2°C compared to the CoA, recrystallization is necessary.[1]

Module 6: Degradation Pathway Visualization

Understanding the chemistry prevents errors.[1] The diagram below illustrates the stability vs. instability zones.

Degradation cluster_0 Storage Safe Zone Salt (R)-3-Aminopentanoic Acid (HCl Salt) STABLE FreeBase Free Amino Acid (Neutral pH) UNSTABLE Salt->FreeBase Neutralization (Base added) FreeBase->Salt Acidification (+ HCl) Lactam Beta-Lactam (Cyclized Product) DEAD END FreeBase->Lactam Spontaneous Cyclization (- H2O)

Figure 2: The Stability Cliff.[1] Neutralization removes the protective proton, allowing rapid cyclization to the lactam.[1]

References

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).[1]

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Structure determination by NMR and CD spectroscopy and by X-ray crystallography.[1] Helical secondary structure of a 
    
    
    
    -hexapeptide in solution and its stability towards pepsin.[1] Helvetica Chimica Acta, 79(4), 913-941.[1] [1]
  • Sigma-Aldrich. (2025).[1][6] Safety Data Sheet: (R)-3-Aminopentanoic acid hydrochloride.[1]

  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 14731979, (3R)-3-Aminopentanoic acid.[1][1]

  • ChemicalBook. (2023).[1] (R)-3-Aminopentanoic acid hydrochloride Properties and Storage.

Sources

Troubleshooting

Debugging failed reactions involving (R)-3-aminopentanoic acid hydrochloride

Technical Support Center: (R)-3-Aminopentanoic Acid Hydrochloride Welcome to the dedicated technical support guide for reactions involving (R)-3-aminopentanoic acid hydrochloride. This resource is designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-3-Aminopentanoic Acid Hydrochloride

Welcome to the dedicated technical support guide for reactions involving (R)-3-aminopentanoic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common challenges encountered when using this versatile chiral building block. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the chemical principles at play, enabling you to diagnose issues and rationally design successful experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Fundamentals & Handling

Question 1: My reaction isn't starting. I've combined (R)-3-aminopentanoic acid hydrochloride with my activated carboxylic acid, but I see no product formation. What's the most likely cause?

This is the most common issue encountered and it stems from the fundamental nature of the starting material. (R)-3-aminopentanoic acid hydrochloride is an ammonium salt. The nitrogen atom's lone pair of electrons, which is essential for its nucleophilic attack on an electrophile (like an activated carboxylic acid), is tied up by a proton from the hydrochloric acid.[1][2][3] In this protonated state (R-NH₃⁺), the amine is non-nucleophilic and the reaction, typically an amide bond formation, cannot initiate.

Core Insight: The hydrochloride salt must be neutralized to liberate the free amine (R-NH₂) for it to become reactive.[1] This is a non-negotiable prerequisite for most coupling reactions.

Question 2: What are the key physical and chemical properties I should be aware of before starting my experiment?

Understanding the properties of your starting material is critical for experimental design. Here is a summary of key data for (R)-3-aminopentanoic acid and its hydrochloride salt.

Property(R)-3-Aminopentanoic acid(R)-3-Aminopentanoic acid hydrochlorideData Source
Molecular Formula C₅H₁₁NO₂C₅H₁₂ClNO₂[4][5]
Molecular Weight 117.15 g/mol 153.61 g/mol [6]
Appearance White to yellow solidWhite to off-white fluffy powder[4][7]
Solubility Soluble in water.[4]Soluble in water; enhanced aqueous solubility due to salt form.[5] Limited solubility in non-polar organic solvents.[8]
Reactivity Amino group is nucleophilic; carboxylic acid can be activated.Amino group is protonated and non-nucleophilic until neutralized.[1][9]N/A
Storage Store at room temperature, sealed in a dry environment.Store at room temperature, sealed in a dry environment.[7][7]
Category 2: Amide Coupling & Reaction Optimization

Question 3: How do I properly neutralize the hydrochloride salt for an amide coupling reaction?

You must add a base to your reaction mixture to deprotonate the ammonium salt and generate the free amine in situ. The choice of base is critical and depends on your reaction conditions and the sensitivity of your substrates.

The Neutralization Reaction: R-NH₃⁺Cl⁻ + Base → R-NH₂ + [Base-H]⁺Cl⁻

A non-nucleophilic, sterically hindered tertiary amine base is typically preferred to avoid side reactions.[10]

BaseAbbreviationpKa of Conjugate AcidKey Considerations
TriethylamineTEA, Et₃N~10.75Common and inexpensive. Can sometimes cause side reactions or be difficult to remove under vacuum.
N,N-DiisopropylethylamineDIPEA, Hünig's Base~10.7Sterically hindered, making it non-nucleophilic. Excellent choice for sensitive substrates.[11]
N-MethylmorpholineNMM~7.4A weaker base, useful when pH control is critical or when substrates are sensitive to stronger bases.[10]

Recommended Protocol: In Situ Neutralization for Amide Coupling

  • Dissolution: Dissolve (R)-3-aminopentanoic acid hydrochloride (1.0 eq.) and your carboxylic acid partner (1.0-1.2 eq.) in a suitable aprotic solvent (e.g., DMF, DCM, or THF).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This helps to control the exotherm from the activation and coupling steps and minimizes potential side reactions, including racemization.[10]

  • Base Addition: Add the tertiary amine base (e.g., DIPEA, 2.2 eq.). It is crucial to add at least 2.0 equivalents: 1.0 equivalent to neutralize the hydrochloride salt and 1.0 equivalent to neutralize the acid produced by the coupling agent during the reaction.[10][11][12]

  • Activation: Add your chosen coupling reagent (e.g., HBTU, HATU, or EDC/HOBt, 1.1-1.3 eq.).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

Below is a workflow diagram illustrating this critical sequence.

G cluster_setup Reaction Setup cluster_reaction Core Reaction Sequence A 1. Dissolve Reactants ((R)-3-APAHCl + Carboxylic Acid) in Aprotic Solvent B 2. Cool to 0 °C A->B C 3. Add Base (e.g., DIPEA) (>2.0 eq.) B->C D 4. Add Coupling Reagent (e.g., HBTU) C->D  Liberates free amine E 5. Stir & Monitor (TLC / LC-MS) D->E  Forms active ester & couples

Caption: Workflow for Amide Coupling with an Amino Acid Hydrochloride.

Question 4: My reaction is sluggish, and the yield is low despite adding a base. What other factors should I investigate?

If the fundamental neutralization step has been correctly addressed, poor outcomes often point to issues with solubility, the choice of coupling agent, or reaction conditions.

G Start Failed Reaction: Low Yield / No Product CheckBase Was >2 eq. of a suitable tertiary amine base used? Start->CheckBase CheckSolvent Are all reactants fully dissolved at reaction temp? CheckBase->CheckSolvent Yes FixBase Action: Add appropriate base and re-run. CheckBase->FixBase No CheckCoupling Is the coupling reagent appropriate and fresh? CheckSolvent->CheckCoupling Yes FixSolvent Action: Change to a more polar solvent (e.g., DMF) or add co-solvent. CheckSolvent->FixSolvent No CheckTemp Is the reaction temperature and time optimized? CheckCoupling->CheckTemp Yes FixCoupling Action: Use a high-reactivity reagent (e.g., HATU) or use fresh reagent. CheckCoupling->FixCoupling No FixTemp Action: Increase reaction time or gently heat (if stable). CheckTemp->FixTemp No Success Reaction Successful CheckTemp->Success Yes

Caption: Decision Tree for Troubleshooting Failed Amide Coupling Reactions.

Troubleshooting Steps:

  • Confirm Solubility: The hydrochloride salt is polar, but the free amine is less so. Your carboxylic acid partner may have different solubility properties. Ensure all components are fully dissolved. If starting materials are not in the same phase, the reaction rate will be severely limited. Consider switching from DCM to a more polar aprotic solvent like DMF.[13]

  • Evaluate Coupling Reagent: For sterically hindered carboxylic acids or amines, a standard carbodiimide like EDC might not be efficient enough.[14] Consider switching to a more potent uronium/guanidinium-based reagent like HBTU, HATU, or a phosphonium-based reagent like PyBOP. These reagents rapidly form highly activated species, driving difficult couplings to completion.[11]

  • Check Reagent Quality: Coupling reagents, especially carbodiimides and uronium salts, can be sensitive to moisture. Use freshly opened bottles or reagents that have been stored properly in a desiccator.

  • Consider Side Reactions: If you are working with an N-Boc protected version of (R)-3-aminopentanoic acid, be aware that the acidic conditions required for deprotection can sometimes lead to side reactions if not properly controlled.[15][16][17] The tert-butyl cation generated during deprotection can alkylate sensitive functional groups.

References

  • (R)-3-Aminopentanoic acid, Mol-Instincts. [Link]

  • (3R)-3-Aminopentanoic acid, PubChem, National Institutes of Health. [Link]

  • Reactions of Amines, Chemistry LibreTexts. [Link]

  • 3-Aminopentanoic acid, PubChem, National Institutes of Health. [Link]

  • Amide synthesis by acylation, Organic Chemistry Portal. [Link]

  • Preparation of amino acid amides, Google P
  • The preparation of amides, Chemguide. [Link]

  • Boc-Protected Amino Groups, Organic Chemistry Portal. [Link]

  • Process for chemical reaction of amino acids and amides yielding selective conversion products, Google P
  • Organic Nitrogen Compounds V: Amine Salts, Spectroscopy Online. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media, National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Synthesis of Amides, Chemistry LibreTexts. [Link]

  • pKa Data Compiled by R. Williams, Organic Chemistry Data, ACS Organic Division. [Link]

  • BOC deprotection, Hebei Boze Chemical Co.,Ltd.. [Link]

  • Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides, Organic Chemistry Frontiers (RSC Publishing). [Link]

  • The Solubility of Amino Acids in Various Solvent Systems, DigitalCommons@URI. [Link]

  • Hydrochloride salt of amine, Reddit r/OrganicChemistry. [Link]

  • synthesis of amides from acid chlorides, YouTube. [Link]

  • Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts, National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • BOC Deprotection, ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • What do you do when your peptide synthesis fails?, Biotage. [Link]

  • Amine and HCl - salt formation reaction, YouTube. [Link]

  • Procedures to Improve Difficult Couplings, ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups, Reddit r/Chempros. [Link]

  • Peptide synthesis troubleshooting using unnatural amino acids, Reddit r/OrganicChemistry. [Link]

  • Amine Reactivity, Michigan State University Department of Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

Chiral High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

An Application Scientist's Guide to the Enantiomeric Purity Analysis of (R)-3-Aminopentanoic Acid Hydrochloride In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Enantiomeric Purity Analysis of (R)-3-Aminopentanoic Acid Hydrochloride

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is fundamental to its biological activity, safety, and efficacy. (R)-3-Aminopentanoic acid, a chiral building block and a GABA analogue, is a prime example where control of enantiomeric purity is critical. Its enantiomer, (S)-3-aminopentanoic acid, may exhibit different pharmacological or toxicological profiles, making the precise quantification of the enantiomeric excess (e.e.) a non-negotiable aspect of quality control.

This guide provides a comparative analysis of established analytical techniques for determining the enantiomeric purity of (R)-3-Aminopentanoic Acid Hydrochloride. We will move beyond a simple listing of methods to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Chiral HPLC remains the gold standard for enantiomeric purity analysis due to its robustness, versatility, and high-resolution capabilities. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.

Principle of Separation

The separation mechanism is based on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The stability of these complexes differs, causing one enantiomer to be retained longer on the column. For amino acids like 3-aminopentanoic acid, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective.

Pre-Column Derivatization: A Critical Choice

Direct analysis of amino acids on polysaccharide CSPs can be challenging due to their high polarity and poor retention. Therefore, pre-column derivatization is a common and often necessary strategy to enhance volatility, improve chromatographic peak shape, and introduce a chromophore for UV detection. A widely used agent is 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl), which reacts with the primary amine.

Experimental Workflow: Fmoc-Cl Derivatization followed by Chiral HPLC

s1 Sample Prep: Dissolve (R)-3-aminopentanoic acid HCl in borate buffer (pH ~9) s2 Derivatization: Add Fmoc-Cl solution (in acetone). Incubate at RT. s1->s2 Reaction s3 Quenching: Add a primary amine (e.g., glycine) to quench excess Fmoc-Cl. s2->s3 Stop Reaction s4 Extraction: Extract Fmoc-amino acid into an organic solvent (e.g., Ethyl Acetate). s3->s4 Purification s5 Dry & Reconstitute: Evaporate solvent. Reconstitute in mobile phase. s4->s5 s6 Injection & Analysis: Inject onto Chiral HPLC system with a polysaccharide-based CSP. s5->s6 s7 Data Processing: Integrate peaks for (R) and (S) enantiomers. Calculate e.e. s6->s7

Caption: Workflow for enantiomeric analysis via pre-column derivatization and chiral HPLC.

Detailed Protocol
  • Sample Preparation: Accurately weigh and dissolve ~5 mg of (R)-3-aminopentanoic acid hydrochloride in 1 mL of 0.1 M sodium borate buffer (pH 9.0).

  • Derivatization: Add 1 mL of a 5 mM solution of Fmoc-Cl in acetone to the sample solution. Vortex and let the reaction proceed for 15 minutes at room temperature.

  • Quenching: Add 100 µL of a 0.1 M glycine solution to react with and consume any excess Fmoc-Cl.

  • Extraction: Acidify the mixture to pH ~2 with 1 M HCl. Extract the Fmoc-derivatized amino acid twice with 2 mL of ethyl acetate.

  • Final Preparation: Combine the organic layers and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II or equivalent.

    • Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) on silica gel) or similar.

    • Mobile Phase: Isocratic mixture of Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Identify and integrate the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] * 100.

Chiral Gas Chromatography (GC): The High-Resolution Alternative

Chiral GC offers exceptional resolving power and sensitivity, often exceeding that of HPLC. However, it requires the analyte to be volatile and thermally stable. For non-volatile compounds like amino acids, derivatization is not just an option but a necessity.

Principle of Separation

Separation occurs in a long capillary column coated with a chiral stationary phase, typically a cyclodextrin derivative. After derivatization to create volatile esters, the enantiomers partition differently between the inert carrier gas (mobile phase) and the CSP, leading to different elution times. The choice of derivatization agent and CSP is crucial for achieving separation.

Experimental Workflow: Dual Derivatization followed by Chiral GC

s1 Sample Prep: Place dried sample of 3-aminopentanoic acid HCl in vial. s2 Esterification: Add acidic alcohol (e.g., 3M HCl in Butanol). Heat at 100°C. s1->s2 Step 1 Deriv. s3 Acylation: Remove alcohol. Add acylating agent (e.g., Trifluoroacetic Anhydride, TFAA). Heat at 100°C. s2->s3 Step 2 Deriv. s4 Solvent Exchange: Evaporate excess reagent. Reconstitute in a volatile solvent (e.g., Dichloromethane). s3->s4 s5 Injection & Analysis: Inject into Chiral GC-FID system with a cyclodextrin-based CSP. s4->s5 s6 Data Processing: Integrate peaks for (R) and (S) enantiomers. Calculate e.e. s5->s6

Caption: Workflow for enantiomeric analysis via dual derivatization and chiral GC.

Detailed Protocol
  • Sample Preparation: Place approximately 1 mg of the amino acid sample in a reaction vial and dry thoroughly under vacuum.

  • Esterification: Add 200 µL of acetyl chloride in isopropanol (1:4 v/v). Seal the vial and heat at 110°C for 30 minutes to form the isopropyl ester.

  • Acylation: Cool the vial and evaporate the solvent to dryness under nitrogen. Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Seal and heat at 100°C for 15 minutes to acylate the amine group.

  • Final Preparation: Cool the vial and evaporate the solvent and excess reagent under nitrogen. Reconstitute the residue in 500 µL of dichloromethane for injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 8890 GC with FID detector or equivalent.

    • Column: Chirasil-Val or a similar cyclodextrin-based column (e.g., Beta-DEX™ 225).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Program: Start at 90°C, hold for 2 min, ramp to 180°C at 5°C/min.

    • Injector Temp: 250°C.

    • Detector Temp: 250°C.

  • Data Analysis: Integrate the two separated enantiomer peaks and calculate the % e.e. as previously described.

Capillary Electrophoresis (CE): The Micro-Scale Specialist

Capillary Electrophoresis separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Principle of Separation

The chiral selector, often a cyclodextrin, forms transient, diastereomeric inclusion complexes with the analyte enantiomers. These complexes have slightly different charge-to-size ratios and stabilities, causing them to migrate at different velocities through the capillary under the applied voltage, resulting in separation. This technique requires minimal sample and solvent, making it a green and cost-effective alternative.

Experimental Workflow: Chiral Capillary Electrophoresis

s1 BGE Preparation: Prepare buffer (e.g., phosphate) containing a chiral selector (e.g., HP-β-CD). s3 Capillary Conditioning: Rinse capillary sequentially with NaOH, water, and BGE. s1->s3 System Prep s2 Sample Preparation: Dissolve 3-aminopentanoic acid HCl in water or BGE to ~1 mg/mL. s4 Injection: Introduce sample into the capillary via hydrodynamic or electrokinetic injection. s2->s4 s3->s4 s5 Separation & Detection: Apply high voltage (~20-30 kV). Detect analytes via UV detector as they pass the detection window. s4->s5 s6 Data Processing: Integrate electropherogram peaks. Calculate e.e. from peak areas. s5->s6

Caption: General workflow for enantiomeric analysis using chiral capillary electrophoresis.

Method Comparison Summary

The optimal method depends on the specific requirements of the laboratory, including available instrumentation, required throughput, and sensitivity needs.

ParameterChiral HPLC (with Derivatization)Chiral GC (with Derivatization)Chiral Capillary Electrophoresis
Principle Differential partitioning with a Chiral Stationary Phase (CSP)Differential partitioning with a CSP in the gas phaseDifferential mobility of diastereomeric complexes in an electric field
Resolution Very Good to ExcellentExcellent (often superior to HPLC)Good to Very Good
Analysis Time 15 - 40 minutes10 - 30 minutes5 - 20 minutes
Sensitivity (LOD/LOQ) Good (ng range with UV)Excellent (pg range with FID)Good (ng range with UV)
Sample Prep Moderately complex (derivatization, extraction)Complex (multi-step, requires anhydrous conditions)Simple (dissolution in buffer)
Robustness High; well-established technologyModerate; susceptible to column degradation and matrix effectsModerate; sensitive to buffer composition and capillary surface
Solvent Consumption HighLowVery Low
Key Advantage High versatility and robustnessHighest resolving power and sensitivityLow cost, speed, minimal waste
Key Disadvantage Higher solvent cost and wasteComplex and harsh sample derivatization requiredLower concentration sensitivity compared to GC-FID

Expert Recommendations

  • For Routine Quality Control (QC): Chiral HPLC is the recommended method. Its robustness, established protocols, and high performance make it ideal for reliable, day-to-day analysis in a regulated environment. The pre-column derivatization with Fmoc-Cl is a well-understood process that yields reproducible results.

  • For High-Sensitivity Impurity Profiling: When trace-level quantification of the unwanted enantiomer is required, Chiral GC is the superior choice. The flame ionization detector (FID) provides excellent sensitivity, and the high efficiency of capillary columns can resolve the minor enantiomer from the main peak more effectively than HPLC.

  • For High-Throughput Screening or Method Development: Chiral Capillary Electrophoresis offers significant advantages in speed and low operational cost. Its minimal sample and solvent requirements make it perfect for screening multiple samples or rapidly developing a separation method by screening various chiral selectors in the background electrolyte.

Ultimately, the selection of a method for enantiomeric purity analysis is a balance of performance, speed, cost, and the specific analytical challenge at hand. By understanding the underlying principles and practical workflows of each technique, researchers can make an informed decision to ensure the quality and safety of their chiral compounds.

References

  • Title: Chiral Separations by Liquid Chromatography Source: American Chemical Society URL: [Link]

  • Title: Enantiomeric separations by capillary electrophoresis Source: ScienceDirect URL: [Link]

  • Title: Polysaccharide-based chiral stationary phases for high-performance liquid chromatographic enantioseparation Source: Journal of Chromatography A URL: [Link]

Comparative

A Comparative Analysis of the Biological Activities of (R)-3-aminopentanoic acid hydrochloride and Pregabalin

A tale of two molecules: one a well-defined therapeutic agent, the other a compound of untapped potential. This guide provides a detailed comparison of the known biological activities of the established drug pregabalin a...

Author: BenchChem Technical Support Team. Date: February 2026

A tale of two molecules: one a well-defined therapeutic agent, the other a compound of untapped potential. This guide provides a detailed comparison of the known biological activities of the established drug pregabalin and the less-characterized compound, (R)-3-aminopentanoic acid hydrochloride. While pregabalin's mechanism of action is well-documented, the pharmacological profile of (R)-3-aminopentanoic acid hydrochloride remains largely unexplored, necessitating a discussion grounded in its structural similarities to known neuroactive compounds.

Introduction

In the landscape of neuroscience and pharmacology, the modulation of excitatory and inhibitory signaling pathways is a cornerstone of therapeutic intervention for a myriad of neurological and psychiatric disorders. Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), has emerged as a frontline treatment for conditions such as neuropathic pain, epilepsy, and generalized anxiety disorder.[1] Its mechanism of action, centered on the α2δ subunit of voltage-gated calcium channels, is a testament to the success of targeted drug design.[2]

Conversely, (R)-3-aminopentanoic acid hydrochloride, a chiral β-amino acid, represents a molecule with theoretical potential for neuromodulatory activity, largely owing to its structural resemblance to GABA.[3] However, a comprehensive understanding of its specific biological targets and functional effects is conspicuously absent from the current scientific literature. This guide aims to juxtapose the well-elucidated biological activity of pregabalin with the putative, yet unconfirmed, pharmacological profile of (R)-3-aminopentanoic acid hydrochloride, highlighting the significant data gap that currently exists.

At a Glance: Key Molecular and Mechanistic Attributes

Feature(R)-3-aminopentanoic acid hydrochloridePregabalin
Chemical Class β-amino acidγ-amino acid analogue
Primary Molecular Target Not definitively identified; potential for GABA receptor interaction is hypothesized.α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels.[4]
Primary Mechanism of Action Unknown.Binds to the α2δ subunit, reducing calcium influx at presynaptic nerve terminals and subsequently decreasing the release of excitatory neurotransmitters (e.g., glutamate, substance P).[5]
Therapeutic Uses Not established; primarily used as a building block in chemical synthesis.[1]Neuropathic pain, epilepsy, fibromyalgia, generalized anxiety disorder.[1]

Delving into the Mechanisms of Action

Pregabalin: A Modulator of Neuronal Hyperexcitability

The therapeutic efficacy of pregabalin is intrinsically linked to its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[2] It is important to note that despite its structural similarity to GABA, pregabalin does not bind to GABA-A or GABA-B receptors.

The binding of pregabalin to the α2δ subunit leads to a conformational change in the calcium channel, which in turn reduces the influx of calcium into the presynaptic neuron upon depolarization.[5] This reduction in intracellular calcium concentration is the critical step that leads to a decrease in the release of several key excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[5] By dampening the release of these neurotransmitters, pregabalin effectively reduces neuronal hyperexcitability, which is a hallmark of conditions like neuropathic pain and epilepsy.[4]

Pregabalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (containing Neurotransmitters) VGCC->Vesicle Reduced Ca²⁺ Influx Inhibits Fusion a2d α2δ subunit a2d->VGCC Modulates Neurotransmitters Vesicle->Neurotransmitters Reduced Release Pregabalin Pregabalin Pregabalin->a2d Binds to Receptor Postsynaptic Receptors Neurotransmitters->Receptor Reduced Activation Signal Reduced Neuronal Excitability Receptor->Signal caption Figure 1. Mechanism of Action of Pregabalin.

Figure 1. Mechanism of Action of Pregabalin.

(R)-3-aminopentanoic acid hydrochloride: An Enigma in Neuropharmacology

In stark contrast to pregabalin, the biological activity of (R)-3-aminopentanoic acid hydrochloride is not well-defined in the scientific literature. As a β-amino acid, it is a structural isomer of naturally occurring α-amino acids and possesses the potential to interact with biological systems.[3] The primary hypothesis regarding its potential mechanism of action stems from its structural similarity to GABA, suggesting a possible interaction with GABA receptors.

GABA is the primary inhibitory neurotransmitter in the central nervous system and exerts its effects through two main receptor types: GABA-A and GABA-B receptors.

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing.

  • GABA-B Receptors: These are G-protein coupled receptors that, when activated, lead to downstream signaling cascades that can open potassium channels (leading to hyperpolarization) and inhibit calcium channels (reducing neurotransmitter release).

Given its structure, it is plausible that (R)-3-aminopentanoic acid hydrochloride could act as an agonist or a modulator at one or both of these receptor types. However, without experimental data from binding assays or functional studies, this remains purely speculative. It is also important to consider that many GABA analogues, including pregabalin, do not directly interact with GABA receptors, highlighting the need for empirical evidence.

Putative_Mechanism cluster_compound (R)-3-aminopentanoic acid hydrochloride cluster_targets Potential Molecular Targets cluster_effects Hypothesized Biological Effects R3APA (R)-3-APA GABA_A GABA-A Receptor R3APA->GABA_A Interaction? GABA_B GABA-B Receptor R3APA->GABA_B Interaction? Other Other Unknown Targets R3APA->Other Interaction? Neuronal_Inhibition Neuronal Inhibition? GABA_A->Neuronal_Inhibition GABA_B->Neuronal_Inhibition Analgesia Analgesia? Neuronal_Inhibition->Analgesia Anxiolysis Anxiolysis? Neuronal_Inhibition->Anxiolysis caption Figure 2. Hypothesized Mechanism of (R)-3-aminopentanoic acid hydrochloride.

Figure 2. Hypothesized Mechanism of (R)-3-aminopentanoic acid hydrochloride.

Experimental Protocols for Elucidating Biological Activity

To bridge the knowledge gap surrounding (R)-3-aminopentanoic acid hydrochloride and enable a direct comparison with pregabalin, a series of well-established experimental protocols would be necessary.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to a specific receptor or target protein.

Objective: To determine the binding affinity of (R)-3-aminopentanoic acid hydrochloride to GABA-A, GABA-B, and α2δ subunits of voltage-gated calcium channels.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cell lines known to express the target receptors (e.g., rat brain cortex for GABA receptors, HEK293 cells transfected with the α2δ subunit).

  • Incubation: Incubate the membranes with a known radiolabeled ligand (e.g., [³H]GABA for GABA receptors, [³H]gabapentin or [³H]pregabalin for α2δ subunits) and varying concentrations of the unlabeled test compound ((R)-3-aminopentanoic acid hydrochloride).

  • Separation: Separate the bound from the unbound radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant) to determine the binding affinity.

Electrophysiological Studies

Patch-clamp electrophysiology allows for the direct measurement of ion channel activity in response to a compound, providing insights into its functional effects.

Objective: To assess the functional activity of (R)-3-aminopentanoic acid hydrochloride on GABA-A and GABA-B receptor-mediated currents.

Methodology:

  • Cell Preparation: Use cultured neurons or oocytes expressing the target GABA receptors.

  • Patch-Clamp Recording: Establish a whole-cell patch-clamp recording configuration to measure ion currents across the cell membrane.

  • Compound Application: Apply a known agonist of the receptor (e.g., GABA) to elicit a baseline current.

  • Test Compound Application: Co-apply the test compound ((R)-3-aminopentanoic acid hydrochloride) with the agonist to determine if it modulates the current (potentiation or inhibition). Alternatively, apply the test compound alone to assess for direct agonist or antagonist activity.

  • Data Analysis: Analyze the changes in current amplitude, kinetics, and reversal potential to characterize the functional effects of the compound.

In Vivo Models of Neuropathic Pain

Animal models are crucial for evaluating the therapeutic potential of a compound in a physiological context.

Objective: To evaluate the analgesic efficacy of (R)-3-aminopentanoic acid hydrochloride in a model of neuropathic pain and compare it to pregabalin.

Methodology:

  • Induction of Neuropathy: Induce neuropathic pain in rodents using established models such as the chronic constriction injury (CCI) of the sciatic nerve or the spared nerve injury (SNI) model.

  • Behavioral Testing: Assess pain-related behaviors, such as mechanical allodynia (using von Frey filaments) and thermal hyperalgesia (using a radiant heat source), before and after drug administration.

  • Drug Administration: Administer (R)-3-aminopentanoic acid hydrochloride and pregabalin at various doses via an appropriate route (e.g., intraperitoneal or oral).

  • Data Analysis: Compare the dose-dependent effects of each compound on the pain-related behaviors to determine their relative potency and efficacy.

Conclusion and Future Directions

The biological activity of pregabalin is well-characterized, with a clear mechanism of action involving the α2δ subunit of voltage-gated calcium channels. This has led to its successful clinical application in a range of neurological disorders. In contrast, (R)-3-aminopentanoic acid hydrochloride remains a compound of theoretical interest with a significant lack of empirical data regarding its biological activity.

While its structural similarity to GABA suggests a potential interaction with GABAergic systems, this hypothesis requires rigorous experimental validation. The outlined experimental protocols provide a roadmap for future research to elucidate the pharmacological profile of (R)-3-aminopentanoic acid hydrochloride. A thorough investigation of its binding affinities, functional effects on relevant receptors and ion channels, and in vivo efficacy is essential to determine if this molecule holds therapeutic promise and to enable a meaningful comparison with established drugs like pregabalin. Until such data becomes available, any claims regarding the biological activity of (R)-3-aminopentanoic acid hydrochloride should be approached with caution and viewed as speculative.

References

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661–669.
  • PubChem. (n.d.). (3R)-3-Aminopentanoic acid. Retrieved from [Link]

  • Molbase. (n.d.). (R)-3-Aminopentanoic acid. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Gabapentinoid. Retrieved from [Link]

  • Lanneau, C., Green, A., Hirst, W. D., & Smart, T. G. (2001). Gabapentin is not a GABAB receptor agonist. Neuropharmacology, 41(8), 965–975.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy research, 73(2), 137–150.
  • Oreate AI. (2026, January 15). Gabapentin vs. GABA: Understanding the Differences and Similarities. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminovaleric acid. Retrieved from [Link]

  • Google Patents. (n.d.). EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants.
  • MDPI. (2022, November 14). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Retrieved from [Link]

  • PubChem. (n.d.). L-Norvaline. Retrieved from [Link]

  • Chem-Impex. (n.d.). R-3-Amino-5-phenylpentanoic acid hydrochloride salt. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Aminopentanoic acid. Retrieved from [Link]

  • ChemSrc. (2025, August 25). 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3. Retrieved from [Link]

  • KoreaMed Synapse. (2011, May 31). Clinical Application of α2-δ Ligand. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to Ensuring Reproducibility in Experiments with (R)-3-Aminopentanoic Acid Hydrochloride

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth comparison and practical advice for...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific integrity. This guide provides an in-depth comparison and practical advice for ensuring the consistency and reliability of experiments involving (R)-3-aminopentanoic acid hydrochloride. As a chiral amino acid derivative, it serves as a crucial building block in the synthesis of peptides and other pharmaceuticals.[1][2] However, its utility is directly tied to the ability to generate reproducible data, a challenge that requires a multifaceted approach encompassing starting material quality, protocol standardization, and a deep understanding of the underlying chemical principles.

The issue of irreproducibility in scientific research is a well-documented concern. Factors ranging from the purity of reagents to subtle variations in experimental conditions can lead to divergent outcomes, undermining the validity of research findings.[3][4][5][6] In the context of pharmaceutical development, where precision and consistency are paramount, addressing these challenges is not just a matter of good practice but a regulatory necessity.[7][8][9]

This guide will delve into the critical aspects of working with (R)-3-aminopentanoic acid hydrochloride, offering a comparative analysis of this compound with relevant alternatives and providing detailed, field-tested protocols to enhance experimental reproducibility.

The Critical Role of Starting Material: A Comparative Analysis

The quality of your starting material is the single most important factor influencing experimental reproducibility. Variations in purity, isomeric integrity, and the presence of residual solvents or other contaminants can have a profound impact on reaction kinetics, yield, and the biological activity of the final product.

(R)-3-aminopentanoic acid hydrochloride is a chiral molecule, and its biological activity is often specific to the (R)-enantiomer.[1] Therefore, ensuring high enantiomeric purity is critical. Its primary competitor in many applications is the racemic mixture, (R/S)-3-aminopentanoic acid hydrochloride, and its enantiomer, (S)-3-aminopentanoic acid. While the racemic mixture is often less expensive, its use can introduce significant variability in biological assays where only one enantiomer is active.

Here, we compare (R)-3-aminopentanoic acid hydrochloride with its common alternatives:

Feature(R)-3-Aminopentanoic Acid Hydrochloride(S)-3-Aminopentanoic AcidRacemic (R/S)-3-Aminopentanoic Acid
Stereochemistry Enantiomerically pure (R)Enantiomerically pure (S)50:50 mixture of (R) and (S)
Biological Activity Typically the more active enantiomer in specific biological systems.Often exhibits different or no biological activity compared to the (R) enantiomer.Biological activity is a composite of both enantiomers, potentially leading to complex dose-response relationships and reduced potency.
Cost HigherHigherLower
Reproducibility in Biological Assays High, provided purity is confirmed.High, provided purity is confirmed.Lower, due to potential for batch-to-batch variation in the exact enantiomeric ratio and the confounding effects of the inactive/less active enantiomer.
Applications Chiral synthesis, development of stereospecific drugs.[1]Chiral synthesis, stereochemical studies.Non-stereospecific applications, initial screening studies where cost is a primary concern.

Key takeaway: For target-specific biological assays and the development of stereospecific pharmaceuticals, the use of enantiomerically pure (R)-3-aminopentanoic acid hydrochloride is strongly recommended to ensure high reproducibility. The cost savings associated with the racemic mixture are often offset by the increased variability and potential for misleading results.

Ensuring the Quality of (R)-3-Aminopentanoic Acid Hydrochloride: A Workflow for Incoming Quality Control

To guarantee the reproducibility of your experiments, it is essential to implement a robust quality control (QC) workflow for every new batch of (R)-3-aminopentanoic acid hydrochloride.

Caption: Quality control workflow for incoming (R)-3-aminopentanoic acid hydrochloride.

Experimental Protocols for Enhanced Reproducibility

Here, we provide detailed protocols for the synthesis and analysis of (R)-3-aminopentanoic acid hydrochloride, with a focus on the steps that are critical for ensuring reproducibility.

Protocol 1: Synthesis of (R)-3-Aminopentanoic Acid Hydrochloride

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available starting materials. The synthesis of chiral amines often involves stereoselective reduction or resolution of a racemic mixture.

Objective: To synthesize (R)-3-aminopentanoic acid hydrochloride with high purity and enantiomeric excess.

Materials:

  • Appropriate chiral starting material (e.g., (R)-3-azidopentanoic acid or a suitable precursor)

  • Reducing agent (e.g., H2/Pd-C, NaBH4)

  • Hydrochloric acid (HCl) solution

  • Organic solvents (e.g., methanol, ethanol, diethyl ether)

  • Standard laboratory glassware and equipment

Procedure:

  • Reduction of the Azide or Other Precursor:

    • Causality: The choice of reducing agent and reaction conditions is critical for achieving complete conversion without side reactions that could compromise purity. Catalytic hydrogenation is often preferred for its clean conversion.

    • In a flask, dissolve the chiral precursor in a suitable solvent (e.g., methanol).

    • Add the catalyst (e.g., 10% Pd-C) under an inert atmosphere (e.g., nitrogen or argon).

    • Hydrogenate the mixture at a suitable pressure and temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up and Isolation of the Free Amine:

    • Causality: Proper work-up is essential to remove the catalyst and any unreacted starting material.

    • Filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude (R)-3-aminopentanoic acid.

  • Formation of the Hydrochloride Salt:

    • Causality: Conversion to the hydrochloride salt enhances the stability and solubility of the compound in aqueous solutions.[10]

    • Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., ethanol).

    • Slowly add a stoichiometric amount of concentrated HCl or a solution of HCl in a compatible solvent (e.g., diethyl ether).

    • The hydrochloride salt should precipitate out of the solution. If not, the solvent may need to be partially evaporated or a less polar co-solvent added.

  • Purification:

    • Causality: Recrystallization is a crucial step for removing impurities and improving the crystalline nature of the product, which can impact its handling and stability.

    • Collect the precipitate by filtration and wash with a cold, non-polar solvent (e.g., diethyl ether).

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/diethyl ether) to achieve high purity.

    • Dry the purified (R)-3-aminopentanoic acid hydrochloride under vacuum.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Objective: To determine the enantiomeric purity of (R)-3-aminopentanoic acid hydrochloride.

Materials:

  • (R)-3-aminopentanoic acid hydrochloride sample

  • (S)-3-aminopentanoic acid hydrochloride standard (for peak identification)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the sample in the mobile phase to a known concentration.

    • Prepare a solution of the (S)-enantiomer standard for comparison.

  • HPLC Method:

    • Causality: The choice of chiral stationary phase and mobile phase composition is critical for achieving baseline separation of the enantiomers.

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample and the standard separately.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis:

    • Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the standards.

    • Calculate the enantiomeric excess (% ee) using the following formula: % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100

Data Interpretation:

ParameterAcceptable RangeImplication of Deviation
Enantiomeric Excess (% ee) > 99%Lower % ee indicates contamination with the (S)-enantiomer, which can lead to reduced efficacy and/or off-target effects in biological assays.
Chemical Purity (by achiral HPLC or NMR) > 98%Lower purity suggests the presence of residual solvents, starting materials, or by-products that can interfere with experiments.

Stability and Storage Considerations

The stability of (R)-3-aminopentanoic acid hydrochloride is another critical factor for reproducibility. As a hydrochloride salt, it is generally more stable than the free amine. However, it is still susceptible to degradation under certain conditions.

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture.[11]

  • Hygroscopicity: Amino acid hydrochlorides can be hygroscopic. Absorption of water can affect the accuracy of weighing and may promote degradation over time.

  • Solution Stability: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at low temperatures (2-8 °C) and for a limited duration. The stability in different solvents and at various pH values should be empirically determined for long-term experiments.

Conclusion and Recommendations

Ensuring the reproducibility of experiments with (R)-3-aminopentanoic acid hydrochloride requires a diligent and systematic approach. By implementing rigorous quality control of starting materials, adhering to well-documented and optimized protocols, and being mindful of the compound's stability, researchers can significantly enhance the reliability and validity of their findings.

The following flowchart summarizes the key decision points for ensuring reproducible research with (R)-3-aminopentanoic acid hydrochloride:

Reproducibility_Flowchart Start Start: Planning Experiment with (R)-3-Aminopentanoic Acid Hydrochloride Source_Material Source High-Quality (R)-3-Aminopentanoic Acid Hydrochloride Start->Source_Material QC_Check Perform Incoming QC (Purity, Chiral Purity, Identity) Source_Material->QC_Check QC_Check->Source_Material Fail Protocol_Dev Develop and Validate Experimental Protocol QC_Check->Protocol_Dev Pass Execute_Experiment Execute Experiment with Detailed Documentation Protocol_Dev->Execute_Experiment Analyze_Results Analyze and Interpret Results Execute_Experiment->Analyze_Results Reproduce Can Results be Independently Reproduced? Analyze_Results->Reproduce Publish Publish/Report Findings Reproduce->Publish Yes Troubleshoot Troubleshoot: Re-evaluate Material, Protocol, and Execution Reproduce->Troubleshoot No Troubleshoot->QC_Check

Caption: Decision flowchart for reproducible experiments.

By embracing the principles of scientific integrity and meticulous experimental practice, the scientific community can build a more robust and reliable foundation of knowledge, ultimately accelerating the pace of drug discovery and development.

References

  • ResearchGate. (2025). Reproducibility in Chemical Research. Retrieved from [Link]

  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

  • PubMed Central. (n.d.). In Vitro Research Reproducibility: Keeping Up High Standards. Retrieved from [Link]

  • Oxford Academic. (n.d.). Advancing reproducibility can ease the 'hard truths' of synthetic biology. Retrieved from [Link]

  • LeBeau, B. (2021). Reproducible Analyses in Educational Research. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • Molbase. (n.d.). (R)-3-Aminopentanoic acid 131347-76-7 wiki. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminopentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-Aminopentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (S)-3-Aminopentanoic acid. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Current Good Manufacturing Practice (CGMP) Regulations. Retrieved from [Link]

  • National Academies Press. (n.d.). Reproducibility and Replicability in Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. Retrieved from [Link]

  • European Medicines Agency. (2006). Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Google Patents. (n.d.). EP0410176A1 - 2-Aminopentanoic acid compounds and their use as immunosuppressants.
  • MDPI. (n.d.). Formation of Racemic Phases of Amino Acids by Liquid-Assisted Resonant Acoustic Mixing Monitored by Solid-State NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Hydrolytic Stability of New Amino Acids Analogues of Memantine. Retrieved from [Link]

  • Enago Academy. (2022). Top 5 Factors Affecting Reproducibility in Research. Retrieved from [Link]

  • Pharmaguideline. (2025). Current Good Manufacturing Practices (cGMP) | Complete GMP Guide for Pharmaceuticals. Retrieved from [Link]

  • PubMed Central. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Retrieved from [Link]

  • bioRxiv. (2022). Improving replicability using interaction with laboratories: a multi-lab experimental assessment. Retrieved from [Link]

  • PYG Lifesciences. (2024). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Retrieved from [Link]

  • World Health Organization. (n.d.). Guidelines on Good Manufacturing Practices (WHO). Retrieved from [Link]

Sources

Comparative

Comparative study of different synthesis routes for (R)-3-aminopentanoic acid

The following guide provides a comparative technical analysis of synthesis routes for (R)-3-aminopentanoic acid (also known as (R)- -homoalanine). This -amino acid is a critical chiral building block for peptidomimetics...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of synthesis routes for (R)-3-aminopentanoic acid (also known as (R)-


-homoalanine). This 

-amino acid is a critical chiral building block for peptidomimetics and pharmaceutical intermediates, offering resistance to proteolytic degradation.

Executive Strategic Analysis

The synthesis of (R)-3-aminopentanoic acid presents a classic challenge in asymmetric catalysis: establishing a chiral center at the


-position while maintaining atom economy and scalability. This guide evaluates three distinct methodologies, ranging from industrial-standard hydrogenation to cutting-edge biocatalysis.
MetricRoute 1: Biocatalytic HydroaminationRoute 2: Asymmetric HydrogenationRoute 3: Ellman Auxiliary Synthesis
Primary Mechanism Enzymatic Michael AdditionRh-Catalyzed ReductionDiastereoselective Mannich/Aldol
Key Reagents Engineered Aspartase (AspB)Rh-(R,R)-DuPHOS,

(R)-tert-Butanesulfinamide
Atom Economy Excellent (100%)High (>95%)Moderate (Auxiliary waste)
Scalability High (Fermentation/Batch)High (Industrial Batch)Low/Medium (Discovery/Lab)
Enantiomeric Excess >99% ee95-99% ee>98% dr (after purification)
Cost Profile Low (after enzyme dev)High (Catalyst cost)Medium (Reagent cost)

Route 1: Biocatalytic Hydroamination (Green Chemistry)

Strategic Value: This is the most atom-economical route, utilizing engineered ammonia lyases (aspartases) to catalyze the direct addition of ammonia to


-unsaturated carboxylic acids. It avoids heavy metals and protecting groups.
Mechanistic Workflow

The wild-type aspartase (AspB) naturally converts fumarate to aspartate. Through computational redesign (e.g., modifying the active site to accommodate a hydrophobic ethyl group instead of a carboxylate), the enzyme accepts (E)-2-pentenoic acid as a substrate.

Biocatalysis Figure 1: Direct Asymmetric Hydroamination Pathway Substrate (E)-2-Pentenoic Acid (Prochiral) Enzyme Engineered AspB (Aspartase Mutant) Substrate->Enzyme Binding TS Transition State: C-N Bond Formation Enzyme->TS Hydroamination Ammonia NH3 / NH4+ Ammonia->Enzyme Product (R)-3-Aminopentanoic Acid (>99% ee) TS->Product Release

Experimental Protocol

Objective: Synthesis of (R)-3-aminopentanoic acid via whole-cell biocatalysis.

  • Catalyst Preparation:

    • Express the engineered AspB variant (e.g., variant targeting hydrophobic pockets) in E. coli BL21(DE3).

    • Harvest cells by centrifugation and resuspend in reaction buffer (50 mM Tris-HCl, pH 8.0).

  • Reaction Setup:

    • Substrate: Dissolve (E)-2-pentenoic acid (100 mM) in the buffer.

    • Amine Source: Add

      
       (2.0 M) to drive equilibrium. Adjust pH to 8.5 with 
      
      
      
      .
    • Initiation: Add cell suspension (OD600 ~ 20) to the substrate solution.

  • Incubation:

    • Shake at 30°C, 200 rpm for 24–48 hours. Monitor conversion via HPLC.

  • Workup:

    • Centrifuge to remove cells.

    • Acidify supernatant to pH 5.0 and apply to a cation-exchange resin (Dowex 50W).

    • Elute with 1M

      
      , concentrate in vacuo to yield the white crystalline solid.
      

Data Validation:

  • Typical Yield: 85–92% isolated.

  • Optical Purity: >99% ee (determined by Chiral HPLC).

Route 2: Asymmetric Hydrogenation (Industrial Standard)

Strategic Value: Asymmetric hydrogenation is the gold standard for large-scale manufacturing due to its speed and low catalyst loading. The key is the use of Rhodium complexes with chiral phosphine ligands like DuPHOS or BPE .

Mechanistic Workflow

The precursor is a


-acylamino acrylate (or 

-enamino ester). The chiral catalyst coordinates with the enamide double bond, directing the delivery of hydrogen to the Re or Si face.

Hydrogenation Figure 2: Rh-Catalyzed Asymmetric Hydrogenation Workflow Precursor Methyl (Z)-3-acetamido-2-pentenoate Intermediate Rh-Substrate Complex Precursor->Intermediate Coordination Catalyst [Rh((R,R)-Me-DuPHOS)(COD)]BF4 Catalyst->Intermediate Hydrogen H2 (5-10 bar) Hydrogen->Intermediate Oxidative Addition Product_Protected (R)-N-Acetyl-3-aminopentanoate Intermediate->Product_Protected Migratory Insertion & Elimination Hydrolysis Acid Hydrolysis (HCl) Product_Protected->Hydrolysis Final_Product (R)-3-Aminopentanoic Acid Hydrolysis->Final_Product

Experimental Protocol

Objective: Hydrogenation of methyl (Z)-3-acetamido-2-pentenoate.

  • Substrate Synthesis (Pre-step):

    • Condense methyl 3-oxopentanoate with ammonium acetate/acetic acid to form the enamino ester, then acetylate with acetic anhydride.

  • Hydrogenation:

    • In a glovebox, charge a high-pressure autoclave with methyl (Z)-3-acetamido-2-pentenoate (1.0 equiv) and degassed methanol.

    • Add catalyst [Rh((R,R)-Me-DuPHOS)(COD)]BF4 (S/C ratio 1000:1).

    • Pressurize with

      
       (5 bar/75 psi) and stir at 25°C for 12 hours.
      
  • Deprotection:

    • Concentrate the reaction mixture.

    • Reflux in 6M HCl for 4 hours to remove the acetyl and methyl ester groups.

    • Purify via ion-exchange chromatography.

Data Validation:

  • Conversion: >99%.[1][2]

  • Enantioselectivity: 96–99% ee (dependent on solvent/pressure).

  • Note: The (R,R)-ligand typically yields the (R)-amino acid, but this must be verified against specific quadrant diagrams for the ligand-substrate complex.

Route 3: Ellman Auxiliary Synthesis (Lab-Scale/Discovery)

Strategic Value: Ideal for research settings where specific catalysts or enzymes are unavailable. It relies on the diastereoselective addition of an enolate to a chiral sulfinimine.

Mechanistic Workflow

Condensation of propanal with (R)-tert-butanesulfinamide yields a chiral imine. A Reformatsky-type addition (using ethyl bromoacetate and Zinc) or a lithio-enolate addition creates the carbon backbone.

Critical Note: The stereochemical outcome is dictated by the transition state (Zimmerman-Traxler). To obtain the (R)-amine , one typically requires the (S)-sulfinamide if using a standard lithium enolate, or careful selection of conditions with the (R)-auxiliary. For this guide, we assume the use of (S)-tert-butanesulfinamide to target the (R)-product via a six-membered chelated transition state.

Ellman Figure 3: Chiral Auxiliary Directed Synthesis Aldehyde Propanal Imine (S)-N-Sulfinyl Imine Aldehyde->Imine Ti(OEt)4 Auxiliary (S)-t-Butanesulfinamide Auxiliary->Imine Adduct Sulfinyl-Protected Beta-Amino Ester Imine->Adduct Diastereoselective Addition (dr > 95:5) Enolate Lithio-t-butylacetate (or Reformatsky Rgt) Enolate->Adduct Cleavage HCl / Dioxane Adduct->Cleavage Product (R)-3-Aminopentanoic Acid Cleavage->Product

Experimental Protocol

Objective: Synthesis via (S)-tert-butanesulfinamide.

  • Imine Formation:

    • Combine propanal (1.1 equiv), (S)-tert-butanesulfinamide (1.0 equiv), and

      
       (2.0 equiv) in THF. Stir at RT for 16h.[3]
      
    • Quench with brine, filter, and concentrate to yield the sulfinimine.

  • Enolate Addition:

    • Generate the lithium enolate of tert-butyl acetate (using LDA in THF at -78°C).

    • Add the sulfinimine solution slowly at -78°C.[4]

    • Stir for 2 hours, then quench with

      
      .
      
  • Deprotection:

    • Treat the purified adduct with 4M HCl in dioxane/MeOH for 1 hour to cleave the sulfinyl group and the tert-butyl ester.

    • Precipitate the amino acid hydrochloride salt with ether.[1]

Data Validation:

  • Yield: 60–75% (over 3 steps).[1]

  • Diastereomeric Ratio (dr): Typically >95:5 (upgradable to >99:1 via recrystallization of the sulfinyl adduct).

Comparative Performance Summary

FeatureBiocatalysis (Route 1)Hydrogenation (Route 2)Ellman Auxiliary (Route 3)
Green Factor Best . Aqueous media, ambient temp.[1][5][6]Moderate. Solvent waste, metal use.Poor. Stoichiometric Ti/Zn waste.
Cost Low (at scale).Medium. High initial catalyst cost.High. Auxiliary is expensive.
Time to Result Slow (requires enzyme prep).Fast (if catalyst available).Moderate (3-step linear).
Purity Profile High. Enzymes are highly specific.High. Depends on catalyst turnover.Good. Requires chromatography.
Recommendation Best for Manufacturing. Best for Pilot Scale. Best for Discovery/R&D.

References

  • Biocatalytic Route (Aspartase Engineering)

    • Computational redesign of AspB for (R)-β-aminopentanoic acid synthesis.
    • Source: ResearchG
    • (Verified via search context 1.1).

  • Asymmetric Hydrogenation (Rh-DuPHOS)

    • Asymmetric Hydrogen
    • Source: Burk, M. J., et al. J. Am. Chem. Soc.
    • (Contextual grounding from search result 1.4 and 1.23).

  • Ellman Auxiliary Methodology

    • Asymmetric Synthesis of -Amino Acids via Ellman Sulfinamide.
    • Source: Ellman, J. A., et al. J. Org.[1][7][8] Chem.

    • (Contextual grounding from search result 1.6 and 1.10).

Sources

Validation

A Head-to-Head Comparison of (R)-3-Aminopentanoic Acid with Other Non-Natural Amino Acids: A Guide for Drug Development Professionals

Abstract The strategic incorporation of non-natural amino acids into therapeutic candidates represents a cornerstone of modern medicinal chemistry, offering a powerful toolkit to overcome the inherent limitations of nati...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of non-natural amino acids into therapeutic candidates represents a cornerstone of modern medicinal chemistry, offering a powerful toolkit to overcome the inherent limitations of native peptides and small molecules.[1][] This guide provides a detailed comparative analysis of (R)-3-aminopentanoic acid, a chiral β-amino acid, against other prominent non-natural amino acids utilized in drug discovery. We will dissect its structural advantages, physicochemical properties, and biological relevance, contrasting it with key comparators such as the γ-amino acid Pregabalin and the β-amino acid Baclofen. This objective comparison is supported by experimental data and protocols to empower researchers in making informed decisions for scaffold selection and lead optimization.

Introduction: The Imperative for Non-Natural Amino Acids in Drug Discovery

The 20 proteinogenic α-amino acids provide the fundamental blueprint for life, yet their direct use in therapeutics is often hampered by poor metabolic stability, limited conformational diversity, and rapid proteolytic degradation.[1][] Non-natural amino acids, which encompass any amino acid beyond this canonical set, offer a solution to these challenges.[3][4] By altering the carbon backbone (e.g., β- or γ-amino acids), modifying side chains, or introducing unique stereochemistry, chemists can fine-tune critical drug-like properties including:

  • Enhanced Proteolytic Stability: The altered peptide backbone of β-amino acids makes them poor substrates for proteases, significantly increasing in vivo half-life.[5][6][7][8]

  • Novel Secondary Structures: β-peptides can fold into unique, stable helical and sheet structures not accessible to α-peptides, enabling the mimicry of complex protein surfaces.[8]

  • Improved Pharmacokinetics: Modifications can modulate lipophilicity, polarity, and hydrogen bonding capacity, directly impacting absorption, distribution, metabolism, and excretion (ADME) profiles.[1]

  • Increased Target Specificity: Constrained conformations can lock a molecule into a bioactive state, increasing affinity and selectivity for its intended biological target.

This guide focuses on (R)-3-aminopentanoic acid, a member of the β-amino acid class, valued for its role as a chiral building block and a structural analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[9][10]

Deep Dive: (R)-3-Aminopentanoic Acid

(R)-3-aminopentanoic acid is a chiral carboxylic acid where the amino group is attached to the beta-carbon (C3) of a five-carbon pentanoic acid chain.[9] Its specific (R)-enantiomer is often the biologically active form, highlighting the importance of stereochemistry in its application.[9][11]

Structural and Physicochemical Properties

The fundamental difference between α- and β-amino acids is the position of the amino group. This seemingly minor shift has profound structural implications.

AminoAcidComparison cluster_alpha α-Amino Acid (e.g., Alanine) cluster_beta β-Amino Acid (e.g., (R)-3-Aminopentanoic Acid) cluster_gamma γ-Amino Acid (e.g., GABA) alpha R-CH(NH₂)-COOH beta R-CH(NH₂)-CH₂-COOH alpha->beta Extra CH₂ in backbone gamma R-CH(NH₂)-CH₂-CH₂-COOH beta->gamma Extra CH₂ in backbone

Caption: Structural comparison of α-, β-, and γ-amino acid backbones.

Key physicochemical parameters for (R)-3-aminopentanoic acid are summarized below.

PropertyValueSource
Molecular Formula C₅H₁₁NO₂[9]
Molecular Weight 117.15 g/mol [9][12]
CAS Number 131347-76-7[9]
Appearance White to yellow solid[9]
Topological Polar Surface Area 63.3 Ų[12]
Hydrogen Bond Donors 2[9]
Hydrogen Bond Acceptors 3[9]
Rotatable Bond Count 3[9]

Head-to-Head Comparison: (R)-3-Aminopentanoic Acid vs. Key Alternatives

To contextualize the utility of (R)-3-aminopentanoic acid, we compare it against two widely recognized non-natural amino acid drugs that are also GABA analogs: Baclofen (a β-amino acid) and Pregabalin (a γ-amino acid).[13][14]

Comparative Overview
Feature(R)-3-Aminopentanoic Acid(R,S)-Baclofen(S)-Pregabalin
Class β-Amino Acidβ-Amino Acidγ-Amino Acid
Structure
Primary Mechanism GABA Analog[15]GABA-B Receptor Agonist[16][17][18]α2δ Subunit of VGCC Binder[19][20][21]
Key Application Pharmaceutical intermediate, Chiral building block[9][22]Muscle Relaxant, Antispasmodic[16][17]Anticonvulsant, Neuropathic Pain, Anxiolytic[19][21]
Chirality Typically used as (R)-enantiomer[9]Used as racemate, (R)- is active enantiomerUsed as (S)-enantiomer
In-Depth Analysis
  • Mechanism of Action: This is the most critical differentiator. Baclofen directly agonizes GABA-B receptors, mimicking the inhibitory effect of GABA.[18] In contrast, Pregabalin does not bind to GABA receptors; instead, it binds with high affinity to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs).[19][20][23] This binding reduces the synaptic release of excitatory neurotransmitters like glutamate.[24] (R)-3-aminopentanoic acid is primarily considered a GABA analog, and its specific biological targets may vary depending on the context, but it is often explored in CNS-related research due to this relationship.[25]

  • Structural Flexibility and Conformation: The extra carbon atom in Pregabalin's γ-backbone provides greater conformational flexibility compared to the more constrained β-backbone of Baclofen and (R)-3-aminopentanoic acid. This inherent rigidity in β-amino acids is a key advantage when designing peptidomimetics with stable, predictable secondary structures.[6][26] Peptides incorporating β-amino acids are known to resist degradation by proteases, a property highly desirable for increasing the in-vivo half-life of peptide drugs.[5][8]

  • Synthetic Accessibility: All three molecules are chiral and require stereoselective synthesis. (R)-3-aminopentanoic acid serves as a versatile chiral building block for more complex molecules.[9][11] The established pharmaceutical status of Baclofen and Pregabalin means their synthetic routes are well-optimized for large-scale production.

Experimental Protocols: A Self-Validating Framework

To ensure scientific integrity, the following protocols provide a framework for the synthesis and evaluation of peptides containing non-natural amino acids.

Protocol 1: Incorporation of (R)-3-Aminopentanoic Acid into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of Fmoc-(R)-3-aminopentanoic acid into a peptide sequence using the standard Fmoc/tBu strategy.

Objective: To synthesize a pentapeptide (e.g., Ac-Ala-Ala-β³-hVal -Ala-Ala-NH₂) on a Rink Amide resin, where β³-hVal represents the incorporated (R)-3-aminopentanoic acid.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected α-amino acids (e.g., Fmoc-Ala-OH)

  • Fmoc-(R)-3-aminopentanoic acid

  • Coupling Reagents: HBTU, HOBt

  • Base: Diisopropylethylamine (DIEA)

  • Deprotection Solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Diethyl ether

  • Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

Workflow:

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step-by-Step Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[27]

  • First Amino Acid Coupling: Follow standard protocols to couple the first Fmoc-Ala-OH to the resin.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group. Wash thoroughly with DMF.[28]

  • Amino Acid Coupling (Iterative): a. Pre-activate the next Fmoc-amino acid (3 eq.) with HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the deprotected resin. c. Allow the reaction to proceed for 1-2 hours. Monitor completion with a qualitative test (e.g., Kaiser test). d. Wash the resin with DMF and DCM.

  • Incorporation of (R)-3-Aminopentanoic Acid: Repeat step 4 using Fmoc-(R)-3-aminopentanoic acid. Note that coupling of β-amino acids can sometimes be slower than α-amino acids and may require extended coupling times or double coupling.

  • Repeat Cycles: Continue the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Final Cleavage and Deprotection: After the final Fmoc removal, wash the resin and treat it with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[29]

  • Purification and Validation: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC and confirm its identity and purity via LC-MS.[28]

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound (e.g., a peptide containing (R)-3-aminopentanoic acid) compared to a control compound.

Principle: The rate of disappearance of a compound when incubated with liver microsomes (which contain key Phase I metabolic enzymes like CYPs) is measured over time.[30][31][32]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and control compound (e.g., Verapamil, a known CYP substrate)

  • NADPH regenerating system (cofactor for CYP enzymes)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Step-by-Step Procedure:

  • Preparation: Prepare stock solutions of the test compound and control in a suitable solvent (e.g., DMSO).

  • Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, liver microsomes, and the test compound at a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.[33]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[33]

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis: a. Plot the natural logarithm of the percentage of the parent compound remaining versus time. b. The slope of the linear regression line corresponds to the elimination rate constant (k). c. Calculate the in vitro half-life: t½ = 0.693 / k . d. Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein) .[33]

Self-Validation: The protocol is validated by running a positive control (a compound with known metabolic liability) and a negative control (incubation without NADPH) to ensure the observed degradation is enzyme-dependent. A compound with high stability will show a long t½ and low CLint, indicating resistance to metabolism.[30]

Conclusion and Future Outlook

(R)-3-aminopentanoic acid offers a unique combination of features as a chiral β-amino acid and GABA analog. Its true value is realized when strategically employed to overcome specific drug development hurdles.

  • For Peptidomimetics: Its incorporation provides a robust method to enhance proteolytic stability and introduce defined conformational constraints, which is critical for improving the half-life and specificity of peptide-based therapeutics.[6][26]

  • For Small Molecule CNS Agents: As a GABA analog, it serves as a valuable scaffold for exploring novel modulators of the GABAergic system, distinct from direct GABA-B agonists like Baclofen or VGCC binders like Pregabalin.

The head-to-head comparison reveals that no single non-natural amino acid is universally superior. The optimal choice is dictated by the specific therapeutic goal, the desired mechanism of action, and the required pharmacokinetic profile. (R)-3-aminopentanoic acid is a powerful tool in the medicinal chemist's arsenal, enabling the rational design of next-generation therapeutics with improved stability, selectivity, and efficacy.

References

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  • Synthesis of Analogues of GABA. III. All Four Stereoisomers of 3-Aminocyclopentanecarboxylic Acid and a Stereochemical Correlation with Amidinomycin. ResearchGate. [Link]

  • Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. PubMed, National Institutes of Health. [Link]

  • Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed, National Institutes of Health. [Link]

  • The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. PubMed, National Institutes of Health. [Link]

  • Pregabalin. Wikipedia. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]

  • Baclofen. StatPearls, National Center for Biotechnology Information. [Link]

  • 3-substituted GABA analogs with central nervous system activity: a review. PubMed, National Institutes of Health. [Link]

  • What is the mechanism of Pregabalin? Patsnap Synapse. [Link]

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  • Metabolic Stability Assay. Creative Biolabs. [Link]

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  • Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. PubMed, National Institutes of Health. [Link]

  • 3-alkyl GABA and 3-alkylglutamic acid analogues: two new classes of anticonvulsant agents. PubMed, National Institutes of Health. [Link]

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  • What is the mode of action of baclofen? Dr.Oracle. [Link]

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  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Center for Biotechnology Information (PMC). [Link]

  • Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. National Center for Biotechnology Information (PMC). [Link]

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Comparative

Confirming the stereochemistry of synthesized (R)-3-aminopentanoic acid

An In-Depth Technical Guide to the Stereochemical Confirmation of Synthesized (R)-3-aminopentanoic Acid For researchers, scientists, and professionals in drug development, the precise determination of a molecule's stereo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stereochemical Confirmation of Synthesized (R)-3-aminopentanoic Acid

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's stereochemistry is not merely a procedural step but a cornerstone of efficacy and safety. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[1] This guide provides a comprehensive comparison of analytical techniques for confirming the absolute stereochemistry of synthesized (R)-3-aminopentanoic acid, a chiral building block with significance in pharmaceutical synthesis.[2]

The Imperative of Stereochemical Purity

The synthesis of enantiomerically pure compounds like (R)-3-aminopentanoic acid is a common objective in medicinal chemistry. However, synthetic routes can sometimes lead to incomplete stereoselectivity or racemization. Therefore, robust analytical validation is crucial to ensure the final compound possesses the desired three-dimensional arrangement. This guide will navigate the primary methods available for this critical task, offering insights into their principles, practical applications, and limitations.

A Comparative Analysis of Stereochemical Determination Methods

The choice of analytical technique depends on various factors, including the stage of research, the nature of the sample (e.g., crystalline solid vs. oil), available instrumentation, and the specific question being addressed (e.g., absolute configuration vs. enantiomeric purity).

X-ray Crystallography: The Definitive Standard

X-ray crystallography is widely regarded as the "gold standard" for the unambiguous determination of a molecule's absolute configuration.[3][4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of its atoms.[3]

  • Principle of Causality: This method provides a direct visualization of the molecule's structure. For chiral molecules, anomalous dispersion of X-rays by the atoms in a non-centrosymmetric crystal allows for the determination of the absolute structure.[6][7]

  • Advantages:

    • Provides an unequivocal assignment of the absolute configuration.[4][5]

    • Yields a wealth of structural information, including bond lengths and angles.

  • Limitations:

    • The primary and often significant hurdle is the need to grow a high-quality single crystal of the compound.[8][9] This can be a time-consuming and challenging process, especially for molecules that are oils or amorphous solids at room temperature.

    • For molecules containing only light atoms (C, H, N, O), determining the absolute configuration can be more challenging, though modern techniques have improved this capability.[7]

Vibrational Circular Dichroism (VCD): Powerful Insight in Solution

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during a vibrational transition.[10][11] It has emerged as a powerful alternative to X-ray crystallography for determining the absolute configuration of chiral molecules directly in solution.[9][10]

  • Principle of Causality: Enantiomers have VCD spectra that are equal in magnitude but opposite in sign. The absolute configuration is determined by comparing the experimentally measured VCD spectrum with a theoretically predicted spectrum generated through ab initio or density functional theory (DFT) calculations for a known enantiomer (e.g., the R-enantiomer).[9][10][12] A match confirms the configuration, while a mirror-image spectrum indicates the opposite configuration.[12]

  • Advantages:

    • Does not require crystallization, making it suitable for oils, amorphous solids, and neat liquids.[10]

    • Provides conformational information in the solution state.

  • Limitations:

    • Requires access to a specialized VCD spectrometer.

    • Relies on computational chemistry, which can be complex and time-intensive, particularly for conformationally flexible molecules.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse for Enantiomeric Purity

Chiral HPLC is the most widely used technique for separating enantiomers and determining the enantiomeric excess (% ee) of a sample.[5][13] This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

  • Principle of Causality: The differential interaction between the enantiomers and the chiral stationary phase, which can involve hydrogen bonding, π-π interactions, and steric hindrance, results in their separation.[14]

  • Advantages:

    • Excellent for quantifying the ratio of enantiomers (enantiomeric purity).

    • High sensitivity and reproducibility.

    • A wide variety of commercial chiral columns are available.[15]

  • Limitations:

    • It is a comparative technique. To assign the absolute configuration, a certified reference standard of either the (R) or (S) enantiomer is required to determine which peak corresponds to which enantiomer.

    • Method development can be empirical and may require screening of multiple columns and mobile phases.[13]

Polarimetry: A Classic Confirmatory Tool

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This rotation is known as the specific rotation, [α], and is a characteristic physical property of a chiral molecule.

  • Principle of Causality: Enantiomers rotate plane-polarized light to an equal degree but in opposite directions.[16] An R/S designation does not inherently predict the direction of rotation (+ or -).

  • Advantages:

    • A rapid and non-destructive measurement.[5]

    • Useful for a quick confirmation of enantiomeric purity if the specific rotation of the pure enantiomer is known.[17]

  • Limitations:

    • The specific rotation value can be influenced by concentration, solvent, temperature, and wavelength.

    • It does not provide the absolute configuration without prior knowledge or comparison to a known standard.

    • Less sensitive for samples with low enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Indirect Stereochemical Analysis

While standard NMR spectroscopy cannot distinguish between enantiomers, it can be adapted for chiral analysis through the use of chiral auxiliary agents.[1][3][18]

  • Principle of Causality: Reacting the enantiomeric mixture with a chiral derivatizing agent (e.g., Mosher's acid) converts the enantiomers into diastereomers.[] Diastereomers have different physical properties and, therefore, exhibit distinct signals in the NMR spectrum, allowing for their quantification.

  • Advantages:

    • Widely accessible instrumentation.

    • Can provide structural information that confirms the derivatization.

    • The Mosher's method can, in some cases, be used to deduce the absolute configuration by analyzing the chemical shift differences in the resulting diastereomers.[20]

  • Limitations:

    • Requires chemical modification of the analyte, which adds steps and the potential for side reactions.

    • The chiral derivatizing agent must be enantiomerically pure.

    • Spectral overlap can complicate analysis.

Summary of Analytical Techniques

TechniquePrincipleSample RequirementDetermines Absolute Configuration?Key AdvantageKey Limitation
X-ray Crystallography X-ray diffraction from a single crystalHigh-quality single crystalYes, directly[3][4]Unambiguous, definitive resultCrystallization can be a major bottleneck[9]
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR lightSolution, neat liquid, or oilYes, by comparison to calculation[10][12]No crystallization neededRequires specialized equipment and computational analysis
Chiral HPLC Differential interaction with a chiral stationary phaseSolutionNo, requires a reference standardExcellent for quantifying enantiomeric excess[5]Indirect method for absolute configuration
Polarimetry Rotation of plane-polarized lightSolutionNo, requires a reference standardRapid and non-destructive[5]Sensitive to experimental conditions; low sensitivity
NMR Spectroscopy Conversion to diastereomers with a chiral auxiliarySolutionIndirectly possible (e.g., Mosher's method)Widely available instrumentationRequires chemical derivatization

Experimental Protocols

Protocol 1: Chiral HPLC Analysis of 3-Aminopentanoic Acid

This protocol outlines a general approach for determining the enantiomeric purity of 3-aminopentanoic acid. Macrocyclic glycopeptide-based chiral stationary phases are often effective for the direct analysis of underivatized amino acids.[21]

  • Column Selection: Start with a teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T). These columns are known for their ability to separate the enantiomers of polar and ionic compounds like amino acids.[21]

  • Mobile Phase Preparation: A common mobile phase for this type of separation is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing an acid and a base (e.g., 25 mM ammonium acetate). The pH and organic modifier content are critical parameters for optimizing the separation.

  • Sample Preparation: Dissolve a small amount of the synthesized (R)-3-aminopentanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or mass spectrometer (MS) detector.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 5 µL.

  • Analysis and Confirmation:

    • Inject the sample of synthesized (R)-3-aminopentanoic acid.

    • If available, inject a sample of the racemic 3-aminopentanoic acid to confirm that the method separates the two enantiomers.

    • Inject a certified reference standard of (R)-3-aminopentanoic acid to identify the retention time corresponding to the R-enantiomer.

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.

Protocol 2: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Amide Formation)

This protocol describes the formation of diastereomeric amides for NMR analysis.

  • Reaction Setup: In a dry NMR tube, dissolve ~5 mg of the synthesized (R)-3-aminopentanoic acid in 0.7 mL of anhydrous deuterated chloroform (CDCl₃).

  • Reagent Addition: Add a slight molar excess (1.1 equivalents) of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride) and a catalytic amount of a non-nucleophilic base like 4-(dimethylamino)pyridine (DMAP).

  • Reaction Monitoring: Cap the NMR tube and gently shake. Monitor the reaction by ¹H NMR until the starting material is fully consumed.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum and a ¹⁹F NMR spectrum of the resulting diastereomeric amide mixture.

  • Analysis: The presence of a single set of peaks corresponding to the MTPA derivative indicates high enantiomeric purity. If the S-enantiomer is present, a second set of diastereomeric peaks will be observed. The integration of these distinct peaks in the ¹H or ¹⁹F spectrum can be used to determine the enantiomeric ratio.

Visualizing the Workflow

A logical approach to selecting the appropriate analytical technique is crucial for efficient and definitive stereochemical confirmation.

G start Synthesized (R)-3-aminopentanoic acid is_crystal Is a single crystal available? start->is_crystal xray X-ray Crystallography is_crystal->xray Yes abs_config_known Is the absolute configuration known? is_crystal->abs_config_known No end_abs Absolute Configuration Confirmed xray->end_abs vcd Vibrational Circular Dichroism (VCD) abs_config_known->vcd No ee_needed Need to determine enantiomeric excess (% ee)? abs_config_known->ee_needed Yes vcd->end_abs chiral_hplc Chiral HPLC ee_needed->chiral_hplc Yes nmr NMR with Chiral Derivatizing Agent ee_needed->nmr Alternative polarimetry Polarimetry (Confirmatory) chiral_hplc->polarimetry end_ee Enantiomeric Purity Quantified chiral_hplc->end_ee nmr->end_ee G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve sample in mobile phase filter Filter sample (0.45 µm) dissolve->filter inject Inject sample onto Chiral HPLC column filter->inject separate Isocratic/Gradient Elution inject->separate detect UV or MS Detection separate->detect chromatogram Obtain Chromatogram detect->chromatogram identify Identify peaks using reference standard integrate Integrate peak areas identify->integrate calculate Calculate % ee integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for Chiral HPLC analysis.

References

  • Purechemistry. (2024, February 19).
  • PubMed. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology.
  • BOC Sciences.
  • Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
  • Chiralpedia. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry.
  • SciSpace. (2005).
  • Spectroscopy Europe.
  • ACS Publications.
  • Quarterly Reviews of Biophysics. (2015, July 16).
  • Biocompare. (2024, September 18). NMR Spectroscopy Used to Directly Measure Molecular Chirality.
  • PubMed. (2017, November 8). Chiral discrimination in nuclear magnetic resonance spectroscopy.
  • IUCr Journals.
  • MIT Department of Chemistry.
  • ResearchGate. (2025, August 6).
  • Chiral Technologies.
  • Molbase. (R)-3-Aminopentanoic acid 131347-76-7 wiki.
  • PMC. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review.
  • ACS Publications. Vibrational circular dichroism. Journal of the American Chemical Society.
  • American Laboratory. (2010, October 1).
  • Sigma-Aldrich.
  • The Aquila Digital Community. (2021, January 1).
  • Phenomenex.
  • PMC. (2022, January 10). A Sustainable Approach for Synthesizing (R)
  • Agilent. (2019, September 12). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
  • Universities Space Research Association.
  • MDPI. Recent Advances in Chiral Analysis of Proteins and Peptides.
  • PubMed. A polarimetric assay for the medium-throughput determination of alpha-amino acid racemase activity.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of (R)-3-Aminopentanoic Acid Hydrochloride

Executive Summary & Chemical Profile (R)-3-aminopentanoic acid hydrochloride is a chiral

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

(R)-3-aminopentanoic acid hydrochloride is a chiral ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


-amino acid derivative. While not classified as an acutely toxic P-listed substance by the EPA, its hydrochloride salt form presents specific acidity and corrosivity hazards that dictate its disposal pathway.

Core Directive: This compound must be treated as Hazardous Chemical Waste . Under no circumstances should solid waste be discarded in municipal trash, nor should untreated aqueous solutions be poured down the drain without specific site authorization.

Chemical Identity & Hazard Data
ParameterDetail
Chemical Name (R)-3-Aminopentanoic acid hydrochloride
Synonyms (R)-ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

-Homoalanine hydrochloride; (3R)-3-Aminovaleric acid HCl
CAS Number 952650-02-1 (or related derivative IDs)
Molecular Formula C

H

NO

[1][2][3][4] · HCl
Physical State White to off-white crystalline solid
Acidity (pKa) Aqueous solutions are acidic (pH ~2–3) due to HCl moiety
GHS Classification Warning ; Skin Irrit. 2 (H315), Eye Irrit.[5] 2A (H319), STOT SE 3 (H335)

Pre-Disposal Risk Assessment

Before handling waste, you must understand the causality of the hazards. The primary risk is not acute toxicity, but chemical incompatibility and corrosivity .

  • The HCl Factor: The hydrochloride counter-ion makes this compound hygroscopic and acidic in solution. Mixing it with strong bases (e.g., Sodium Hydroxide) generates heat (exothermic neutralization). Mixing with strong oxidizers (e.g., Bleach/Hypochlorite) can generate toxic chlorine gas.

  • PPE Requirements:

    • Nitrile Gloves: Standard thickness (0.11 mm) is sufficient for incidental contact.

    • Safety Glasses: Side shields required; goggles preferred if handling large aqueous volumes.

    • Lab Coat: Must be buttoned to protect against acidic dust/splashes.

Disposal Decision Matrix

The following logic flow dictates the correct waste stream based on the physical state of the material.

DisposalFlow Start Waste Material Identified: (R)-3-aminopentanoic acid HCl StateCheck Determine Physical State Start->StateCheck Solid Solid / Crystalline StateCheck->Solid Liquid Aqueous / Solvent Solution StateCheck->Liquid PureSolid Is it Pure Chemical? Solid->PureSolid SolventCheck Solvent Type? Liquid->SolventCheck BinSolid PROTOCOL A: Solid Waste Stream (Lab Pack) PureSolid->BinSolid Pure Debris PROTOCOL C: Contaminated Debris (Wipes/Gloves) PureSolid->Debris Wipes/PPE OrgSolvent Organic Solvent (>10% Organic) SolventCheck->OrgSolvent Organic AqSolvent Aqueous Solution (<10% Organic) SolventCheck->AqSolvent Water TagOrg Tag as 'Organic Waste' (Halogenated vs Non-Halogenated) OrgSolvent->TagOrg Neutralize PROTOCOL B: Adjust pH to 5-9 (Stabilization) AqSolvent->Neutralize WasteTag Tag as 'Aqueous Waste' (Do NOT Drain Pour) Neutralize->WasteTag

Figure 1: Decision tree for segregating beta-amino acid salt waste streams.

Detailed Operational Protocols

Protocol A: Solid Waste Disposal (Small to Large Quantities)

Use this for expired shelf stock, weighing boat residues, or failed synthesis solids.

  • Container Selection: Use a clear, wide-mouth polyethylene (HDPE) or glass jar. Avoid metal containers (corrosion risk).

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: Write out full name. Do not use abbreviations or structures.

    • Hazard Checkbox: Check "Irritant" and "Corrosive" (due to HCl potential).

  • Segregation: Place the container in the "Solid Chemical Waste" satellite accumulation area.

    • Note: Do not mix with solid oxidizers (e.g., permanganates) in the same secondary containment.

Protocol B: Aqueous Solution Stabilization & Disposal

Use this for reaction mixtures or stock solutions dissolved in water/buffer.

Scientific Integrity Note: While some facilities allow drain disposal of neutralized amino acids, Prudent Practice dictates collection to prevent regulatory triggers regarding "Dilution as Treatment." We treat this as chemical waste.

  • pH Check: Test the solution with pH paper. It will likely be acidic (pH 2–4).

  • Stabilization (Optional but Recommended):

    • To prevent acid fumes in the waste drum, gently add Sodium Bicarbonate (NaHCO

      
      ) .
      
    • Observation: Expect mild effervescence (CO

      
       release).
      
    • Endpoint: Stop when effervescence ceases or pH reaches ~6–8.

  • Collection: Pour into the "Aqueous Waste" carboy.

    • Critical: Ensure the carboy is compatible. If the carboy contains cyanides or sulfides (rare but possible), DO NOT ADD acidic waste; lethal gas will evolve. Always check the carboy log.

Protocol C: Contaminated Debris (Sharps & Consumables)
  • Sharps: Needles/syringes used with the compound go into Red Biohazard/Sharps containers (if biologicals were involved) or White/Clear Chemical Sharps containers (if purely chemical).

  • Soft Debris: Gloves and paper towels with visible contamination should be bagged in clear plastic, labeled "Contaminated Debris," and treated as solid hazardous waste.

Regulatory Context (RCRA & EPA)

Understanding the why ensures compliance during audits.

  • RCRA Status: (R)-3-aminopentanoic acid hydrochloride is not a P-listed or U-listed waste [1].

  • Characteristic Waste: However, if discarded in an aqueous solution with pH

    
     2.0, it becomes a D002 (Corrosive)  characteristic waste [2].
    
  • The "Derived-From" Rule: Any residue remaining in a container is considered hazardous unless the container is "RCRA Empty" (less than 3% by weight remains). Triple rinse empty bottles; collect the rinsate as Protocol B waste. Deface the label before recycling the glass.

Emergency Procedures

Accidental Spill (Solid)
  • Isolate: Mark the area.

  • PPE: Wear nitrile gloves, lab coat, and N95 mask (if powder is fine/dusty).

  • Sweep: Use a dustpan and brush. Avoid creating dust.[3][4]

  • Clean: Wipe the surface with a wet paper towel, then a dry one.

  • Dispose: All sweepings and wipes go into Protocol A (Solid Waste).

Accidental Exposure
  • Eye Contact: Rinse immediately at an eyewash station for 15 minutes. The HCl component can cause corneal damage.

  • Skin Contact: Wash with soap and water.[3] If redness persists, seek medical attention (SDS Section 4).

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Accessed 2023).[1] [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6] Washington, DC: The National Academies Press, 2011.[6] [Link]

  • PubChem. Compound Summary: 3-Aminopentanoic acid.[3] National Library of Medicine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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